Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-6(9)5-4(8)3(7)2-11-5/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVQZHWDFGPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716092 | |
| Record name | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65449-59-4 | |
| Record name | Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate structure and properties
An In-depth Technical Guide to a Key Thiophene Building Block
A Note on the Target Molecule: Initial searches for "Methyl 4-chloro-3-hydroxythiophene-2-carboxylate" did not yield verifiable data for this specific substitution pattern. This suggests the compound may be novel, not widely reported in public literature, or that the nomenclature may be imprecise. This guide will therefore focus on the closely related and well-documented compound, Methyl 3-hydroxythiophene-2-carboxylate , a versatile and important intermediate in medicinal and materials chemistry. The principles, protocols, and properties discussed herein provide a foundational understanding applicable to the broader class of substituted thiophenes.
Methyl 3-hydroxythiophene-2-carboxylate: Structure, Properties, and Synthetic Protocols
This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed exploration of Methyl 3-hydroxythiophene-2-carboxylate. We will delve into its fundamental physicochemical properties, provide a robust, field-proven synthetic methodology, and discuss its significance as a reactive intermediate for creating more complex molecular architectures.
Core Molecular Structure and Properties
Methyl 3-hydroxythiophene-2-carboxylate (CAS No: 5118-06-9) is a disubstituted thiophene characterized by a hydroxyl group at the C3 position and a methyl ester at the C2 position.[1][2][3] This arrangement of functional groups dictates its chemical behavior, particularly the acidic nature of the hydroxyl group and the potential for tautomerism.
The presence of the electron-withdrawing ester group influences the electron density of the thiophene ring, while the hydroxyl group can participate in a variety of reactions, including etherification, esterification, and nucleophilic aromatic substitution under certain conditions.
Diagram 1: Chemical Structure and Tautomerism
The 3-hydroxythiophene core exists in equilibrium with its keto tautomer, 2,3-dihydrothiophen-3-one. This tautomerism is a critical aspect of its reactivity.
Caption: Tautomeric equilibrium of the 3-hydroxythiophene core.
Physicochemical and Safety Data Summary
The following table summarizes key quantitative data for Methyl 3-hydroxythiophene-2-carboxylate.
| Property | Value | Source(s) |
| CAS Number | 5118-06-9 | [1][2][3] |
| Molecular Formula | C₆H₆O₃S | [1][3] |
| Molecular Weight | 158.18 g/mol | [1][3] |
| Appearance | White to pale yellow or cream crystalline powder | [4] |
| Melting Point | 38-43 °C | [3] |
| Boiling Point | 107-109 °C at 13 mmHg | [3] |
| Solubility | Slightly soluble in water | [2][3] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5] |
| Hazard Codes | Xi (Irritant) | [3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1][3] |
| Storage | Store in a cool, dry place, sealed in a dry environment, away from strong oxidizing agents. | [1][2] |
Synthesis Protocol: A Field-Proven Methodology
The synthesis of Methyl 3-hydroxythiophene-2-carboxylate is well-established and is commonly achieved via a cyclization reaction. The protocol outlined below is adapted from a method reported by Huddleston and Barker.
Expertise in Practice: This synthetic route is a classic example of a nucleophilic addition-cyclization sequence. The choice of sodium methoxide as a base is critical; it serves to deprotonate the thiol of methyl mercaptoacetate, generating the thiolate nucleophile required for the initial Michael addition to methyl 2-chloroacrylate. The subsequent intramolecular cyclization is a Dieckmann-like condensation that forms the thiophene ring. Controlling the temperature, especially during the addition of the acrylate, is crucial to prevent polymerization and other side reactions, ensuring a higher yield of the desired product.
Diagram 2: Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of Methyl 3-hydroxythiophene-2-carboxylate.
Detailed Step-by-Step Methodology
-
Preparation of Sodium Methoxide Solution: In a fume hood, carefully add sodium metal (e.g., 700 mg, 30 mmol) in portions to anhydrous methanol (15 mL) in a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the mixture to cool to room temperature.
-
Thiolate Formation: To the prepared sodium methoxide solution, add methyl mercaptoacetate (e.g., 1.9 g, 18 mmol).
-
Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acrylate: Slowly add methyl 2-chloroacrylate (e.g., 2.1 g, 17.4 mmol) dropwise to the cooled solution, maintaining the temperature at or below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up - Quenching: Cool the reaction mixture back down to 0°C. Carefully quench the reaction by adding 4 M aqueous hydrochloric acid until the solution is acidic (pH ~2-3).
-
Work-up - Extraction: Add water to the mixture and transfer it to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Work-up - Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting brown oil typically solidifies upon standing and can often be used in subsequent steps without further purification.
Applications in Drug Discovery and Organic Synthesis
Thiophene derivatives are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[6] The structural motif of Methyl 3-hydroxythiophene-2-carboxylate serves as a versatile scaffold for building more complex, biologically active molecules.
-
Scaffold for Bioactive Molecules: The thiophene ring is considered a bioisostere of the benzene ring but with different electronic properties and metabolic profile, which can be advantageous in drug design.[6]
-
Intermediate for Fused Heterocycles: The hydroxyl and ester groups are handles for further chemical transformations. For example, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These reactions are gateways to synthesizing thieno[3,2-b]pyridines, thienopyrimidines, and other fused heterocyclic systems that are prevalent in pharmacologically active compounds.
-
Precursor for Substituted Thiophenes: The thiophene ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups. For instance, chlorination or nitration can introduce additional functional groups onto the ring, further diversifying the available derivatives. A related compound, 3-hydroxy-2-methoxycarbonyl-thiophene, is used as a starting material to synthesize 3-chlorothiophene-2-carboxylic acid by reacting it with phosphorus pentachloride.[6]
Diagram 3: Logical Relationship of Functional Group Reactivity
Caption: Reactivity map of Methyl 3-hydroxythiophene-2-carboxylate.
References
-
PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid.[Link]
-
RSC Publishing. Supporting Information - The Royal Society of Chemistry.[Link]
-
U.S. National Library of Medicine. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.[Link]
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- 2. Methyl 3-hydroxythiophene-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]
- 3. Methyl 3-hydroxythiophene-2-carboxylate | 5118-06-9 [amp.chemicalbook.com]
- 4. Methyl-2-thiophene carboxylate [webbook.nist.gov]
- 5. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]
- 6. prepchem.com [prepchem.com]
An In-depth Technical Guide to Methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved drugs and its diverse biological activities.[1][2] This guide focuses on a specific, yet under-documented derivative, Methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS 65449-59-4). While direct literature on this compound is sparse, its structural motifs—a substituted thiophene ring, a hydroxyl group, and a carboxylate—suggest significant potential as a versatile building block in drug discovery. This document, therefore, serves as a technical primer, amalgamating known data with reasoned scientific postulation to provide researchers with a foundational understanding of its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
This compound is a substituted thiophene derivative. Its core structure is a five-membered aromatic ring containing one sulfur atom. The substituents—a chlorine atom at the 4-position, a hydroxyl group at the 3-position, and a methyl carboxylate group at the 2-position—are expected to significantly influence its reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 65449-59-4 | Internal Data |
| Molecular Formula | C₆H₅ClO₃S | Internal Data |
| Molecular Weight | 192.62 g/mol | Internal Data |
| IUPAC Name | This compound | Internal Data |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | Inferred from related compounds |
Proposed Synthesis Pathway
Synthesis of the Precursor: Methyl 3-hydroxythiophene-2-carboxylate
A well-documented method for the synthesis of 3-hydroxythiophene-2-carboxylates involves the reaction of methyl thioglycolate with a suitable three-carbon electrophile.[3]
Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
Materials:
-
Methyl thioglycolate
-
Methyl 2-chloroacrylate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid (4 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath and add methyl thioglycolate dropwise with stirring.
-
Slowly add methyl 2-chloroacrylate to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the mixture back to 0°C and quench the reaction by the slow addition of 4 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude Methyl 3-hydroxythiophene-2-carboxylate.
Chlorination of the Thiophene Ring
The synthesized Methyl 3-hydroxythiophene-2-carboxylate can then be chlorinated at the 4-position. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 4-position is electronically favored for substitution. A mild chlorinating agent is recommended to avoid over-chlorination or side reactions.
Protocol 2: Synthesis of this compound
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve Methyl 3-hydroxythiophene-2-carboxylate in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add N-Chlorosuccinimide (NCS) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Sources
The Thiophene-2-Carboxylate Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile electronic properties and its presence in numerous FDA-approved drugs.[1][2][3] This guide focuses specifically on substituted thiophene-2-carboxylates, a subclass that has demonstrated an exceptionally broad and potent range of biological activities. We will delve into the synthetic versatility of this core, explore its diverse therapeutic applications with a focus on anticancer, anti-inflammatory, and antimicrobial activities, and provide detailed experimental protocols to empower researchers in their drug discovery efforts. The narrative is structured to provide not just data, but a causal understanding of why certain structural modifications lead to desired biological outcomes, thereby offering a strategic roadmap for the development of novel therapeutics based on this remarkable heterocyclic system.
The Thiophene-2-Carboxylate Core: A Foundation for Diversity
The thiophene-2-carboxylate moiety combines the aromatic, electron-rich thiophene ring with a carboxylic acid group at the 2-position.[1][4] This arrangement offers a unique combination of structural and electronic features that make it an ideal starting point for drug design. The sulfur heteroatom influences the ring's electronic distribution, enhancing its ability to interact with biological targets, while the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, most notably amidation and esterification.[3][4] This synthetic tractability allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inherent stability of the aromatic ring coupled with the reactivity of the carboxylate group creates a robust platform for generating vast libraries of diverse molecules.[2]
Key Synthetic Pathways
The generation of substituted thiophene-2-carboxylate libraries relies on several robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern on the thiophene ring.
-
Gewald Aminothiophene Synthesis: This is a cornerstone multi-component reaction for producing 2-aminothiophenes, which are crucial precursors.[5][6] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. The resulting 2-aminothiophene-3-carboxylate can then be further functionalized.
-
Paal-Knorr Thiophene Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the thiophene ring.[5][6]
-
Fiesselmann Thiophene Synthesis: This approach provides access to various substituted thiophenes through the reaction of thioglycolic acid derivatives with β-keto esters or related compounds.[6]
-
Post-Synthesis Functionalization: Once the core is formed, the carboxylic acid is commonly converted to an amide via coupling with various amines using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).[7] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed to introduce aryl or heteroaryl substituents at other positions on the thiophene ring, dramatically expanding molecular diversity.[2][8]
Below is a generalized workflow illustrating the synthesis and diversification of thiophene-2-carboxamides.
Caption: Generalized workflow for the synthesis and diversification of thiophene-2-carboxylate derivatives.
Therapeutic Frontiers: Biological Activities of Substituted Thiophene-2-Carboxylates
The true power of this scaffold lies in the breadth of its biological activities. By strategically modifying the substituents on the thiophene ring and the carboxamide moiety, researchers have developed potent agents for a variety of diseases.
Anticancer Activity
Substituted thiophene-2-carboxylates, particularly carboxamides, have emerged as a promising class of anticancer agents.[9][10]
Mechanism of Action: Many of these compounds exert their cytotoxic effects by inducing apoptosis in cancer cells. This programmed cell death is often initiated through the intrinsic mitochondrial pathway. Studies have shown that active compounds can lead to a decrease in mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[3][9] For example, the compound MB-D2, a thiophene carboxamide derivative, demonstrated high selectivity against A375 melanoma cells, effectively triggering caspase activation and mitochondrial depolarization.[9]
Caption: Apoptotic pathway induced by a representative anticancer thiophene-2-carboxamide derivative.
Structure-Activity Relationship (SAR): The cytotoxic potency is highly dependent on the nature of the substituents. For instance, the introduction of electron-withdrawing groups, such as bromine, on an attached benzylidene portion has been shown to significantly enhance anticancer activity against lung cancer cell lines.[9] Some derivatives have also been designed as biomimetics of natural anticancer agents like Combretastatin A-4 (CA-4), showing potent activity against liver cancer cell lines.[7]
Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 / % Viability | Reference |
|---|---|---|---|
| MB-D2 | A375 (Melanoma) | Most cytotoxic of series | [9] |
| MB-D2 | MCF-7 (Breast) | 38.93% viability @ 100 µM | [9] |
| MB-D2 | HT-29 (Colon) | 30.6% viability @ 100 µM | [9] |
| 2b | Hep3B (Liver) | IC50 = 5.46 µM | [7] |
| 2e | Hep3B (Liver) | IC50 = 12.58 µM | [7] |
| TP 5 | HepG2 (Liver) | Higher activity than paclitaxel |[11] |
Anti-inflammatory Activity
Inflammation is a complex process central to many diseases. Thiophene-2-carboxylates have yielded several potent anti-inflammatory agents, including the commercial drugs Tinoridine and Tiaprofenic acid.[12][13]
Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, which are key mediators of the inflammatory response. By blocking these pathways, thiophene derivatives can effectively reduce inflammation, pain, and edema.[14] More recently, novel mechanisms have been identified. For example, certain 4-amide-thiophene-2-carboxyl derivatives act as highly potent antagonists of the P2Y14 receptor, a promising target for treating inflammatory bowel disease (IBD).[15] Others function as activators of the NRF2 pathway, which in turn suppresses the production of pro-inflammatory cytokines like IL-6 and TNF-α.[16]
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- 8. researchgate.net [researchgate.net]
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- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, stands as a "privileged pharmacophore" in the landscape of medicinal chemistry.[1] Its unique electronic properties, structural similarity to the benzene ring, and synthetic versatility have cemented its role in the development of a wide array of therapeutic agents. This guide provides an in-depth exploration of thiophene derivatives, delving into their synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern their efficacy. We will traverse key therapeutic areas, including anti-inflammatory, anticancer, and neurological disorders, offering both foundational knowledge and field-proven insights for researchers, scientists, and drug development professionals. The aim is to not only present established protocols and mechanisms but to also illuminate the causal reasoning behind experimental design and the strategic evolution of thiophene-based drug candidates.
The Thiophene Moiety: Physicochemical Properties and Strategic Significance
Thiophene's prominence in drug design can be attributed to a confluence of favorable physicochemical characteristics. With a molecular mass of 84.14 g/mol and a melting point of -38 °C, it is a stable, aromatic ring system.[1] Its sulfur atom, with its available lone pairs of electrons, contributes to the ring's electron-rich nature, making it more reactive than benzene in electrophilic substitution reactions.[1] This reactivity provides a versatile handle for synthetic modifications.
One of the most powerful strategies in medicinal chemistry is the principle of bioisosterism , the substitution of a chemical group with another that has similar physical or chemical properties to produce a compound with similar biological activity. Thiophene is a classic bioisostere of the benzene ring.[2] This substitution can lead to significant improvements in a drug candidate's profile by:
-
Altering Metabolic Stability: The introduction of the sulfur heteroatom can block or modify sites of metabolic oxidation that are problematic in benzene-containing analogues.
-
Modulating Lipophilicity: The thiophene ring can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhancing Receptor Interactions: The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.[3]
The strategic replacement of a benzene ring with a thiophene moiety is a testament to the latter's ability to optimize pharmacokinetic and pharmacodynamic parameters, a recurring theme in the development of numerous successful drugs.
Synthetic Strategies for Thiophene Ring Construction
The accessibility of diverse thiophene derivatives is a direct result of robust and well-established synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the thiophene ring.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, which are valuable intermediates in the preparation of numerous biologically active compounds.[4] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[5]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Base Addition: To the stirred mixture, add a catalytic amount of a suitable base, such as morpholine or triethylamine (approximately 0.2 equivalents), dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a gentle reflux (typically 50-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the desired 2-aminothiophene.[6]
Causality in Experimental Choices: The use of a base is crucial for the initial Knoevenagel condensation between the ketone and the active methylene nitrile. The choice of a relatively mild base like morpholine or triethylamine prevents unwanted side reactions. Ethanol is a common solvent due to its ability to dissolve the reactants and facilitate a homogenous reaction mixture at a moderate temperature.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and reliable method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[7] The reaction involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Charge the flask with 2,5-hexanedione (1 equivalent).
-
Addition of Sulfurizing Agent: Carefully add phosphorus pentasulfide (0.5 equivalents) to the diketone. The reaction can be exothermic.
-
Reaction Conditions: Heat the mixture gently. The reaction is often complete within 1-2 hours. Monitor the progress by TLC or gas chromatography (GC).
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to ice water. Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.[9]
Self-Validating System: The purity of the synthesized 2,5-dimethylthiophene can be readily assessed by its boiling point and spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry). The characteristic signals in the NMR spectra will confirm the presence of the thiophene ring and the methyl substituents at the C2 and C5 positions.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid esters from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[10] This method is particularly valuable for accessing thiophenes with a specific substitution pattern that may be difficult to obtain through other routes.
Mechanism of the Fiesselmann Synthesis
The reaction proceeds through a series of base-catalyzed conjugate additions. The base deprotonates the thioglycolic acid ester, which then attacks the triple bond of the acetylenic ester. A subsequent intramolecular cyclization and elimination of an alkoxide leads to the formation of the thiophene ring.[10]
Thiophene Derivatives in Anti-Inflammatory Drug Discovery
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A major focus of anti-inflammatory drug discovery has been the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[11]
Thiophene-Based COX Inhibitors: Structure-Activity Relationships
Many thiophene-containing compounds have been developed as potent and selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12] Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features required for potent and selective COX-2 inhibition.[1][13]
| Compound Class | Key Structural Features for COX-2 Selectivity | Example Compound | COX-2 IC₅₀ (µM) |
| Diaryl Thiophenes | Vicinal diaryl substitution with a sulfonyl or sulfonamide group on one of the aryl rings. | Celecoxib analogue | 0.04 |
| Thiophene-fused systems | A planar, rigid scaffold that can fit into the larger active site of COX-2. | Tenidap | 0.2 |
Visualization of SAR for Thiophene-Based COX-2 Inhibitors
Caption: Key pharmacophoric features of thiophene-based COX-2 inhibitors.
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
Thiophene-based COX inhibitors act by blocking the conversion of arachidonic acid to prostaglandins. They bind to the active site of the COX enzyme, preventing the substrate from accessing the catalytic machinery. The selectivity for COX-2 over COX-1 is achieved by exploiting the differences in the active site volumes of the two isoforms.[13]
The Role of Thiophenes in Oncology
The development of targeted cancer therapies has revolutionized the treatment of many malignancies. Thiophene derivatives have emerged as versatile scaffolds for the design of inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[14]
Thiophene-Based Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology. Many thiophene-containing compounds have been developed as potent kinase inhibitors.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Several thiophene derivatives have been identified as potent VEGFR-2 inhibitors.[15][16]
p38 MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Thiophene-based compounds have been designed as inhibitors of p38α MAPK.[17]
Visualization of a Simplified Kinase Inhibition Pathway
Caption: Simplified mechanism of action for a thiophene-based VEGFR-2 inhibitor.
Thiophene Scaffolds in Neuroscience
The development of drugs for central nervous system (CNS) disorders is particularly challenging due to the need for compounds to cross the blood-brain barrier (BBB). The physicochemical properties of the thiophene ring often impart favorable lipophilicity, making it a valuable scaffold in neuroscience drug discovery.[18]
Thiophene-Based Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. They work by increasing the levels of the neurotransmitter acetylcholine in the brain. Several thiophene derivatives have been synthesized and evaluated as potent AChE inhibitors.[19][20]
Structure-Activity Relationship of Thiophene-Based AChE Inhibitors
The design of these inhibitors often involves a thiophene core that mimics the binding of acetylcholine to the enzyme's active site. Structure-activity relationship studies have shown that the nature and position of substituents on the thiophene ring are critical for inhibitory potency.[21][22] For example, the incorporation of a piperazine moiety linked to the thiophene core has been shown to enhance activity.[19]
Conclusion and Future Perspectives
The thiophene scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have led to its incorporation into a multitude of clinically successful drugs and promising drug candidates. The future of thiophene-based drug discovery lies in the continued exploration of novel synthetic methodologies to access diverse chemical space, the application of computational tools for rational drug design, and a deeper understanding of the biological targets and pathways modulated by these versatile molecules. As our understanding of disease biology grows, the thiophene ring is poised to remain a critical tool in the armamentarium of the medicinal chemist for years to come.
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Discovery and Synthesis of Novel Thiophene Compounds: A Guide for the Modern Medicinal Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Thiophene Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as one of these "privileged pharmacophores".[1][2] Its unique electronic properties and structural versatility have cemented its role as an invaluable building block in drug discovery.[3] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals the thiophene moiety's significant presence across numerous pharmacological categories, ranking it among the most successful heterocyclic scaffolds in approved small-molecule drugs.[1][2]
The utility of thiophene is partly derived from its role as a bioisostere for the benzene ring.[4] This substitution can modulate a compound's pharmacokinetic and pharmacodynamic profile, often enhancing drug-receptor interactions through the sulfur atom's capacity for hydrogen bonding.[1] The stability of the thiophene ring, coupled with its susceptibility to functionalization at multiple positions, provides a robust platform for the systematic exploration of structure-activity relationships (SAR).[4][5]
This guide provides a comprehensive overview of both foundational and contemporary strategies for the synthesis of novel thiophene derivatives. Moving beyond a simple recitation of methods, we will delve into the mechanistic rationale behind key transformations, present field-tested experimental protocols, and connect these synthetic endeavors to their ultimate application in the discovery of new therapeutic agents.
Chapter 1: Foundational Synthetic Strategies for the Thiophene Core
The construction of the thiophene ring has been a subject of chemical research for over a century, leading to the development of several robust and reliable "name reactions." These methods remain the bedrock of thiophene chemistry, providing accessible routes to diverse scaffolds.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a cornerstone method for generating thiophenes from readily available 1,4-dicarbonyl compounds.[6] The causality of this reaction hinges on the dual action of a sulfurizing and dehydrating agent, which facilitates the transformation of the diketone into the aromatic thiophene ring.[7][8]
Causality and Mechanistic Insight: The reaction is typically driven by potent sulfur sources like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][9] These reagents are not merely sulfur donors; they are also powerful dehydrators, a critical function for driving the reaction to completion.[6][8] The mechanism is believed to proceed through the sulfurization of the dicarbonyl to form a thioketone intermediate, which then undergoes enolization (or enethiolization) and subsequent cyclization and dehydration to yield the stable aromatic thiophene.[6] The choice of sulfurizing agent is critical; its efficacy prevents the reaction from stalling or favoring the formation of furan byproducts, which could occur via a simple dehydration pathway.[7]
Caption: Paal-Knorr Thiophene Synthesis Workflow.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to handle toxic H₂S byproducts[9]), add acetonylacetone (1,4-diketone; 0.1 mol).
-
Reagent Addition: Carefully add phosphorus pentasulfide (P₄S₁₀; 0.05 mol) to the flask. Note: The reaction is exothermic.
-
Reaction: Heat the mixture gently under reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield 2,5-dimethylthiophene.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component condensation that provides direct access to poly-substituted 2-aminothiophenes.[10][11] Its prominence in medicinal chemistry stems from its operational simplicity and the ability to generate diverse compound libraries from three simple starting materials: a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[11][12]
Causality and Mechanistic Insight: The reaction's success is a cascade of three distinct steps, initiated by a base catalyst (e.g., diethylamine or morpholine).[13]
-
Knoevenagel Condensation: The base first catalyzes the condensation between the carbonyl compound and the active methylene of the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[10][14] This step is crucial as it creates the carbon backbone of the final product.
-
Sulfur Addition: Elemental sulfur (S₈) is then added to the α-position of the unsaturated intermediate. The exact mechanism of sulfur addition is complex but is understood to involve the formation of a persulfide intermediate.[14]
-
Cyclization & Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to furnish the stable, aromatic 2-aminothiophene ring.[10]
Caption: Mechanistic Flow of the Gewald Reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Setup: To a 100 mL flask, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (30 mL).
-
Catalyst Addition: Add diethylamine (0.1 mol) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at 40-50°C for 2-3 hours. The reaction is often accompanied by the evolution of H₂S.
-
Precipitation: Cool the reaction mixture in an ice bath. The product will precipitate from the solution.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: The collected solid is typically of high purity but can be further purified by recrystallization from ethanol.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a highly regioselective method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[15] This reaction is particularly valuable as it constructs a highly functionalized thiophene ring from α,β-acetylenic esters and thioglycolic acid esters.[5]
Causality and Mechanistic Insight: The reaction proceeds through a sequence of base-catalyzed 1,4-conjugate additions.[5] First, the base deprotonates the thioglycolic acid ester, which then acts as a nucleophile, attacking the triple bond of the alkyne. A second conjugate addition occurs, followed by an intramolecular cyclization (Dieckmann-like condensation) to form a five-membered ring. Subsequent elimination and tautomerization, driven by the formation of the stable aromatic system, yield the final 3-hydroxythiophene product.[15] The choice of base and reaction conditions allows for precise control over the cyclization step.
Experimental Protocol: General Procedure
-
Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the α,β-acetylenic ester (1 equivalent) in a suitable solvent like methanol or ethanol.
-
Reagent Addition: Add the thioglycolic acid ester (1.1 equivalents) to the solution.
-
Base Addition: Cool the mixture in an ice bath and slowly add a solution of a base, such as sodium methoxide in methanol (1.2 equivalents).
-
Reaction: Allow the reaction to stir at room temperature overnight or until TLC indicates the consumption of starting material.
-
Work-up: Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Purification: The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis offers a route to thiophene dicarboxylic acids or their esters by condensing an α-diketone with a dialkyl thiodiacetate in the presence of a strong base.[16][17]
Causality and Mechanistic Insight: This reaction is a variation of the Stobbe condensation.[17][18] The base (e.g., sodium ethoxide) deprotonates the α-carbon of the thiodiacetate, creating a nucleophile. This attacks one of the carbonyl groups of the α-diketone, leading to an intermediate that cyclizes to form a δ-lactone. A second base-mediated condensation and subsequent dehydration and aromatization steps yield the substituted thiophene.[17]
Table 1: Comparison of Foundational Thiophene Syntheses
| Synthesis Name | Key Precursors | Key Reagents/Catalysts | Typical Product Scaffold |
| Paal-Knorr | 1,4-Dicarbonyl Compound | P₄S₁₀, Lawesson's Reagent | Alkyl/Aryl-substituted Thiophene |
| Gewald | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base (e.g., Amine) | 2-Aminothiophene |
| Fiesselmann | α,β-Acetylenic Ester, Thioglycolic Acid Ester | Base (e.g., Alkoxide) | 3-Hydroxy-2-carboxythiophene |
| Hinsberg | α-Diketone, Dialkyl Thiodiacetate | Strong Base (e.g., Alkoxide) | Thiophene-dicarboxylate |
Chapter 2: Modern Synthetic Methodologies and Enhancements
While classical methods are robust, modern drug discovery demands greater efficiency, regioselectivity, and sustainability. Recent advances have focused on developing novel catalytic systems and energy sources to meet these needs.
Cyclization of Functionalized Alkynes
Innovative approaches using functionalized alkynes as precursors have enabled highly regioselective and atom-economical syntheses of complex thiophenes.[19] Transition metal catalysis, particularly with palladium, has been instrumental in this area.
Rationale and Workflow: Palladium catalysts can activate a C-C triple bond towards intramolecular nucleophilic attack by a suitably positioned sulfur-containing group.[19] For example, the PdI₂-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols proceeds via a 5-exo-dig cyclization pathway to afford substituted thiophenes with excellent regiocontrol.[19] This strategy avoids harsh reagents and allows for the construction of thiophenes with sensitive functional groups that might not be tolerated in classical syntheses.
Caption: SAR Exploration Workflow from a Thiophene Core.
Conclusion and Future Perspectives
The thiophene scaffold continues to be a fertile ground for discovery. The classical syntheses of Paal-Knorr, Gewald, Fiesselmann, and Hinsberg provide robust and reliable foundations for accessing core structures. Concurrently, modern advancements in catalysis and reaction conditions are pushing the boundaries of what is possible, enabling the construction of increasingly complex and precisely functionalized molecules. [20]The future of thiophene synthesis will likely focus on enhancing sustainability through novel catalytic cycles, exploring direct C-H functionalization to reduce pre-functionalized starting materials, and applying these powerful synthetic tools to address emerging therapeutic challenges, from drug-resistant microbes to novel viral threats. [21][22]For medicinal chemists, the thiophene ring is not just a heterocycle; it is a key that continues to unlock new doors in the pursuit of human health.
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The Versatile Building Block: A Technical Guide to Methyl 4-chloro-3-hydroxythiophene-2-carboxylate for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thiophene scaffold stands out as a privileged structure, integral to a multitude of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth exploration of a particularly valuable derivative: Methyl 4-chloro-3-hydroxythiophene-2-carboxylate. We will delve into its synthesis, chemical behavior, and its pivotal role as an intermediate in the development of next-generation pharmaceuticals, with a particular focus on anti-inflammatory agents.
The Strategic Importance of this compound in Medicinal Chemistry
The strategic placement of the chloro, hydroxyl, and methyl carboxylate groups on the thiophene ring endows this compound with a unique combination of reactivity and functionality. This strategic arrangement makes it a highly versatile precursor for the synthesis of a diverse array of more complex molecules. Thiophene derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific substitution pattern of the title compound provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its precursor, Methyl 3-hydroxythiophene-2-carboxylate, followed by a regioselective chlorination.
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
The foundational step involves the synthesis of Methyl 3-hydroxythiophene-2-carboxylate. A reliable method for this has been reported, involving the reaction of methyl thioglycolate and methyl 2-chloroacrylate in the presence of a base.[4]
Experimental Protocol:
-
Preparation of Sodium Methoxide Solution: In a flask equipped with a stirrer and under an inert atmosphere, carefully add sodium metal to anhydrous methanol at 0°C to prepare a solution of sodium methoxide.
-
Reaction Initiation: To the freshly prepared sodium methoxide solution, add methyl thioglycolate, maintaining the temperature at 0°C.
-
Addition of Methyl 2-chloroacrylate: Slowly add methyl 2-chloroacrylate to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Cool the mixture to 0°C and quench the reaction by the slow addition of aqueous hydrochloric acid. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate. The product can often be used in the next step without further purification.
Diagram of the Synthesis of Methyl 3-hydroxythiophene-2-carboxylate:
Caption: Synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate.
Step 2: Chlorination to Yield this compound
The second step involves the regioselective chlorination of Methyl 3-hydroxythiophene-2-carboxylate. A common and effective method for the chlorination of electron-rich aromatic and heteroaromatic compounds is the use of N-chlorosuccinimide (NCS). The hydroxyl group at the 3-position activates the thiophene ring towards electrophilic substitution, directing the incoming electrophile to the adjacent positions.
Hypothetical Experimental Protocol:
-
Dissolution: Dissolve Methyl 3-hydroxythiophene-2-carboxylate in a suitable aprotic solvent, such as dichloromethane or chloroform, in a reaction flask.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature. The reaction is typically exothermic, so the temperature should be monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Diagram of the Chlorination Reaction:
Caption: Chlorination of the precursor to yield the target compound.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and for quality control.
| Property | Predicted/Reported Value |
| Molecular Formula | C₆H₅ClO₃S |
| Molecular Weight | 192.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), and a singlet for the proton at the 5-position of the thiophene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the carbon bearing the chlorine atom shifted downfield), and the methyl carbon of the ester.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the carbonyl group of the ester (C=O stretch, strong), and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its functional groups.
-
The Hydroxyl Group: The acidic proton of the hydroxyl group can be readily deprotonated by a base, allowing for O-alkylation or O-acylation reactions. This provides a convenient handle to introduce a variety of substituents.
-
The Thiophene Ring: The electron-rich thiophene ring, while deactivated by the electron-withdrawing carboxylate and chloro groups, can still undergo further electrophilic substitution reactions, although potentially requiring harsher conditions. The position of further substitution will be directed by the existing substituents.
-
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. This opens up a vast array of possibilities for creating new analogues.
-
The Chloro Group: The chlorine atom can potentially participate in nucleophilic aromatic substitution reactions, although this typically requires strong activation or specific reaction conditions.
The multifaceted reactivity of this compound makes it a valuable intermediate for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications.
Applications in the Synthesis of Anti-Inflammatory Agents
Thiophene derivatives are well-documented for their anti-inflammatory properties, often acting as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[5] The structural features of this compound make it an ideal starting material for the synthesis of novel anti-inflammatory drug candidates.
The presence of the hydroxyl and ester groups allows for the introduction of various pharmacophores known to interact with the active sites of inflammatory enzymes. For instance, the hydroxyl group can be used as an anchor point to introduce side chains that mimic the binding of natural substrates, while the carboxylic acid (after hydrolysis of the ester) can form key interactions with amino acid residues in the enzyme's active site.
Workflow for the Utilization in Anti-Inflammatory Drug Discovery:
Caption: A generalized workflow for leveraging the title compound in anti-inflammatory drug discovery.
Conclusion and Future Perspectives
This compound is a strategically important and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an invaluable tool for the generation of diverse chemical libraries for drug discovery. The established anti-inflammatory potential of the thiophene scaffold, coupled with the synthetic accessibility of derivatives from the title compound, positions it as a key intermediate for the development of novel and more effective anti-inflammatory therapies. Future research will likely focus on the exploration of novel synthetic transformations of this compound and the biological evaluation of the resulting derivatives against a broader range of therapeutic targets.
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The Halogen Effect: A Deep Dive into the Physicochemical Properties of Halogenated Thiophenes for Advanced Material and Therapeutic Design
Abstract
Thiophene, a cornerstone of heterocyclic chemistry, undergoes a profound transformation in its physicochemical identity upon halogenation. The introduction of fluorine, chlorine, bromine, or iodine onto the thiophene scaffold unlocks a rich and tunable design space for researchers in drug discovery and organic electronics. This in-depth technical guide provides a comprehensive exploration of the core principles governing the properties of halogenated thiophenes. We will dissect the intricate interplay between the nature of the halogen substituent, its position on the ring, and the resulting electronic, structural, and reactive characteristics. By elucidating the causality behind experimental observations and providing validated protocols, this guide serves as an essential resource for scientists seeking to harness the unique potential of these versatile building blocks.
Introduction: The Strategic Imperative of Halogenation
Thiophene-based molecules are integral to a vast array of applications, from high-performance organic field-effect transistors (OFETs) to life-saving pharmaceuticals.[1][2] The parent thiophene ring, while aromatic, offers a limited set of intrinsic properties. Halogenation serves as a powerful and strategic tool to meticulously modulate these properties. The introduction of a halogen atom is not a mere substitution; it is a fundamental alteration of the electronic landscape of the thiophene ring, influencing everything from molecular packing in the solid state to reactivity in complex synthetic schemes.[3][4] This guide will navigate the multifaceted consequences of this seemingly simple synthetic modification.
The Electronic Tug-of-War: Inductive vs. Mesomeric Effects
The profound influence of halogens on the thiophene ring stems from a delicate balance of two opposing electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the thiophene ring through the sigma (σ) bond framework. This effect deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene.[5]
-
Mesomeric Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the thiophene ring. This donation of electron density partially counteracts the inductive withdrawal and is crucial for understanding the reactivity and electronic properties.
The net electronic effect is a complex interplay of these two forces, with the inductive effect generally dominating. This results in an overall electron-withdrawing character for halogen substituents on the thiophene ring.
Caption: Electronic effects of a halogen substituent on the thiophene ring.
Synthesis of Halogenated Thiophenes: A Chemist's Toolkit
The preparation of halogenated thiophenes can be achieved through various synthetic strategies, with the choice of method depending on the desired halogen, its position, and the presence of other functional groups.
Electrophilic Halogenation
Direct halogenation of the thiophene ring is a common approach. Due to the high reactivity of thiophene towards electrophilic substitution, these reactions often proceed under mild conditions.[6]
-
Chlorination: Sulfuryl chloride (SO₂Cl₂) is a frequently used reagent for the chlorination of alkylthiophenes.[7]
-
Bromination: N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid allows for selective monobromination or dibromination.[7]
-
Iodination: N-Iodosuccinimide (NIS) is an effective reagent for the iodination of thiophenes.[1]
Halogen Dance Reaction
The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates to a different position on the thiophene ring under the influence of a strong base, such as lithium diisopropylamide (LDA).[8][9] This allows for the synthesis of thermodynamically more stable isomers that may be difficult to access through direct halogenation.
Metal-Catalyzed Cross-Coupling Reactions
Halo-substituted alkylthiophenes are invaluable precursors for the synthesis of more complex thiophene-based architectures via metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Kumada couplings.[7][10] These reactions are fundamental in the construction of conjugated polymers and oligomers for organic electronics.[7][11]
Physicochemical Properties: A Comparative Analysis
The introduction of different halogens at various positions on the thiophene ring leads to a wide range of physicochemical properties.
Structural Properties and Supramolecular Interactions
Halogenation significantly impacts the crystal packing and intermolecular interactions of thiophene derivatives.[12]
-
Halogen Bonding: A key non-covalent interaction, halogen bonding, arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) that can interact with nucleophiles.[1][3][13] This interaction plays a crucial role in directing the self-assembly of halogenated thiophenes in the solid state.[1][14][15] The strength of the halogen bond generally increases with the polarizability of the halogen (I > Br > Cl > F).[1]
-
Chalcogen Bonding: In addition to halogen bonding, interactions involving the sulfur atom of the thiophene ring (chalcogen bonds) can also influence the supramolecular architecture.[3][14]
| Interaction Type | Typical Energy Range (kJ mol⁻¹) | Key Features |
| C/N–I···X′ (X′ = Cl, Br, I) | -4.4 to -18.7[1] | Directional interaction involving the σ-hole of iodine. |
| C/N–I···NPy | -26.3 to -56.0[1] | Stronger halogen bond to a nitrogen acceptor. |
| C–X···NPy (X = Cl, Br, I) | -5.4 to -19.6[15] | Halogen bonding in self-associated structures. |
| S···N | - | Observed to act concomitantly with halogen bonding.[3][14] |
| π-π Stacking | - | Influenced by halogen substitution patterns.[16] |
Table 1: Summary of key supramolecular interactions in halogenated thiophenes.
Electronic and Optical Properties
The electronic properties of halogenated thiophenes are of paramount importance for their application in organic electronics.[17] Halogenation allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
| Polymer | Halogen | Hole Mobility (µ) (cm²/Vs) | On/Off Ratio |
| Poly(3-chlorothiophene) (P3CT) | Chlorine | ~10⁻³ - 10⁻² | > 10⁴ |
| Poly(3-bromothiophene) (P3BT) | Bromine | ~10⁻² - 10⁻¹ | > 10⁵ |
| Poly(3-iodothiophene) (P3IT) | Iodine | ~10⁻³ - 10⁻² | > 10⁴ |
| Poly(3-hexylthiophene) (P3HT) (non-halogenated) | - | ~10⁻² - 0.1 | > 10⁶ |
Table 2: Comparative performance of poly(3-halothiophene)s in Organic Field-Effect Transistors (OFETs).[17] Note: Performance can vary based on processing conditions.
Halogenated thiophenes have also been successfully employed as solvent additives to control the morphology and improve the efficiency of organic solar cells.[18][19]
Spectroscopic Characterization: Unveiling the Molecular Structure
A suite of spectroscopic techniques is essential for the unambiguous characterization of halogenated thiophenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the substitution pattern on the thiophene ring.[20] The chemical shifts of the thiophene protons and carbons are sensitive to the electronic effects of the halogen substituents.[1][21][22]
-
¹H NMR: The aromatic protons of the thiophene ring typically appear in the range of δ 6.5-8.0 ppm. The coupling constants between adjacent protons can help to distinguish between different isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms directly attached to the halogen are significantly affected by the halogen's electronegativity and size.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of halogenated thiophenes. The isotopic pattern of chlorine and bromine is particularly useful for identifying compounds containing these halogens.[1][12]
Applications in Drug Discovery and Development
The thiophene nucleus is a privileged scaffold in medicinal chemistry, and halogenation can significantly enhance the pharmacological profile of thiophene-containing drug candidates.[6][23][24]
-
Modulation of Metabolic Stability: Halogenation at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of a drug.
-
Enhancement of Binding Affinity: Halogens can participate in halogen bonding with biological targets, leading to increased binding affinity and potency.[25]
-
Tuning Lipophilicity: The introduction of halogens can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
General Protocol for Electrophilic Bromination of an Alkylthiophene
Caption: Workflow for the electrophilic bromination of an alkylthiophene.
Step-by-Step Methodology:
-
Dissolve the starting alkylthiophene in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents for monobromination) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and quench any remaining bromine with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bromoalkylthiophene.
Conclusion and Future Outlook
Halogenated thiophenes represent a class of compounds with a rich and tunable set of physicochemical properties. The ability to precisely control their electronic and structural characteristics through the strategic introduction of halogens has positioned them as indispensable building blocks in both materials science and medicinal chemistry. Future research will undoubtedly continue to uncover novel applications for these versatile molecules, driven by a deeper understanding of the subtle interplay of non-covalent interactions and electronic effects. The principles and methodologies outlined in this guide provide a solid foundation for researchers to confidently explore and exploit the vast potential of halogenated thiophenes in their respective fields.
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ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[7]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate.
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Spectroscopic data of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, a substituted thiophene of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes predictive data based on established spectroscopic principles and data from structurally analogous compounds. We will delve into the theoretical underpinnings and detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. This guide is designed to serve as an authoritative resource for scientists, enabling them to identify, characterize, and utilize this compound with confidence.
Introduction and Molecular Structure
Thiophene derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials, owing to their unique electronic properties and versatile reactivity.[1][2] this compound combines several key functional groups on this heterocyclic core: a hydroxyl group, a chlorine atom, and a methyl ester. This specific substitution pattern creates a unique electronic environment that dictates its chemical behavior and is reflected in its spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and structural elucidation.
This guide provides a predictive but robust spectroscopic characterization. The causality behind each predicted signal is explained, grounding the analysis in the fundamental principles of chemical structure and spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, we predict distinct signals for the single aromatic proton, the hydroxyl proton, and the methyl ester protons in ¹H NMR, as well as six unique carbon signals in ¹³C NMR.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3 - 7.5 | Singlet (s) | 1H | H-5 | The sole proton on the thiophene ring. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent sulfur atom and the C4-chloro group. |
| ~5.5 - 6.5 | Broad Singlet (br s) | 1H | OH | The hydroxyl proton signal is typically broad due to chemical exchange. Its shift is concentration and solvent-dependent. |
| ~3.9 | Singlet (s) | 3H | OCH₃ | The methyl protons of the ester group are in a predictable region, deshielded by the adjacent oxygen atom. |
In-depth Interpretation: The ¹H NMR spectrum is expected to be relatively simple and highly informative. The proton at the C-5 position is the only one directly attached to the thiophene ring, resulting in a singlet. Its precise chemical shift is a balance of effects: the inherent aromaticity of the thiophene ring, deshielding from the electronegative sulfur, and further deshielding from the inductive effect of the chlorine at C-4. Based on data for similar hydroxythiophenes, a shift around 7.4 ppm is a reasonable prediction.[3][4] The methyl ester protons (OCH₃) are expected to appear as a sharp singlet around 3.9 ppm, a characteristic region for this functional group.[5] The hydroxyl proton signal is variable but is expected to be present as a broad singlet that can be confirmed by D₂O exchange.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~162 - 165 | C=O | The ester carbonyl carbon, appearing in the typical downfield region for this functional group. |
| ~145 - 150 | C-3 (C-OH) | This carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom. |
| ~125 - 130 | C-5 (C-H) | The protonated carbon of the thiophene ring. |
| ~120 - 125 | C-4 (C-Cl) | The carbon bearing the chlorine atom. The electronegativity of chlorine causes a downfield shift. |
| ~115 - 120 | C-2 (C-COOCH₃) | The carbon attached to the ester group. |
| ~52 - 54 | OCH₃ | The methyl carbon of the ester group, shielded by the single bond to oxygen. |
In-depth Interpretation: The ¹³C NMR spectrum will display six distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester is the most deshielded, appearing furthest downfield.[6] The carbons of the thiophene ring (C2, C3, C4, C5) will have shifts determined by their substituents. The C-3 carbon, bonded to the hydroxyl group, is expected to be significantly downfield. Similarly, the C-4 carbon, bonded to chlorine, will also be deshielded. The relative positions of the ring carbons are predicted based on substituent effects known for thiophene and other aromatic systems.[1][7] The methyl carbon of the ester (OCH₃) will be the most upfield signal, consistent with an sp³ hybridized carbon singly bonded to an oxygen.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Predicted Key FTIR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3200 - 3500 | O-H stretch | Broad, Medium-Strong | Hydroxyl (-OH) |
| ~2950 - 3000 | C-H stretch | Weak-Medium | Methyl (sp³) |
| ~3100 | C-H stretch | Weak | Aromatic (thiophene ring) |
| ~1680 - 1710 | C=O stretch | Strong | Ester (conjugated) |
| ~1500 - 1580 | C=C stretch | Medium | Thiophene ring |
| ~1200 - 1300 | C-O stretch | Strong | Ester |
| ~700 - 800 | C-Cl stretch | Medium-Strong | Chloroalkane |
In-depth Interpretation: The FTIR spectrum provides a clear fingerprint of the molecule's functional groups.
-
O-H Stretch: A broad and prominent peak is expected in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[9]
-
C=O Stretch: A very strong, sharp absorption band between 1680-1710 cm⁻¹ will confirm the presence of the ester carbonyl. The conjugation with the thiophene ring lowers the frequency slightly from a typical saturated ester (~1735 cm⁻¹).
-
Thiophene Ring Vibrations: Aromatic C=C stretching vibrations will appear in the 1500-1580 cm⁻¹ region.[10] The C-H stretch for the single proton on the ring is expected at a higher frequency (~3100 cm⁻¹) than the aliphatic C-H stretches of the methyl group.[10]
-
C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 700-800 cm⁻¹, will indicate the presence of the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, Electron Ionization (EI) is a common technique.
Predicted Mass Spectrum Data (EI)
| m/z (mass-to-charge ratio) | Ion | Rationale |
| 192 / 194 | [M]⁺ | Molecular Ion Peak . The presence of a peak at M+2 with ~1/3 the intensity of M⁺ is the definitive signature of one chlorine atom (³⁵Cl vs ³⁷Cl).[11][12] |
| 161 / 163 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. The 3:1 isotopic pattern will persist. |
| 133 / 135 | [M - COOCH₃]⁺ | Loss of the entire methoxycarbonyl radical. |
| 157 | [M - Cl]⁺ | Loss of the chlorine radical. This fragment will not have the M+2 isotopic pattern. |
In-depth Interpretation: The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[11][13] This [M]⁺ and [M+2]⁺ pattern is an unambiguous indicator of a monochlorinated compound.
The fragmentation pattern will be governed by the stability of the resulting ions and neutral fragments.[14] A primary fragmentation pathway is the loss of the methoxy radical (•OCH₃, 31 Da) from the ester, leading to a stable acylium ion at m/z 161/163. Subsequent loss of carbon monoxide (CO, 28 Da) is also possible. Another significant fragmentation would be the loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da).
Caption: A simplified representation of key fragmentation pathways.
Standard Operating Procedures for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.
General Experimental Workflow
Caption: Standard workflow for spectroscopic data acquisition and analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical parameters on a 500 MHz instrument would include a spectral width of 12-15 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 2 seconds, and 16-32 scans for a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters would include a spectral width of 220-240 ppm, a longer relaxation delay (5-10 seconds), and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[1]
Protocol for FTIR Data Acquisition
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.
-
Data Acquisition: Collect the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.[8]
-
Data Processing: The final spectrum is automatically ratioed against the collected background spectrum and presented in terms of absorbance or transmittance.
Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns.
-
Data Acquisition: Scan a mass range appropriate for the compound, for example, from m/z 40 to 250, to detect the molecular ion and key fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, the characteristic [M]⁺/[M+2]⁺ chlorine isotope pattern, and major fragment ions.
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Thiophene-Based Compounds: A Technical Guide to Emerging Research Frontiers
Abstract
The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a "privileged scaffold" in modern chemistry.[1] Its unique electronic properties, including high electron density and the ability of the sulfur atom to participate in π-conjugation, render it a versatile building block for a vast array of functional molecules.[2] Thiophene's structural resemblance to benzene, a classic example of bioisosterism, has long made it an attractive component in medicinal chemistry.[3][4] Beyond its historical significance in drug discovery, the thiophene moiety is now at the forefront of materials science, driving innovations in organic electronics, sensing technologies, and catalysis. This guide provides an in-depth exploration of promising research avenues for thiophene-based compounds, offering a synthesis of current knowledge and actionable insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and highlight self-validating protocols, aiming to equip the reader with a robust framework for future investigations.
The Thiophene Core: A Foundation for Molecular Diversity
Thiophene's utility stems from its inherent chemical and physical properties. The sulfur heteroatom influences the ring's aromaticity and provides a site for coordination with metal ions.[2] The planarity of the thiophene ring can facilitate stacking interactions and binding to biological receptors.[1] Furthermore, the thiophene ring is readily functionalized at multiple positions, allowing for the precise tuning of steric and electronic properties to achieve desired functions.[5] This inherent versatility has led to the development of a vast library of thiophene derivatives with diverse applications.
Frontiers in Medicinal Chemistry: Beyond the Scaffold
Thiophene is a well-established pharmacophore, with 26 FDA-approved drugs containing this moiety.[1][6] While its presence in anti-inflammatory drugs, anticancer agents, and antimicrobials is well-documented, several underexplored areas offer significant potential for novel therapeutic development.[1][6][7]
Targeting a New Wave of Anticancer Therapeutics
Thiophene derivatives have demonstrated efficacy as anticancer agents by targeting various signaling pathways involved in cancer progression.[7][8][9] Current research has focused on their role as inhibitors of topoisomerase, tyrosine kinase, and tubulin.[7]
Future Research Directions:
-
Epigenetic Modulators: Investigating thiophene-based inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) represents a promising frontier. The thiophene scaffold can be designed to mimic the substrate of these enzymes, offering a potential new class of epigenetic drugs.
-
Targeted Protein Degraders (PROTACs): The development of thiophene-based PROTACs, which can induce the degradation of specific cancer-related proteins, is a largely untapped area. The thiophene moiety can serve as a versatile linker or a ligand for the target protein or E3 ligase.
-
Immuno-oncology Agents: Exploring the potential of thiophene derivatives to modulate the immune response against cancer is a high-priority research area. This could involve designing molecules that target immune checkpoints or act as agonists for immune-stimulatory receptors.
Experimental Workflow: Synthesis and Evaluation of a Novel Thiophene-Based Kinase Inhibitor
Caption: Workflow for novel thiophene-based kinase inhibitor development.
Combating Antimicrobial Resistance
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Thiophene derivatives have shown broad-spectrum activity against various bacteria and fungi.[10][11][12]
Future Research Directions:
-
Quorum Sensing Inhibitors: Designing thiophene-based compounds that interfere with bacterial communication (quorum sensing) can prevent biofilm formation and virulence factor production, offering a novel anti-infective strategy.
-
Targeting Novel Bacterial Enzymes: Exploring thiophene derivatives as inhibitors of essential bacterial enzymes that are not targeted by current antibiotics could lead to the discovery of new drug classes.
-
Combination Therapies: Investigating the synergistic effects of thiophene-based compounds with existing antibiotics could help overcome resistance mechanisms.
Protocol: Screening Thiophene Derivatives for Antimicrobial Activity
-
Preparation of Bacterial Cultures: Grow selected Gram-positive and Gram-negative bacterial strains in appropriate broth media to mid-logarithmic phase.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare serial dilutions of the synthesized thiophene compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
-
-
Structure-Activity Relationship (SAR) Analysis: Correlate the antimicrobial activity with the structural features of the thiophene derivatives to guide the design of more potent analogs.[10]
Advanced Materials: Engineering the Future of Electronics and Sensors
Thiophene-based materials are pivotal in the development of organic electronics due to their excellent charge transport properties and processability.[13][14] Polythiophenes and their derivatives are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[13]
Next-Generation Organic Photovoltaics (OPVs)
Thiophene-based conjugated oligomers and polymers are extensively used as donor materials in OPVs due to their efficient light-harvesting capabilities.[15][16] Fused-thiophene systems, in particular, have shown promise in enhancing the performance and stability of solar cells.[17]
Future Research Directions:
-
Non-Fullerene Acceptors (NFAs): The design and synthesis of novel thiophene-based NFAs are crucial for improving the efficiency and stability of organic solar cells.
-
Ternary Blend Solar Cells: Exploring the use of thiophene-based materials as the third component in ternary blend solar cells can broaden the absorption spectrum and enhance charge transport.
-
Printable and Flexible Solar Cells: Developing highly soluble and processable thiophene-based polymers is essential for the fabrication of large-area, flexible, and cost-effective solar cells.
Quantitative Data: Performance of Thiophene-Based OPVs
| Donor Material | Acceptor | Power Conversion Efficiency (PCE) % | Open-Circuit Voltage (Voc) V | Short-Circuit Current (Jsc) mA/cm² | Fill Factor (FF) % | Reference |
| Poly(3-hexylthiophene) (P3HT) | PC61BM | ~4-5% | ~0.6 | ~10-12 | ~60-65 | General Knowledge |
| PTB7-Th | PC71BM | ~9-10% | ~0.75 | ~17-18 | ~68-72 | General Knowledge |
| Fused Thiophene Polymer | ITIC | >12% | >0.8 | >20 | >70 | [17] |
Ultrasensitive Chemical and Biological Sensors
The unique photophysical properties of thiophene derivatives make them excellent candidates for the development of fluorescent and colorimetric sensors.[18] They have been successfully employed for the detection of metal ions, anions, and biologically important molecules.[19][20][21]
Future Research Directions:
-
Point-of-Care Diagnostics: Developing thiophene-based sensors for the rapid and sensitive detection of disease biomarkers in clinical samples. Polythiophene-based materials are particularly promising for geno-sensors and DNA detection.[22][23]
-
Environmental Monitoring: Creating robust and selective thiophene-based chemosensors for monitoring heavy metal ions and organic pollutants in water and soil.[19]
-
"Turn-on" Fluorescent Probes: Designing thiophene-based probes that exhibit a "turn-on" fluorescence response upon binding to a specific analyte, which minimizes background interference and enhances sensitivity.[19][21]
Signaling Pathway: "Turn-On" Fluorescence Sensing
Caption: Mechanism of a "turn-on" thiophene-based fluorescent sensor.
Industrial Applications: From Corrosion Inhibition to Catalysis
Beyond the laboratory, thiophene-based compounds have significant potential in various industrial applications, including corrosion inhibition and catalysis.
Advanced Corrosion Inhibitors
Thiophene derivatives have demonstrated excellent performance as corrosion inhibitors for various metals and alloys in acidic media.[2][24][25] The sulfur atom and π-electrons of the thiophene ring facilitate strong adsorption onto the metal surface, forming a protective layer that impedes corrosion.[2]
Future Research Directions:
-
Environmentally Friendly Inhibitors: Developing biodegradable and low-toxicity thiophene-based corrosion inhibitors to replace hazardous traditional inhibitors.
-
High-Temperature and High-Pressure Applications: Designing thermally stable thiophene derivatives for use in harsh industrial environments, such as oil and gas pipelines.
-
Synergistic Formulations: Investigating the synergistic effects of thiophene derivatives with other compounds to develop highly effective and cost-efficient corrosion inhibitor packages.
Novel Catalytic Systems
The ability of the thiophene moiety to coordinate with transition metals makes it a valuable ligand in catalysis.[26] Thiophene-based ligands have been employed in various catalytic reactions, including cross-coupling reactions and photocatalysis.[27]
Future Research Directions:
-
Asymmetric Catalysis: Designing chiral thiophene-based ligands for enantioselective synthesis, a critical area in the pharmaceutical and fine chemical industries.
-
Photocatalysis for Energy and Environmental Applications: Exploring thiophene-based covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) as efficient photocatalysts for hydrogen production, CO2 reduction, and pollutant degradation.[27]
-
Biomass Conversion: Developing thiophene-based catalysts for the selective conversion of biomass-derived platform molecules into value-added chemicals and fuels.
The Role of Computational Chemistry
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are indispensable tools for accelerating the discovery and optimization of thiophene-based compounds.[28][29][30] These computational approaches provide valuable insights into the interactions between thiophene derivatives and their biological targets or material interfaces, guiding the rational design of new molecules with improved properties.
Conclusion
The thiophene scaffold continues to be a cornerstone of chemical research, with its influence spanning from life-saving medicines to cutting-edge technologies. The potential research areas outlined in this guide represent just a fraction of the opportunities that await exploration. By leveraging the unique properties of the thiophene nucleus and embracing interdisciplinary approaches that combine synthetic chemistry, materials science, biology, and computational modeling, the scientific community is poised to unlock even more of the remarkable potential held within this versatile heterocyclic compound.
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- 29. Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Starting Materials for Thiophene Ring Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in drug design. From the antiplatelet blockbuster Clopidogrel to the antipsychotic Olanzapine, thiophene-containing molecules have demonstrated a remarkable range of biological activities. Furthermore, in the realm of materials science, polythiophenes are at the forefront of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
The enduring relevance of this heterocyclic core necessitates a deep and practical understanding of its synthesis. The choice of starting materials is the most critical decision in any synthetic campaign, dictating the feasibility, efficiency, and substitution pattern of the final thiophene product. This guide provides a comprehensive technical overview of the principal starting materials and methodologies for constructing the thiophene ring, moving beyond a simple recitation of named reactions to delve into the causal relationships behind experimental choices and providing field-proven insights for the practicing scientist.
Strategic Approaches to Thiophene Synthesis: A Mechanistic Overview
The construction of the thiophene ring can be broadly categorized into several key strategies, each defined by the nature of the acyclic precursors and the bond-forming disconnections. This guide will focus on the most robust and widely utilized methods, examining the requisite starting materials for each.
Classical Condensation Strategies:
-
Paal-Knorr Thiophene Synthesis: Formation of the C2-C3 and C4-C5 bonds from a 1,4-dicarbonyl compound.
-
Gewald Aminothiophene Synthesis: A multicomponent reaction forming a 2-aminothiophene from a carbonyl compound, an activated nitrile, and elemental sulfur.
-
Fiesselmann Thiophene Synthesis: Construction from α,β-acetylenic esters and thioglycolic acid derivatives.
-
Hinsberg Thiophene Synthesis: Condensation of a 1,2-dicarbonyl compound with a thiodiacetate derivative.
Modern Cyclization and Cross-Coupling Strategies:
-
Transition-Metal-Catalyzed Cyclizations: Primarily involving the cyclization of functionalized alkynes.
The following sections will provide a detailed examination of the starting materials for each of these pivotal synthetic routes.
Paal-Knorr Thiophene Synthesis: The 1,4-Dicarbonyl Route
The Paal-Knorr synthesis is a venerable and highly reliable method for the formation of five-membered heterocycles. In the context of thiophene synthesis, it involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[1][2]
Core Starting Materials:
-
1,4-Dicarbonyl Compounds: The carbon backbone of the thiophene ring is provided by a 1,4-dicarbonyl compound (e.g., a 1,4-diketone, γ-keto ester, or 1,4-dialdehyde). The substitution pattern of the final thiophene is directly determined by the substituents on this precursor.[3]
-
Sulfurizing Agents: These reagents serve to both introduce the sulfur heteroatom and act as dehydrating agents to drive the final aromatization.[4][5]
Comparative Analysis of Sulfurizing Agents
The choice of sulfurizing agent is a critical parameter in the Paal-Knorr synthesis, influencing reaction conditions, yields, and safety considerations.
| Sulfurizing Agent | Key Characteristics & Causality | Typical Conditions |
| Phosphorus Pentasulfide (P₄S₁₀) | A powerful, traditional reagent. Its high reactivity often necessitates elevated temperatures. It can also act as a potent dehydrating agent, which can sometimes lead to the formation of furan byproducts.[6][7] Due to its aggressive nature, it is often used in excess. | High temperatures (reflux in toluene or xylene)[8] |
| Lawesson's Reagent (LR) | A milder and more selective thionating agent compared to P₄S₁₀.[4][9] It is often more soluble in organic solvents and can be used in closer to stoichiometric amounts, simplifying purification. Its milder nature can lead to higher yields and fewer byproducts.[8] | Moderate to high temperatures (reflux in toluene or THF) |
| Hydrogen Sulfide (H₂S) / Acid Catalyst | A gaseous reagent that can be more efficient than P₄S₁₀ for converting ketones to the intermediate thioketones.[7] Requires specialized handling due to its toxicity and gaseous state. | Passage of H₂S gas through a solution of the dicarbonyl with an acid catalyst.[3] |
Experimental Insight: The choice between P₄S₁₀ and Lawesson's Reagent often comes down to a balance of reactivity and selectivity. For robust, unfunctionalized 1,4-diketones, the less expensive P₄S₁₀ may be sufficient. However, for more sensitive or highly functionalized substrates, the milder conditions and higher selectivity afforded by Lawesson's Reagent often justify its use. It is crucial to conduct all Paal-Knorr syntheses in a well-ventilated fume hood, as toxic hydrogen sulfide gas is a common byproduct regardless of the sulfur source.[8][10]
Workflow & Methodologies
Diagram: Paal-Knorr Thiophene Synthesis Workflow
Caption: General workflow for the Paal-Knorr thiophene synthesis.
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Substituted Thiophene [8][11]
This protocol is adapted from a procedure by Minetto, Taddei, and co-workers, which is highly effective for rapid synthesis.
-
Materials:
-
Substituted 1,4-diketone (0.5 mmol)
-
Lawesson's Reagent (0.5 mmol, 1.0 equiv.)
-
Anhydrous Toluene (2 mL)
-
Microwave vial (10 mL) with a magnetic stirrer
-
-
Procedure: a. To the microwave vial, add the 1,4-diketone, Lawesson's Reagent, and anhydrous toluene. b. Seal the vial and place it in the microwave reactor. c. Irradiate the mixture at 150°C for 10-30 minutes. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After the reaction is complete, cool the vial to room temperature. f. Concentrate the reaction mixture under reduced pressure to remove the toluene. g. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.
Gewald Aminothiophene Synthesis: A Multicomponent Approach
The Gewald synthesis is a powerful and highly convergent one-pot multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes.[5][12] This method is of particular importance in medicinal chemistry, as the resulting 2-aminothiophene scaffold is a versatile intermediate for further functionalization.
Core Starting Materials:
-
Carbonyl Compound: A ketone or aldehyde possessing an α-methylene group.
-
Activated Nitrile: An α-cyanoester (e.g., ethyl cyanoacetate or methyl cyanoacetate), malononitrile, or cyanoacetamide. The nature of the activating group (ester, nitrile, amide) determines the substituent at the 3-position of the thiophene.
-
Elemental Sulfur (S₈): The source of the sulfur atom.
-
Base: Typically a secondary amine such as morpholine or piperidine, or a tertiary amine like triethylamine. The base catalyzes the initial condensation and subsequent cyclization steps.[13]
Causality in Experimental Choices
The selection of each component in the Gewald synthesis has a direct and predictable impact on the outcome of the reaction.
-
Base Selection: The base is crucial for the initial Knoevenagel condensation between the carbonyl compound and the activated nitrile. Secondary amines like morpholine are often preferred as they can also participate in the activation of elemental sulfur. For less reactive ketones, stronger bases or alternative catalytic systems may be necessary.[13]
-
Solvent Choice: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are typically used to facilitate the dissolution of the starting materials, particularly the elemental sulfur.[13]
-
Reaction Temperature: The reaction is often carried out at slightly elevated temperatures (40-60 °C) to enhance the reactivity of sulfur, though some variations proceed at room temperature.[13]
Diagram: Gewald Synthesis Logical Pathway
Caption: Mechanistic steps of the Gewald aminothiophene synthesis.
Experimental Protocol: General One-Pot Gewald Synthesis[14]
This protocol provides a general guideline and may require optimization for specific substrates.
-
Materials:
-
Carbonyl compound (10 mmol)
-
Active methylene nitrile (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Morpholine (10-20 mol%)
-
Ethanol or Methanol (20-30 mL)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
-
Procedure: a. To the round-bottom flask, add the carbonyl compound, the active methylene nitrile, and elemental sulfur. b. Add the solvent (ethanol or methanol) followed by the base (morpholine). c. Stir the reaction mixture at room temperature or heat to 40-50 °C. d. Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours. e. Upon completion, cool the mixture to room temperature. f. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. g. If no precipitate forms, concentrate the reaction mixture under reduced pressure. h. Purify the residue by recrystallization (e.g., from ethanol) or column chromatography.
Protocol 2: Microwave-Assisted Gewald Synthesis [4][11]
Microwave irradiation can significantly accelerate the Gewald reaction, often leading to higher yields in shorter reaction times.
-
Materials:
-
Aldehyde or Ketone (1 mmol)
-
Methyl cyanoacetate (1 mmol)
-
Elemental sulfur (1.2 mmol)
-
Pyrrolidine (20 mol%)
-
DMF (3 mL)
-
Microwave vial with a magnetic stirrer
-
-
Procedure: a. In a microwave vial, combine the aldehyde/ketone, methyl cyanoacetate, sulfur, and DMF. b. Add the pyrrolidine catalyst. c. Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 120°C) for 30 minutes. d. After cooling, dilute the reaction mixture with water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to obtain the 2-aminothiophene.
Fiesselmann Thiophene Synthesis: The Acetylenic Ester Route
The Fiesselmann synthesis provides a versatile route to 3-hydroxy-2-thiophenecarboxylic acid derivatives, which are valuable building blocks in organic synthesis.[1][14] The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters.[6][15]
Core Starting Materials:
-
α,β-Acetylenic Esters: These compounds provide the C3-C4-C5 fragment of the thiophene ring.
-
Thioglycolic Acid Esters (or derivatives): This reagent provides the sulfur atom and the C2 carbon of the thiophene ring.
-
Base: A base, such as sodium methoxide (NaOMe) or potassium tert-butoxide, is required to deprotonate the thioglycolic acid ester, initiating the nucleophilic attack on the alkyne.[16]
The mechanism proceeds via an initial Michael addition of the thiolate to the acetylenic ester, followed by a second addition and an intramolecular Dieckmann-like condensation to form the thiophene ring.[1][16]
Diagram: Fiesselmann Synthesis Overview
Caption: Key steps in the Fiesselmann thiophene synthesis.
Experimental Protocol: Synthesis of a 3-Hydroxy-2-thiophenecarboxylate[8]
-
Materials:
-
α,β-Acetylenic ester (e.g., ethyl propiolate) (10 mmol)
-
Ethyl thioglycolate (10 mmol)
-
Sodium ethoxide (prepared from sodium (10 mmol) in absolute ethanol)
-
Absolute ethanol
-
Round-bottom flask with magnetic stirrer
-
-
Procedure: a. Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere. b. Cool the solution in an ice bath. c. Slowly add the ethyl thioglycolate to the cooled sodium ethoxide solution with stirring. d. After the addition is complete, add the α,β-acetylenic ester dropwise. e. Allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of starting materials. f. Neutralize the reaction mixture with a weak acid (e.g., acetic acid). g. Remove the solvent under reduced pressure. h. Partition the residue between water and an organic solvent (e.g., diethyl ether). i. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. j. Purify the crude product by column chromatography or recrystallization to afford the 3-hydroxy-2-thiophenecarboxylate.
Hinsberg Thiophene Synthesis: The 1,2-Dicarbonyl Route
The Hinsberg synthesis is a classical method that constructs the thiophene ring by condensing a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[6][7]
Core Starting Materials:
-
1,2-Dicarbonyl Compound (α-Diketone): Examples include benzil or biacetyl. This provides the C3 and C4 atoms of the thiophene ring.
-
Diethyl Thiodiacetate: This reagent provides the sulfur atom and the C2 and C5 carbons.
-
Strong Base: A strong base, such as sodium ethoxide or potassium tert-butoxide, is necessary to deprotonate the α-carbons of the diethyl thiodiacetate, initiating a double aldol-type condensation.[17]
The reaction proceeds through two consecutive Stobbe-type condensations.[7]
Experimental Protocol: General Hinsberg Synthesis[19]
-
Materials:
-
1,2-Dicarbonyl compound (e.g., benzil) (10 mmol)
-
Diethyl thiodiacetate (10 mmol)
-
Potassium tert-butoxide (22 mmol)
-
tert-Butanol (as solvent)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
-
Procedure: a. To a solution of potassium tert-butoxide in tert-butanol, add the 1,2-dicarbonyl compound and diethyl thiodiacetate. b. Heat the mixture to reflux and stir for several hours. c. Monitor the reaction by TLC. d. After completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid. e. Extract the product with an organic solvent (e.g., ether). f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure. h. The crude product, often a diacid after workup, can be purified by recrystallization.
Modern Approaches: Transition-Metal-Catalyzed Syntheses
Modern organic synthesis has seen the rise of powerful transition-metal-catalyzed methods for the construction of heterocyclic rings, and thiophenes are no exception. These methods often offer high efficiency, regioselectivity, and functional group tolerance under mild conditions.[1]
Core Starting Materials:
-
Functionalized Alkynes: A wide variety of alkyne-containing substrates serve as the carbon framework.[18]
-
Sulfur Source: This can range from simple inorganic sulfides like potassium sulfide (K₂S) or sodium thiosulfate (Na₂S₂O₃) to more complex organosulfur reagents.[19]
-
Transition-Metal Catalyst: Palladium complexes are the most commonly employed, though catalysts based on rhodium, copper, and other metals have also been developed.[18]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aminobenzo[b]thiophenes
This protocol describes a direct synthesis using an odorless and inexpensive sulfur source.
-
Materials:
-
o-Iodoaniline derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Sodium thiosulfate (Na₂S₂O₃) (2.0 mmol)
-
Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)
-
dppf (0.1 mmol, 10 mol%)
-
K₂CO₃ (2.0 mmol)
-
DMF (3 mL)
-
Sealed tube
-
-
Procedure: a. To a sealed tube, add the o-iodoaniline derivative, terminal alkyne, Na₂S₂O₃, Pd(dppf)Cl₂, dppf, and K₂CO₃. b. Add DMF, and seal the tube. c. Heat the reaction mixture at 120 °C for 12 hours. d. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the residue by flash column chromatography to afford the desired 2-aminobenzo[b]thiophene.
Conclusion: A Strategic Selection of Starting Materials
The synthesis of the thiophene ring is a well-established field with a rich history and a vibrant present. The choice of starting materials remains the pivotal decision that dictates the synthetic route.
-
For simple, symmetrically substituted thiophenes, the Paal-Knorr synthesis offers a direct and reliable route from readily available 1,4-dicarbonyls.
-
When a 2-amino substituent is desired for further elaboration, the Gewald synthesis provides a powerful and convergent multicomponent strategy.
-
The Fiesselmann synthesis is the method of choice for accessing 3-hydroxy-2-thiophenecarboxylic acid derivatives.
-
The Hinsberg synthesis , while more classical, offers a route to specifically substituted thiophenes from 1,2-dicarbonyl compounds.
-
Modern transition-metal-catalyzed methods provide unparalleled efficiency and functional group tolerance, particularly for the synthesis of complex and highly substituted thiophenes from alkyne precursors.
As a senior application scientist, I advise researchers to consider not only the desired substitution pattern of the target thiophene but also the availability and cost of starting materials, the scalability of the reaction, and the safety and environmental impact of the chosen reagents. A thorough understanding of the principles outlined in this guide will empower scientists to make strategic and informed decisions in their synthetic endeavors, paving the way for the next generation of innovative thiophene-based drugs and materials.
References
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277–5288. [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave Synthesis for Chemists. Scribd. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (2021). ResearchGate. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. [Link]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. (2005). ResearchGate. [Link]
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Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann... (n.d.). ResearchGate. [Link]
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Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Fiesselmann thiophene synthesis. (n.d.). Wikipedia. [Link]
-
Hinsberg Thiophene synthesis. (2024, May 13). YouTube. [Link]
-
Wu, X., et al. (2014). Direct synthesis of diverse 2-aminobenzo[b]thiophenes via palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source. Organic Letters, 16(19), 5040-5043. [Link]
-
Paal–Knorr synthesis of thiophene. (n.d.). Química Organica.org. [Link]
-
Synthesis of Furan and Thiophene. (n.d.). Scribd. [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Wikiwand. [Link]
-
Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method... (n.d.). ResearchGate. [Link]
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Hinsberg synthesis of thiophenes. (n.d.). ResearchGate. [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]
-
Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15717. [Link]
-
Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). (2019, August 14). YouTube. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]
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Fiesselmann thiophene synthesis. (n.d.). Wikipedia. [Link]
-
Fiesselmann thiophene synthesis. (n.d.). Filo. [Link]
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1fiesselmann Thiophene Synthesis. (n.d.). Scribd. [Link]
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Gewald reaction. (n.d.). Wikipedia. [Link]
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Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. [Link]
-
Thiophene ppt 1. (n.d.). Slideshare. [Link]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2020). Angewandte Chemie International Edition, 59(46), 20464-20468. [Link]
-
Hinsberg synthesis of thiophene derivatives. (n.d.). ResearchGate. [Link]
-
Paal-Knorr Thiophene Synthesis. (2018, January 7). Chem-Station Int. Ed.. [Link]
-
What is the Paal-Knorr synthesis of a thiophene mechanism? (2020, January 15). Quora. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is a two-step synthetic sequence commencing with the base-mediated cyclocondensation to form the thiophene core, followed by regioselective chlorination. This guide offers detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.
Introduction
Substituted thiophenes are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and functional materials. The unique electronic properties of the thiophene ring, coupled with the diverse functionalities that can be introduced, make them versatile scaffolds. This compound, in particular, possesses multiple reactive sites, rendering it an attractive starting material for the synthesis of more complex molecular architectures. The presence of the chloro, hydroxyl, and carboxylate groups allows for a range of subsequent chemical transformations, including nucleophilic substitution, ester hydrolysis, and cross-coupling reactions.
This application note details a reliable and accessible synthetic route to this target compound, designed for researchers in both academic and industrial settings.
Synthetic Strategy
The synthesis of this compound is approached via a two-step pathway. The initial step involves the construction of the 3-hydroxythiophene-2-carboxylate core through a base-catalyzed cyclocondensation reaction. The subsequent step is the regioselective chlorination of this intermediate at the C4 position of the thiophene ring.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This initial step builds the core thiophene ring system. The protocol is adapted from a known procedure for the synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate[1].
Reaction Mechanism
The formation of the thiophene ring proceeds through a base-mediated cascade of reactions. Initially, the base (sodium methoxide) deprotonates the thiol of methyl mercaptoacetate to form a thiolate anion. This nucleophilic thiolate then attacks the electron-deficient β-carbon of methyl 2-chloroacrylate in a Michael addition. Subsequent intramolecular Dieckmann-type condensation, involving the attack of the enolate on the ester carbonyl, followed by elimination of methanol and chloride, leads to the formation of the cyclized product. Tautomerization of the resulting keto-ester affords the more stable enol form, Methyl 3-hydroxythiophene-2-carboxylate.
Caption: Mechanistic steps for the synthesis of the thiophene intermediate.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Sodium | 22.99 | 0.70 g | 0.030 mol | Handle with care, reactive with moisture. |
| Anhydrous Methanol | 32.04 | 15 mL | - | Ensure dryness of solvent. |
| Methyl Mercaptoacetate | 106.14 | 1.9 g | 0.018 mol | Use in a fume hood. |
| Methyl 2-chloroacrylate | 120.54 | 2.1 g | 0.017 mol | Lachrymator, handle in a fume hood. |
| 4 M Hydrochloric Acid | 36.46 | ~5 mL | - | For quenching the reaction. |
| Ethyl Acetate | 88.11 | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying the organic phase. |
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, carefully add sodium (0.70 g, 30 mmol) in small portions to anhydrous methanol (15 mL) under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a 2 M solution of sodium methoxide.
-
Addition of Thiol: To the freshly prepared sodium methoxide solution, add methyl mercaptoacetate (1.9 g, 18 mmol).
-
Addition of Acrylate: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 4 M hydrochloric acid (~5 mL) until the pH is acidic. Add water and extract the product with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Expected Yield: Approximately 70%[1].
Characterization of Methyl 3-hydroxythiophene-2-carboxylate:
-
Appearance: Brown oil or solid[1].
-
Molecular Formula: C₆H₆O₃S[2].
-
Molecular Weight: 158.18 g/mol [2].
-
¹H NMR (400 MHz, CDCl₃): δ 9.56 (br s, 1H, OH), 7.37 (d, J = 5.2 Hz, 1H, thiophene H), 6.74 (d, J = 5.2 Hz, 1H, thiophene H), 3.89 (s, 3H, OMe)[1].
-
Mass Spectrometry (GCMS): m/z 158 (M+)[1].
Part 2: Synthesis of this compound
This step introduces the chloro substituent at the C4 position of the thiophene ring via electrophilic substitution. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.
Reaction Mechanism
The chlorination of the 3-hydroxythiophene ring is an electrophilic aromatic substitution. The hydroxyl group at the C3 position is an activating group, directing the electrophilic attack of the chloronium ion (or its equivalent generated from NCS) to the ortho and para positions (C2 and C4). Due to the steric hindrance at the C2 position from the adjacent carboxylate group, the chlorination is expected to occur preferentially at the C4 position. The reaction likely proceeds through a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore the aromaticity of the thiophene ring.
Caption: Key mechanistic stages in the chlorination of the thiophene intermediate.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl 3-hydroxythiophene-2-carboxylate | 158.18 | 1.58 g | 0.010 mol | From Part 1. |
| N-chlorosuccinimide (NCS) | 133.53 | 1.34 g | 0.010 mol | Irritant, handle with care. |
| Acetonitrile | 41.05 | 20 mL | - | Anhydrous solvent is preferred. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For work-up. |
| Brine | - | As needed | - | For washing. |
| Ethyl Acetate | 88.11 | As needed | - | For extraction. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying the organic phase. |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.58 g, 10 mmol) in acetonitrile (20 mL).
-
Addition of NCS: Add N-chlorosuccinimide (1.34 g, 10 mmol) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield: Moderate to good yields are anticipated, though optimization may be required.
Characterization of this compound:
-
Appearance: Expected to be a solid or oil.
-
Molecular Formula: C₆H₅ClO₃S
-
Molecular Weight: 192.62 g/mol
-
¹H NMR: The spectrum is expected to show the disappearance of the doublet at δ 6.74 ppm (H4) and a downfield shift of the remaining thiophene proton (H5). The hydroxyl and methyl ester protons should still be present.
-
¹³C NMR: The spectrum will show the presence of six distinct carbon signals, with the C4 signal shifted due to the presence of the chlorine atom.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the elemental composition of the product, showing the characteristic isotopic pattern for a chlorine-containing compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium metal is highly reactive and should be handled with extreme care under an inert atmosphere.
-
Methyl 2-chloroacrylate is a lachrymator.
-
N-chlorosuccinimide is an irritant.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The two-step synthesis outlined in this document provides a practical and efficient route to this compound. The protocols are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. The detailed mechanistic explanations and characterization guidelines will aid researchers in successfully synthesizing and verifying this valuable chemical intermediate for their drug discovery and materials science applications.
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MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
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ChemicalBook. Methyl 3-hydroxythiophene-2-carboxylate synthesis.
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PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid.
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National Center for Biotechnology Information. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
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Google Patents. US4847386A - Process for preparing thiophene derivatives.
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Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
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Materials Chemistry Frontiers (RSC Publishing). Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations.
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ResearchGate. Hinsberg synthesis of thiophene derivatives.
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ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.
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PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate.
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Monatshefte fuer Chemie/Chemical Monthly. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
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ChemicalBook. METHYL 3-CHLORO-4-METHYLTHIOPHENE-2-CARBOXYLATE.
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Thermo Fisher Scientific. Methyl 3-hydroxythiophene-2-carboxylate, 97% 25 g.
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Patsnap. Method for synthesizing 2-acetyl-4-chlorothiophene.
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ChemicalBook. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis.
-
ChemicalBook. Methyl 3-hydroxythiophene-2-carboxylate.
-
Sigma-Aldrich. Methyl 3-hydroxythiophene-2-carboxylate 97%.
-
Sigma-Aldrich. methyl 3-hydroxythiophene-2-carboxylate related products.
Sources
Application Notes and Protocols for the Synthesis of Substituted Thiophenes: A Mechanistic Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract: This comprehensive guide provides an in-depth exploration of the reaction mechanisms and detailed experimental protocols for the synthesis of substituted thiophenes, a critical heterocyclic motif in medicinal chemistry and materials science. We will delve into the mechanistic intricacies of classical methods, including the Paal-Knorr, Gewald, and Fiesselmann syntheses, as well as modern palladium-catalyzed cross-coupling strategies like the Suzuki-Miyaura and Stille reactions. This document is designed to equip researchers with the foundational knowledge and practical methodologies necessary to confidently synthesize a diverse range of substituted thiophenes, with a focus on understanding the causality behind experimental choices to optimize reaction outcomes.
Introduction: The Significance of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery and a fundamental building block in the development of advanced organic materials. Its bioisosteric relationship with the phenyl ring allows for the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, thiophene derivatives are found in a wide array of FDA-approved drugs, exhibiting diverse therapeutic activities, including anticancer, anti-inflammatory, and antiviral effects. In materials science, polythiophenes are renowned for their conducting properties, making them integral components of organic electronic devices. The synthetic versatility in accessing polysubstituted thiophenes is therefore of paramount importance. This guide will provide a detailed overview of key synthetic transformations, emphasizing the underlying mechanisms to empower rational reaction design and troubleshooting.
Classical Thiophene Syntheses: Building the Core
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[1] The reaction is driven by the condensation of the diketone with a sulfurizing agent, typically accompanied by dehydration.[2]
Mechanistic Insights: The mechanism of the Paal-Knorr thiophene synthesis is believed to proceed through the initial thionation of one or both carbonyl groups of the 1,4-diketone by the sulfurizing agent to form a thioketone intermediate.[2] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiophene ring. While early hypotheses suggested the formation of a furan intermediate followed by sulfurization, experimental evidence indicates that the direct sulfurization of the dicarbonyl compound is the predominant pathway.[3]
Causality of Reagent Selection: The choice of sulfurizing agent is critical to the success of the Paal-Knorr synthesis. While phosphorus pentasulfide (P₄S₁₀) has been traditionally used, it is a harsh reagent that can lead to the formation of furan byproducts through a competing dehydration pathway.[4] Lawesson's reagent is often preferred as a milder and more efficient thionating agent, generally providing better yields and selectivity for the desired thiophene product.[3][4] Both reagents also act as dehydrating agents, which is essential for the final aromatization step.[5] The reaction is typically conducted in a high-boiling, anhydrous, non-polar solvent like toluene or xylene to facilitate the reaction at the required temperature.[4]
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Thiophene using Lawesson's Reagent
Materials:
-
Substituted 1,4-diketone (1.0 equiv)
-
Lawesson's Reagent (0.5 equiv)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,4-diketone in anhydrous toluene.
-
Add Lawesson's reagent to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.[4]
-
Carefully pour the mixture over ice water and extract with an organic solvent such as diethyl ether or ethyl acetate.[4]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel or distillation to obtain the pure substituted thiophene.[4]
Safety Note: The Paal-Knorr thiophene synthesis generates toxic hydrogen sulfide (H₂S) gas as a byproduct.[3] This reaction must be performed in a well-ventilated fume hood, and it is advisable to use a bleach (sodium hypochlorite) trap to scrub the effluent gas.[4]
Paal-Knorr Thiophene Synthesis Workflow
Caption: A logical workflow for the Paal-Knorr thiophene synthesis.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[6]
Mechanistic Insights: The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[6] This is followed by the addition of elemental sulfur to this intermediate. The exact mechanism of sulfur addition is complex and may involve polysulfide intermediates.[7] The resulting sulfurated species then undergoes cyclization via attack of the sulfur nucleophile onto the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene.[8] Recent computational studies suggest that the role of the amine base is primarily as an acid/base catalyst for the Knoevenagel condensation, rather than as a nucleophile to activate the elemental sulfur.[7]
Causality of Reagent Selection: The choice of base is crucial in the Gewald reaction. While various amine bases like triethylamine or piperidine can be used, morpholine is often found to give high yields.[9][10] The base facilitates the initial Knoevenagel condensation.[6] The reaction is often carried out in solvents like methanol, ethanol, or DMF at moderately elevated temperatures (e.g., 50 °C) to ensure a reasonable reaction rate without promoting side reactions.[9] For less reactive substrates, such as some aryl ketones, a two-step procedure where the Knoevenagel product is first isolated may be more effective.[9]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental Sulfur (1.0 equiv)
-
Base (e.g., morpholine or triethylamine) (catalytic amount, e.g., 20 mol%)
-
Solvent (e.g., Ethanol)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the ketone or aldehyde, the active methylene nitrile, elemental sulfur, and the solvent.
-
Add the base to the stirred mixture.
-
Heat the reaction mixture to a gentle reflux (for ethanol, this is around 78 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent like ethanol.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Gewald Aminothiophene Synthesis Mechanism
Caption: Key steps in the Gewald aminothiophene synthesis.
The Fiesselmann Thiophene Synthesis
The Fiesselmann thiophene synthesis is a versatile method for preparing substituted thiophenes, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives, from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[11]
Mechanistic Insights: The reaction begins with the deprotonation of the thioglycolic acid derivative by the base, creating a thiolate nucleophile. This thiolate then undergoes a conjugate addition to the triple bond of the α,β-acetylenic ester. A second conjugate addition of another equivalent of the thiolate to the resulting double bond can occur, forming a thioacetal intermediate.[8] Subsequent base-mediated intramolecular cyclization (a Dieckmann-like condensation) followed by elimination of an alcohol and a thioglycolate moiety leads to an α,β-unsaturated ketone, which then tautomerizes to the final 3-hydroxythiophene product.[11]
Causality of Reagent Selection: The choice of base is important for controlling the reaction pathway. A weaker base favors the initial conjugate addition, while a stronger base can promote the subsequent Dieckmann condensation.[12] The reaction can be extended to other starting materials, including β-ketoesters and α,β-dihalo esters.[8] The use of substrates containing a nitrile group instead of an ester can lead to the formation of 3-aminothiophenes.[11]
Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful for the functionalization of the thiophene ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[13]
Mechanistic Insights: The catalytic cycle of the Suzuki coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, typically requiring the presence of a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[13]
Causality of Reagent and Condition Selection: The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the oxidative addition and reductive elimination steps.[13] The base (e.g., K₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step.[14] The reaction is typically performed under an inert atmosphere to prevent the deactivation of the palladium catalyst.[13]
Experimental Protocol: Suzuki-Miyaura Coupling of a Thienylboronic Acid with an Aryl Bromide
Materials:
-
Thienylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Dioxane/water mixture)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl bromide, thienylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Heat the reaction mixture (typically 80-100 °C) with vigorous stirring.[14]
-
Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel.[14]
Suzuki-Miyaura Coupling Catalytic Cycle
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Application Notes: The Synthetic Versatility of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Introduction: A Multifaceted Heterocyclic Building Block
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate (CAS No. 65449-59-4) is a highly functionalized thiophene derivative that has emerged as a valuable and versatile intermediate in modern organic synthesis.[1][2] Its structure is distinguished by a thiophene core appended with three key functional groups: a reactive chlorine atom at the C4 position, a nucleophilic hydroxyl group at the C3 position, and an ester moiety at the C2 position. This unique arrangement of functionalities allows for a wide range of selective chemical transformations, making it an ideal starting material for the construction of complex molecular architectures.
This compound is particularly prized in medicinal chemistry and materials science. It serves as a foundational scaffold for synthesizing a variety of biologically active compounds, including potential anti-inflammatory and antimicrobial agents, as well as agrochemicals such as herbicides and fungicides.[1][3] The strategic positioning of its reactive sites enables chemists to perform sequential modifications, including cross-coupling, condensation, and derivatization reactions, to build libraries of novel thiophene-based molecules.
These application notes provide an in-depth guide to the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in key synthetic transformations.
Core Synthetic Applications and Methodologies
The strategic placement of the chloro, hydroxyl, and ester groups allows for a diverse range of chemical manipulations. The electron-withdrawing ester group activates the thiophene ring, influencing the reactivity of the other substituents.
Caption: Fiesselmann reaction for thieno[3,2-b]thiophene synthesis.
Materials:
-
Methyl 4-chloro-3-hydroxy-5-arylthiophene-2-carboxylate (1.0 equiv)
-
Methyl thioglycolate (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred solution of methyl thioglycolate (1.2 equiv) in anhydrous THF under a nitrogen atmosphere, add potassium tert-butoxide (2.5 equiv) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 20 minutes.
-
Add a solution of the starting Methyl 4-chloro-3-hydroxy-5-arylthiophene-2-carboxylate (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and carefully quench by adding 1 M HCl until the pH is acidic (~pH 5-6).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired thieno[3,2-b]thiophene derivative. [4]
Starting Material Substituent (Aryl) Product Yield (%) Reference Phenyl 78% [4] 4-Methoxyphenyl 75% [4] | 4-Chlorophenyl | 71% | [4] |
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
The chloro-substituent at the C4 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the synthesis of 4-aminothiophene derivatives. [5]These products are valuable intermediates in drug discovery. [6]The choice of phosphine ligand is critical for achieving high catalytic activity and good yields. Sterically hindered, electron-rich ligands are often required for the coupling of aryl chlorides. [7] Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, RuPhos) is used. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle. [8]* Base: A strong base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.
-
Solvent: Anhydrous, high-boiling point solvents like toluene or dioxane are typically used to ensure the reaction can be heated sufficiently to promote the coupling of the relatively unreactive aryl chloride.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos or XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add the this compound (1.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Application 3: Derivatization of the 3-Hydroxyl Group
The hydroxyl group at the C3 position offers a convenient handle for further functionalization through reactions like O-alkylation or O-acylation. This allows for the introduction of diverse side chains, which can be used to modulate the physicochemical and biological properties of the molecule.
Protocol 3: O-Alkylation with an Alkyl Halide
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 equiv) in acetone, add potassium carbonate (1.5 equiv).
-
Add the alkyl halide (1.1 equiv) to the suspension.
-
Heat the mixture to reflux and stir for 4-8 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting methyl 4-chloro-3-alkoxythiophene-2-carboxylate by column chromatography if necessary.
Conclusion
This compound is a powerful and adaptable synthetic intermediate. Its distinct functional groups provide orthogonal reactivity, enabling chemists to perform a variety of high-value transformations. The protocols outlined here for the construction of fused heterocycles, C-N cross-coupling, and hydroxyl derivatization demonstrate its broad utility in synthesizing complex molecules for pharmaceutical, agrochemical, and materials science applications. [1][3]Careful selection of reagents and reaction conditions allows for precise control over reaction outcomes, making this building block an indispensable tool for the modern synthetic chemist.
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ResearchGate. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Available at: [Link]
-
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-
National Institutes of Health. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Available at: [Link]
-
National Institutes of Health. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available at: [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
National Institutes of Health. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Fema.gov. 4-decenol, CAS Registry Number 57074-37-0. Available at: [Link]
-
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-
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-
Johnson Matthey. Buchwald Hartwig amination catalysts. Available at: [Link]
-
PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available at: [Link]
-
TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Available at: [Link]
-
National Institutes of Health. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Available at: [Link]
-
PubChem. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. Available at: [Link]
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Applications of Thiophene Derivatives in Drug Discovery and Development: Application Notes and Protocols
Introduction: The Thiophene Scaffold - A Privileged Motif in Medicinal Chemistry
Thiophene, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its aromaticity, electron-rich nature, and ability to engage in hydrogen bonding, make it a highly versatile pharmacophore.[1] The thiophene ring is often considered a bioisostere of the phenyl ring, offering a similar spatial arrangement while modulating electronic and metabolic properties, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
The significance of the thiophene moiety is underscored by its presence in numerous U.S. FDA-approved drugs across a wide spectrum of therapeutic areas.[1][3][4] Analysis of approved drugs reveals that the thiophene nucleus is a key component in anti-inflammatory agents, cardiovascular drugs, anticancer therapies, and treatments for neurological disorders.[1] Its lipophilicity, for instance, aids in crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[1][5] This guide provides an in-depth exploration of the applications of thiophene derivatives in drug discovery, with a focus on oncology, and offers detailed protocols for their synthesis and biological evaluation.
Thiophene Derivatives in Oncology: A Focus on Kinase Inhibition and Apoptosis Induction
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and more effective therapeutic agents.[6] Thiophene derivatives have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the inhibition of key signaling pathways that drive tumor growth and survival.[7]
Many thiophene-based anticancer compounds target protein kinases, enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer.[1][8][9] By inhibiting specific kinases, these derivatives can disrupt the signaling cascades that promote cell proliferation, angiogenesis, and metastasis. Furthermore, several thiophene derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.[9][10][11]
The following sections provide detailed protocols for the synthesis of a representative 2-aminothiophene derivative, a common scaffold in anticancer drug discovery, and its subsequent biological evaluation to assess its cytotoxic effects and elucidate its mechanism of action.
Experimental Protocols
Protocol 1: Synthesis of a 2-Aminothiophene Derivative via Gewald Reaction
The Gewald reaction is a robust and versatile one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[12][13] This protocol describes the synthesis of a hypothetical anticancer candidate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like triethylamine)
-
Ethanol
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and elemental sulfur (10 mmol, 1.0 eq) in 20 mL of ethanol.
-
Addition of Base: To the stirred suspension, add morpholine (10 mmol, 1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene derivative as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram: The Gewald Reaction Workflow
Caption: Workflow of the Gewald synthesis of 2-aminothiophenes.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14]
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized thiophene derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivative in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Representative IC₅₀ Values of Thiophene Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Thiophene Derivative 1 | HeLa | 5.2 |
| Thiophene Derivative 2 | HepG2 | 8.7 |
| Doxorubicin (Control) | HeLa | 0.5 |
Protocol 3: Kinase Inhibition Assay
This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of the synthesized thiophene derivative against a specific kinase (e.g., a cyclin-dependent kinase).
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Synthesized thiophene derivative (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiophene derivative in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO control to each well. Add the kinase to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based assay kit. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the thiophene derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Complete culture medium
-
Synthesized thiophene derivative
-
PBS
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the thiophene derivative at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and then collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then resuspend them in the PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI-stained DNA.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol 5: Apoptosis Detection by Annexin V Staining
This assay is used to quantify the number of apoptotic cells following treatment with the thiophene derivative.
-
Cancer cells
-
Complete culture medium
-
Synthesized thiophene derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the thiophene derivative as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Diagram: Cell Fate Determination by Annexin V/PI Staining
Caption: Interpretation of Annexin V and Propidium Iodide staining results.
Conclusion and Future Directions
The thiophene scaffold continues to be a highly valuable asset in the drug discovery and development pipeline. Its versatility allows for the generation of diverse chemical libraries with a wide range of biological activities. The protocols outlined in this guide provide a fundamental framework for the synthesis and in vitro evaluation of novel thiophene derivatives, particularly in the context of anticancer drug discovery. Future research will undoubtedly continue to leverage the unique properties of thiophene to design next-generation therapeutics with enhanced efficacy, selectivity, and safety profiles for a multitude of diseases.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]
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Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved from [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). PubMed. Retrieved from [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ScienceDirect. Retrieved from [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). ResearchGate. Retrieved from [Link]
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Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). National Center for Biotechnology Information. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved from [Link]
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Biological Activities of Thiophenes. (2024). MDPI. Retrieved from [Link]
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Biological Diversity of Thiophene: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]
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Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025). Taylor & Francis Online. Retrieved from [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkat USA. Retrieved from [Link]
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A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. (2011). Semantic Scholar. Retrieved from [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
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Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. (n.d.). ACS Publications. Retrieved from [Link]
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Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Thieme. Retrieved from [Link]
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Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). National Center for Biotechnology Information. Retrieved from [Link]
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(PDF) Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. (2019). ResearchGate. Retrieved from [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2021). PubMed. Retrieved from [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. Retrieved from [Link]
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The Versatile Building Block: Methyl 4-chloro-3-hydroxythiophene-2-carboxylate in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Multifunctional Thiophene Derivative
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of synthons available to the discerning chemist, methyl 4-chloro-3-hydroxythiophene-2-carboxylate stands out as a particularly versatile and powerful building block. Its unique arrangement of functional groups—a reactive chloro substituent, a nucleophilic and directing hydroxy group, and an ester moiety amenable to further modification—within a thiophene core, a privileged scaffold in numerous pharmaceuticals, offers a gateway to a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, complete with detailed protocols and the underlying chemical principles that govern its transformations. The thiophene ring itself is a structural alert in some contexts due to potential metabolic activation, but its incorporation into fused ring systems, as facilitated by this building block, can lead to novel therapeutic agents with desirable pharmacological profiles.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily centered around the sequential or tandem reactions of its chloro and hydroxy functionalities. The electron-withdrawing nature of the adjacent ester and the thiophene sulfur activates the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). The 3-hydroxy group, in turn, can act as a potent nucleophile or be readily converted into an ether or other functional group to modulate reactivity and solubility or to participate in subsequent cyclization reactions.
This dual reactivity makes it an ideal precursor for the construction of fused heterocyclic systems, most notably thieno[3,2-b]pyridines and thieno[3,2-c]pyridines. These scaffolds are of significant interest to researchers in drug discovery due to their presence in a range of biologically active molecules.
Synthesis of Thieno[3,2-b]pyridines via Palladium-Catalyzed Amination and Cyclization
A robust strategy for the synthesis of the thieno[3,2-b]pyridine scaffold from this compound involves an initial palladium-catalyzed amination at the C4 position, followed by an intramolecular cyclization. This approach leverages the well-established power of cross-coupling chemistry to form a key C-N bond, setting the stage for the subsequent ring-closing event.
Rationale Behind the Experimental Design
The choice of a palladium catalyst, specifically one employing a bulky, electron-rich phosphine ligand, is crucial for achieving high efficiency in the amination of heteroaryl chlorides.[1] These ligands facilitate the oxidative addition of the palladium(0) species into the C-Cl bond, which is often a challenging step with electron-rich heterocycles. The use of a strong, non-nucleophilic base such as sodium tert-butoxide is essential to deprotonate the amine nucleophile and to facilitate the final reductive elimination step of the catalytic cycle. The subsequent acid-catalyzed cyclization proceeds via an intramolecular attack of the hydroxyl group onto the newly introduced amino functionality, followed by dehydration to afford the aromatic thieno[3,2-b]pyridine.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of thieno[3,2-b]pyridines.
Detailed Protocol: Synthesis of a Representative Thieno[3,2-b]pyridine Derivative
Step 1: Palladium-Catalyzed Amination
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 equiv.), the desired primary amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like XPhos (0.08 equiv.).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the thiophene starting material.
-
Stir the reaction mixture at 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the methyl 4-amino-3-hydroxythiophene-2-carboxylate derivative.
Step 2: Acid-Catalyzed Cyclization
-
Dissolve the purified amino-thiophene from Step 1 in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv.).
-
Heat the reaction mixture to a high temperature (typically 180-250 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final thieno[3,2-b]pyridine.
Synthesis of Thieno[3,2-c]pyridines via Nucleophilic Aromatic Substitution and Intramolecular Cyclization
The synthesis of the isomeric thieno[3,2-c]pyridine scaffold from this compound typically proceeds through an initial nucleophilic aromatic substitution of the chloride, followed by modification of the ester and subsequent cyclization. A common approach involves the reaction with an amine, followed by reduction of the ester to an alcohol, and then a Pictet-Spengler type cyclization.
Causality in the Synthetic Strategy
The initial SNAr reaction is facilitated by the electron-withdrawing ester group and the inherent aromaticity of the thiophene ring. The choice of a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) can accelerate this step. Subsequent reduction of the ester to the corresponding alcohol is a necessary transformation to set up the intramolecular cyclization. The Pictet-Spengler reaction, a classic method for constructing isoquinoline-like ring systems, is then employed. This acid-catalyzed reaction involves the formation of an electrophilic iminium ion from the amine and an aldehyde (or its equivalent), which is then attacked by the electron-rich thiophene ring to forge the new pyridine ring.
Diagram of the Reaction Mechanism
Caption: Mechanism of thieno[3,2-c]pyridine formation.
Detailed Protocol: Synthesis of a Representative Thieno[3,2-c]pyridine Derivative
Step 1: Nucleophilic Aromatic Substitution
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add the desired amine (2.0 equiv.) and a non-nucleophilic base like potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Ester
-
Dissolve the product from Step 1 in an anhydrous solvent like tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the filtrate to obtain the crude alcohol, which can often be used in the next step without further purification.
Step 3: Pictet-Spengler Cyclization
-
Dissolve the crude alcohol from Step 2 in a suitable solvent like dichloromethane (DCM).
-
Add an aldehyde (1.1 equiv.) and a catalytic amount of a strong acid such as trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired thieno[3,2-c]pyridine.
Data Presentation: Representative Yields
The following table summarizes typical yields for the key transformations described, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions used.
| Reaction | Starting Material | Product | Typical Yield (%) |
| Palladium-Catalyzed Amination | This compound | Methyl 4-amino-3-hydroxythiophene-2-carboxylate derivative | 70-90 |
| Acid-Catalyzed Cyclization | Methyl 4-amino-3-hydroxythiophene-2-carboxylate derivative | Substituted Thieno[3,2-b]pyridine | 50-70 |
| Nucleophilic Aromatic Substitution | This compound | Methyl 4-amino-3-hydroxythiophene-2-carboxylate derivative | 75-95 |
| Pictet-Spengler Cyclization | Substituted 3-hydroxymethyl-4-aminothiophene | Substituted Thieno[3,2-c]pyridine | 60-80 |
Conclusion
This compound is a building block of significant potential, offering efficient and versatile routes to valuable heterocyclic scaffolds. The protocols and mechanistic insights provided herein are intended to empower researchers in their efforts to synthesize novel compounds for drug discovery and development. By understanding the underlying principles of its reactivity, chemists can harness the full potential of this remarkable synthon.
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Shen, Q.; et al. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org. Lett.2005 , 7 (15), 3237–3240. [Link]
-
Li, X.; et al. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules2018 , 23 (5), 1041. [Link]
-
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED! YouTube, 26 Feb. 2025. [Link]
-
Irgashev, R. A.; et al. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein J. Org. Chem.2025 , 21, 1133-1142. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Al-Taisan, W. A.; et al. Different catalytic approaches of Friedländer synthesis of quinolines. J. Saudi Chem. Soc.2023 , 27 (5), 101704. [Link]
Sources
Application Note: Protocol for the Regioselective Chlorination of 3-Hydroxythiophene-2-carboxylates
Introduction
Chlorinated 3-hydroxythiophene-2-carboxylates are valuable heterocyclic building blocks in medicinal chemistry and materials science. The introduction of a chlorine atom onto the thiophene ring significantly modulates the electronic properties, lipophilicity, and metabolic stability of the molecule, making these compounds attractive intermediates for drug discovery and the synthesis of functional organic materials. The inherent reactivity of the thiophene nucleus, further activated by the hydroxyl group, presents a unique challenge in achieving regioselective chlorination. This application note provides a comprehensive guide to the controlled chlorination of 3-hydroxythiophene-2-carboxylates, detailing two robust protocols using N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). We will delve into the mechanistic rationale behind the observed regioselectivity and provide practical, field-proven insights for successful synthesis.
Mechanistic Overview & Regioselectivity
The chlorination of 3-hydroxythiophene-2-carboxylates is a classic example of electrophilic aromatic substitution. The thiophene ring is an electron-rich aromatic system, and its reactivity is further influenced by the two substituents.
-
The 3-hydroxyl (-OH) group: This is a powerful activating group due to the lone pairs on the oxygen atom, which can be delocalized into the thiophene ring through resonance. It strongly directs incoming electrophiles to the ortho (C4) and para (C5) positions.
-
The 2-carboxylate (-COOR) group: This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.
The potent activating and directing effect of the hydroxyl group overwhelmingly governs the regiochemical outcome of the chlorination. Therefore, the primary products expected are the 4-chloro and 5-chloro isomers. The 5-position is often favored due to its higher electron density, being para to the hydroxyl group and ortho to the sulfur atom.
The tautomeric nature of 3-hydroxythiophene, which exists in equilibrium with its 3-oxo-2,3-dihydrothiophene form, can also play a role in its reactivity. However, for electrophilic aromatic substitution, the reaction typically proceeds through the aromatic hydroxy tautomer.
Below is a diagram illustrating the workflow for the chlorination process.
Caption: General workflow for the chlorination of 3-hydroxythiophene-2-carboxylates.
Experimental Protocols
Important Safety Considerations:
-
Chlorination reactions should always be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
-
Sulfuryl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle with extreme care.
-
N-Chlorosuccinimide can be explosive under certain conditions, especially at elevated temperatures or high concentrations.[1] Reactions with NCS can be exothermic.[1][2][3]
-
The reactions can generate HCl gas, which is corrosive and toxic.[1][2][3] Ensure proper scrubbing or venting of the reaction atmosphere.
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)
NCS is a mild and selective chlorinating agent, making it an excellent choice for electron-rich substrates.[4]
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
N-Chlorosuccinimide (NCS), recrystallized if necessary
-
Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to separate the isomeric products.
Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a more reactive chlorinating agent and can be very effective for the chlorination of thiophenes.[5] Careful control of stoichiometry and temperature is crucial to avoid over-chlorination.
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Chloroform (CHCl₃) or Dichloromethane (DCM), anhydrous
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous chloroform (approx. 0.1 M concentration) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by pouring it into a beaker of ice water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer carefully with saturated aqueous sodium bicarbonate solution (caution: gas evolution), followed by water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography to isolate the chlorinated products.
Data Summary and Expected Outcomes
The chlorination of methyl 3-hydroxythiophene-2-carboxylate is expected to yield a mixture of two primary mono-chlorinated isomers. The ratio of these isomers can be influenced by the choice of chlorinating agent, solvent, and reaction temperature.
| Parameter | Protocol 1 (NCS) | Protocol 2 (SO₂Cl₂) |
| Chlorinating Agent | N-Chlorosuccinimide | Sulfuryl Chloride |
| Stoichiometry | ~1.05 equivalents | ~1.0 equivalents |
| Typical Solvent | Dichloromethane, Acetonitrile | Chloroform, Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Primary Products | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate and Methyl 4-chloro-3-hydroxythiophene-2-carboxylate | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate and this compound |
| Potential Byproducts | Dichlorinated products, unreacted starting material, succinimide | Dichlorinated products, products of decomposition |
| General Yield | Moderate to good | Good to excellent |
| Selectivity | Generally good, may favor the 5-chloro isomer | Can be highly effective, but may lead to more dichlorination if not controlled |
Troubleshooting and Field Insights
-
Low Conversion: If the reaction stalls, a slight excess of the chlorinating agent (up to 1.2 eq) can be added. Ensure that the starting materials and solvent are anhydrous, as moisture can consume the reagents.
-
Formation of Dichlorinated Products: This is more common with the more reactive SO₂Cl₂. To minimize this, use a 1:1 stoichiometry, add the reagent slowly at low temperature, and monitor the reaction closely to stop it once the mono-chlorinated product is maximized.
-
Difficult Separation of Isomers: The 4- and 5-chloro isomers can have similar polarities. Careful optimization of the eluent system for column chromatography is necessary. Sometimes, derivatization of the hydroxyl group prior to chlorination can alter the selectivity and improve separation.
-
Reaction Exotherm: Particularly with SO₂Cl₂, the reaction can be significantly exothermic. Maintaining a low temperature during addition is critical for control and selectivity. For larger scale reactions, a dropping funnel is essential for controlled addition.
Conclusion
The chlorination of 3-hydroxythiophene-2-carboxylates can be achieved with high efficiency using either N-Chlorosuccinimide or sulfuryl chloride. The choice of reagent will depend on the desired scale, available equipment, and sensitivity of other functional groups on the substrate. The protocols outlined in this application note provide a solid foundation for researchers to synthesize these important chlorinated thiophene derivatives. Careful control of reaction conditions and diligent monitoring are key to achieving high yields and the desired regioselectivity.
References
-
Campaigne, E., & LeSuer, W. M. (1948). Chlorination of Thiophenes with Sulfuryl Chloride. Journal of the American Chemical Society, 70(4), 1555–1557. [Link]
-
Jackson, M. D., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Catalysis. [Link]
-
University of Edinburgh Research Explorer. (2023). Thiol Chlorination with N-Chlorosuccinimide. [Link]
-
ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. [Link]
-
PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. [Link]
- Google Patents. (1951).
-
ACS Publications. (n.d.). Chlorination of Thiophenes with Sulfuryl Chloride. [Link]
- Google Patents. (1975).
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chlorinated thiophenes. Part 2.1 Trihalogenated hydroxythiophenes; preparation, reactions and tautomeric properties. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. [Link]
-
IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. [Link]
-
ResearchGate. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
Sources
- 1. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Chlorinated thiophenes. Part 2.1 Trihalogenated hydroxythiophenes; preparation, reactions and tautomeric properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 5. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
Application Notes and Protocols for the Derivatization of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate for Biological Screening
Introduction: Unlocking the Therapeutic Potential of the Thiophene Scaffold
The thiophene ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3] The structural versatility of the thiophene nucleus allows for multi-directional derivatization, enabling the fine-tuning of physicochemical properties to optimize efficacy and selectivity for various biological targets. This guide provides a comprehensive framework for the derivatization of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate, a versatile starting material, to generate a library of novel compounds for biological screening.
This compound presents three primary reactive sites for chemical modification: the methyl ester at the C2 position, the hydroxyl group at the C3 position, and the chloro group at the C4 position. By systematically targeting these sites, a diverse chemical library can be rapidly assembled. This application note details field-proven protocols for key transformations—hydrolysis and amide coupling, O-alkylation, and Suzuki-Miyaura cross-coupling—and provides step-by-step instructions for subsequent biological evaluation in anticancer, anti-inflammatory, kinase inhibition, and antibacterial assays.
Synthetic Derivatization Strategies
The overall strategy involves creating a library of compounds by modifying each of the three reactive sites on the starting material. This parallel synthesis approach allows for the efficient exploration of the chemical space around the thiophene core.
Caption: Overall workflow for the derivatization of the parent thiophene.
Protocol 1: C2-Position Modification via Amide Coupling
Modification at the C2 position is achieved through a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.
Part A: Hydrolysis of this compound
This protocol converts the starting methyl ester into the more versatile carboxylic acid intermediate, which is essential for subsequent amide bond formation.[4] The hydrolysis is a thermodynamically favorable reaction for ester derivatives.[5]
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and H₂O (e.g., 3:1:1 ratio).
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-chloro-3-hydroxythiophene-2-carboxylic acid. The product is often used in the next step without further purification.
-
Part B: Amide Coupling with Primary and Secondary Amines
The resulting carboxylic acid is activated to facilitate nucleophilic attack by an amine, forming a stable amide bond.[6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for a wide range of amines, including those that are sterically hindered or electron-deficient.[8]
-
Materials:
-
4-chloro-3-hydroxythiophene-2-carboxylic acid (from Part A)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-hydroxythiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 4-chloro-3-hydroxythiophene-2-carboxamide.
-
| Reagent/Condition | Purpose | Typical Values |
| Carboxylic Acid | Substrate | 1.0 equivalent |
| Amine | Nucleophile | 1.0 - 1.2 equivalents |
| HATU/DIPEA | Coupling Reagent/Base | 1.1 eq / 2.0 eq |
| Solvent | Reaction Medium | Anhydrous DMF |
| Temperature | Reaction Condition | Room Temperature |
| Reaction Time | Duration | 2 - 16 hours |
| Yield Range | Outcome | 50 - 90% |
Protocol 2: C3-Position Modification via O-Alkylation
The hydroxyl group at the C3 position can be readily alkylated under basic conditions to introduce a variety of alkoxy substituents.[9] This modification can significantly impact the compound's lipophilicity and hydrogen bonding capacity.
-
Materials:
-
This compound
-
Desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 50-60 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the O-alkylated derivative.
-
Protocol 3: C4-Position Modification via Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the C4 position provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups.[10][11] This is a powerful method for generating structural complexity and exploring structure-activity relationships.[12][13]
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Water (if using a biphasic system)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (and water if required) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the C4-arylated/heteroarylated product.
-
| Reagent/Condition | Purpose | Typical Values |
| Thiophene Substrate | Electrophile | 1.0 equivalent |
| Boronic Acid/Ester | Nucleophile | 1.2 - 1.5 equivalents |
| Pd(PPh₃)₄ | Catalyst | 0.05 equivalents (5 mol%) |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 equivalents |
| Solvent | Reaction Medium | Toluene or Dioxane/H₂O |
| Temperature | Reaction Condition | 80 - 110 °C |
| Reaction Time | Duration | 4 - 24 hours |
| Yield Range | Outcome | 40 - 85% |
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, a tiered screening approach is recommended to efficiently identify promising lead compounds.
Caption: A tiered approach for biological screening of the derivative library.
Protocol 4: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.[1][16]
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 5: Anti-inflammatory Activity Screening (COX-2 Inhibition Assay)
This protocol assesses the ability of the synthesized compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[17] This can be performed using commercially available assay kits that measure the production of prostaglandin E2 (PGE2).
-
Materials:
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
Recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Follow the manufacturer's instructions for the specific COX-2 inhibitor screening kit.
-
Typically, the procedure involves adding the reaction buffer, recombinant COX-2 enzyme, and the test compound or control to the wells of a 96-well plate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Stop the reaction and measure the product (e.g., PGE2) using the detection method provided in the kit (often a colorimetric or fluorescent readout).
-
Calculate the percentage of COX-2 inhibition for each compound relative to the vehicle control and determine the IC₅₀ value.
-
Protocol 6: Kinase Inhibitor Screening (Luminescence-Based Assay)
Kinases are a major class of drug targets, particularly in oncology.[18] Luminescence-based kinase assays are a popular choice for high-throughput screening as they measure ATP depletion, providing a direct measure of kinase activity.[19]
-
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase or serine/threonine kinase)
-
Kinase substrate (peptide or protein)
-
ATP
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® from Promega)
-
Test compounds (dissolved in DMSO)
-
Positive control (a known inhibitor of the kinase)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Add the kinase, substrate, and test compound to the wells of a white, opaque 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the luminescent detection reagent from the kit. This reagent simultaneously stops the kinase reaction and measures the remaining ATP. The light output is inversely proportional to kinase activity.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound and determine the IC₅₀ value.
-
Protocol 7: Antibacterial Activity Screening (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, which is the lowest concentration that prevents visible growth of a bacterium.[20]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Sterile 96-well plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the growth medium.
-
Add the bacterial inoculum to each well. The final volume in each well should be 100-200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
-
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis and biological evaluation of a diverse library of compounds derived from this compound. By systematically exploring the chemical space around this privileged scaffold, researchers can identify novel lead compounds with potential therapeutic applications in oncology, inflammation, and infectious diseases. The causality-driven experimental designs and self-validating protocols described herein are intended to empower drug development professionals to accelerate their discovery programs.
References
-
protocols.io. (2025). MTT Assay. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. [Link]
-
BPS Bioscience. (n.d.). Screening and profiling services for Kinases. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
ResearchGate. (n.d.). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. [Link]
-
National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
-
SciSpace. (2017). Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. [Link]
-
PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]
-
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Application Notes & Protocols: The Strategic Use of Thiophene Carboxylates in the Synthesis of Modern Agrochemicals
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: A Senior Application Scientist
Abstract
Thiophene carboxylates and their derivatives represent a cornerstone in the scaffold-based design of modern agrochemicals. Their unique stereoelectronic properties, coupled with their role as effective bioisosteres for phenyl groups, have established them as privileged structures in the synthesis of high-efficacy fungicides and herbicides.[1][2][3] This guide provides an in-depth exploration of the strategic application of thiophene carboxylates, moving beyond simple procedural lists to explain the causal relationships behind synthetic choices. We will dissect the synthesis of two major classes of agrochemicals: the Succinate Dehydrogenase Inhibitor (SDHI) fungicides, exemplified by thiophene carboxamides, and the sulfonylurea herbicides, represented by thifensulfuron-methyl. This document serves as a practical resource, offering detailed, field-proven protocols, mechanistic insights, and a framework for troubleshooting and innovation in agrochemical development.
Introduction: The Thiophene Carboxylate Core
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a fundamental building block in medicinal and agricultural chemistry. Its carboxylated forms, primarily thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, serve as exceptionally versatile starting materials.[4][5][6] The thiophene ring's ability to act as a bioisostere for a benzene ring is a key principle in its application. This substitution can lead to enhanced biological activity, improved metabolic stability, and favorable physicochemical properties in the resulting agrochemical.[1]
The primary value of thiophene carboxylates in agrochemical synthesis lies in their dual functionality:
-
The Carboxylate Group: This reactive handle is readily converted into esters, amides, or acid chlorides, enabling facile coupling with other complex molecular fragments.[7]
-
The Thiophene Ring: The ring itself can be functionalized through electrophilic substitution or metallation, allowing for precise tuning of the final molecule's properties to optimize target binding and whole-organism efficacy.[6]
This guide will focus on two exemplary classes of agrochemicals that leverage these features to achieve potent and selective biological activity.
Application I: Thiophene Carboxamides as Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
The SDHI fungicides are a critical class of agrochemicals that target cellular respiration in pathogenic fungi by inhibiting Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[1][8] Many of the most potent second-generation SDHIs are carboxamides, with a significant subset built upon a thiophene core.
Mechanism and Structure-Activity Relationship (SAR)
The fungicidal efficacy of thiophene-based SDHIs is highly dependent on their molecular architecture. The thiophene ring, connected to a secondary amine, forms the "amine moiety" that anchors into a specific pocket of the SDH enzyme. The other half of the molecule, typically a pyrazole or pyridine "acid moiety," completes the pharmacophore.
A seminal example is penthiopyrad , a broad-spectrum fungicide.[2][9] Studies on penthiopyrad and its analogues reveal critical SAR insights:
-
Positional Isomerism is Key: The relative positions of the amide linkage and the alkyl substituent on the thiophene ring dramatically affect activity. N-(2-substituted-3-thienyl)carboxamides (like penthiopyrad) and N-(4-substituted-3-thienyl)carboxamides show high activity, acting as effective bioisosteres of the corresponding N-phenyl compounds.[1][2] In contrast, N-(3-substituted-2-thienyl)carboxamides exhibit significantly lower activity.[1] This is attributed to the precise spatial arrangement required for optimal binding within the SDH active site.
The following table summarizes the impact of this isomerism on fungicidal activity against gray mold (Botrytis cinerea).
| Compound Type | Thiophene Substitution Pattern | Relative Fungicidal Activity |
| Type A (e.g., Penthiopyrad) | N-(2-substituted-3-thienyl) | High |
| Type B | N-(4-substituted-3-thienyl) | High |
| Type C | N-(3-substituted-2-thienyl) | Low |
| Type D (Reference) | N-(2-substituted-phenyl) | High |
| Data synthesized from studies on positional isomers of N-thienylcarboxamides.[1][2] |
General Synthetic Workflow for Thiophene Carboxamide SDHIs
The synthesis of these fungicides is a convergent process, involving the preparation of a substituted aminothiophene and a heterocyclic carboxylic acid, followed by their coupling.
Caption: General synthetic workflow for thiophene carboxamide SDHI fungicides.
Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (Acid Moiety)
This protocol outlines the preparation of the acid chloride moiety, a common component in many modern SDHIs, including penthiopyrad. The synthesis begins with the cyclization to form the pyrazole ring, followed by hydrolysis and conversion to the acid chloride.[10]
Materials:
-
Ethyl 2-((dimethylamino)methylene)-4,4,4-trifluoro-3-oxobutanoate
-
Methyl hydrazine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Step 1: Cyclization to form Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
In a reaction vessel equipped with a stirrer and condenser, dissolve ethyl 2-((dimethylamino)methylene)-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of methyl hydrazine while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography or used directly in the next step.
-
Causality Note: The Knoevenagel condensation product readily undergoes a cyclization reaction with methyl hydrazine. The reaction is typically exothermic, necessitating initial cooling to control the reaction rate and minimize side-product formation.
-
-
Step 2: Saponification to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add an excess (e.g., 1.5-2.0 equivalents) of sodium hydroxide.
-
Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ethyl acetate) to remove any non-hydrolyzed ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The carboxylic acid will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.[10]
-
-
Step 3: Conversion to the Acid Chloride.
-
Suspend the dried carboxylic acid from Step 2 in an inert solvent such as toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add an excess (e.g., 1.2-1.5 equivalents) of thionyl chloride or oxalyl chloride dropwise at room temperature.
-
Heat the mixture to 60-70 °C for 2-3 hours. The reaction is complete when gas evolution ceases and the solid dissolves.
-
Causality Note: DMF catalyzes the formation of the Vilsmeier reagent, which is the active acylating agent, accelerating the conversion to the acid chloride. Toluene is a good solvent as its boiling point allows for easy removal of excess SOCl₂.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step without further purification.
-
Protocol 2: Amide Coupling to Synthesize a Thiophene Carboxamide Fungicide
This final step involves the classic Schotten-Baumann-type reaction between the aminothiophene intermediate and the pyrazole carbonyl chloride.
Materials:
-
Substituted 3-aminothiophene (prepared separately)
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (from Protocol 1)
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium carbonate)
-
A suitable solvent (e.g., toluene, tetrahydrofuran (THF), or a biphasic system)
Procedure:
-
Amide Bond Formation.
-
Dissolve the substituted 3-aminothiophene in the chosen solvent (e.g., toluene).
-
Add at least one equivalent of the base to act as an HCl scavenger.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of the pyrazole carbonyl chloride (from Protocol 1) in the same solvent, maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by analytical methods.
-
Causality Note: The reaction is performed at low temperature to control the exotherm and prevent side reactions. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[11]
-
-
Work-up and Purification.
-
Quench the reaction by adding water.
-
If using an organic solvent, separate the layers. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution to remove unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure thiophene carboxamide fungicide.
-
Application II: Thiophene Carboxylates in Sulfonylurea Herbicides
Thiophene carboxylates are also key precursors for certain sulfonylurea herbicides. This class of herbicides acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
Key Example: Thifensulfuron-methyl
Thifensulfuron-methyl is a selective, post-emergence herbicide used for controlling broadleaf weeds.[12] Its structure consists of a thiophene-2-carboxylate moiety linked via a sulfonylurea bridge to a triazine ring.[13][14]
Synthetic Workflow for Thifensulfuron-methyl
The synthesis involves constructing the sulfonylurea bridge between the two key heterocyclic intermediates.
Caption: General synthetic workflow for Thifensulfuron-methyl.
Protocol 3: Synthesis of Thifensulfuron-methyl
This protocol outlines the final coupling step, which is the core transformation in forming the sulfonylurea linkage.[13]
Materials:
-
Methyl 3-(aminosulfonyl)thiophene-2-carboxylate (Thiophene intermediate)
-
Phenyl (4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamate (Activated triazine intermediate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base
-
Acetonitrile or another polar aprotic solvent
Procedure:
-
Step 1: Preparation of the Reaction Mixture.
-
In a dry reaction flask under a nitrogen atmosphere, suspend the thiophene sulfonamide intermediate in anhydrous acetonitrile.
-
Add one equivalent of the activated triazine intermediate to the suspension.
-
-
Step 2: Sulfonylurea Bridge Formation.
-
Add a slight excess (e.g., 1.1 equivalents) of DBU dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by HPLC.
-
Causality Note: The strong, non-nucleophilic base DBU deprotonates the sulfonamide nitrogen, creating a nucleophile that attacks the carbonyl carbon of the activated carbamate. This displaces the phenoxide leaving group, forming the stable sulfonylurea linkage. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants and intermediates but is aprotic, preventing interference with the reaction.
-
-
Step 3: Isolation and Purification.
-
Once the reaction is complete, acidify the mixture to pH 3-4 with dilute HCl. This protonates any excess base and precipitates the product.
-
Filter the resulting solid precipitate.
-
Wash the solid sequentially with water and a cold, non-polar solvent like diethyl ether to remove impurities.
-
Dry the product under vacuum to yield thifensulfuron-methyl as a white solid.[13]
-
Conclusion and Future Outlook
Thiophene carboxylates are indispensable tools in the agrochemical industry, providing a robust platform for the synthesis of highly active fungicides and herbicides. The protocols and workflows detailed herein demonstrate the practical application of fundamental organic chemistry principles to create complex, high-value molecules. The causality-driven explanations for each experimental step are intended to empower researchers to not only replicate these syntheses but also to adapt and innovate upon them.
The continued exploration of novel substitution patterns on the thiophene ring, combined with the design of new coupling partners, promises to yield the next generation of agrochemicals with improved efficacy, selectivity, and environmental profiles.[15][16] As such, a deep understanding of the chemistry of thiophene carboxylates will remain a critical asset for scientists in this field.
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Application Notes and Protocols for Experimental Procedures Involving Thiophene Intermediates
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides detailed experimental procedures for chemical reactions that involve thiophene intermediates. The protocols outlined herein are grounded in established chemical principles and have been validated through practical application. This document aims to be an authoritative resource, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices.
The Central Role of Thiophene Scaffolds in Modern Chemistry
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide array of FDA-approved pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The thiophene ring serves as a versatile scaffold, and its unique electronic and structural characteristics can be leveraged to enhance the efficacy and pharmacokinetic profiles of drug candidates.[5] The ability to functionalize the thiophene ring at various positions makes it an invaluable building block for creating complex molecular architectures.[5][6]
Foundational Synthetic Protocols for Thiophene Intermediates
The synthesis of substituted thiophenes can be achieved through several classical and modern methods. The choice of synthetic route often depends on the desired substitution pattern and the available starting materials.
Classical Synthesis: The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a robust method for preparing thiophenes from 1,4-dicarbonyl compounds.[3][7][8] The reaction involves the cyclization of the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[3][7][9]
Mechanism Rationale: The mechanism involves the initial thionation of one of the carbonyl groups, followed by tautomerization and an intramolecular cyclization. A final dehydration step, driven by the formation of the stable aromatic thiophene ring, completes the reaction.[7]
Workflow for Paal-Knorr Thiophene Synthesis
Caption: Workflow for Paal-Knorr Thiophene Synthesis.
Detailed Protocol: Synthesis of 2,5-Dimethylthiophene
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-hexanedione (1 equivalent) and dry toluene.
-
Reaction Setup: While stirring, carefully add phosphorus pentasulfide (P₄S₁₀) (0.5 equivalents) portion-wise to the solution. Caution: The reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the mixture to room temperature and slowly pour it over crushed ice.
-
Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure 2,5-dimethylthiophene.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes.[3][8] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8]
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Scale-up synthesis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
An Application Note and Scale-Up Protocol for the Synthesis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Introduction
This compound is a valuable heterocyclic building block in medicinal and materials chemistry. Thiophene scaffolds are considered "privileged pharmacophores" due to their diverse biological activities.[1] The specific substitution pattern of this molecule, featuring hydroxyl, chloro, and ester functional groups, makes it a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and potential antiallergy or antifungal agents.[2]
This document provides a comprehensive, two-step guide for the scaled-up synthesis of this compound. The procedure is designed for researchers and process chemists, emphasizing robust, repeatable, and safe operations suitable for kilogram-scale production. The synthetic strategy begins with a Fiesselmann-type thiophene synthesis to construct the core heterocyclic precursor, followed by a regioselective electrophilic chlorination to yield the final product. Throughout this guide, the rationale behind key procedural choices is explained, and critical safety protocols are detailed to ensure operational integrity.
Overall Synthetic Scheme
The synthesis is performed in two main stages:
-
Part A: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate (Precursor 1) via a Fiesselmann-type condensation reaction.[2]
-
Part B: Regioselective Chlorination of Precursor 1 to yield the final product, this compound.
Caption: Overall two-step synthetic route.
Part A: Scale-Up Synthesis of Methyl 3-hydroxythiophene-2-carboxylate (1)
This stage employs a variation of the Fiesselmann thiophene synthesis, which constructs 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[2] The selected protocol is an adaptation of the method reported by Huddleston and Barker, valued for its reliability and straightforward execution.[3]
Principle and Rationale
The reaction proceeds via a base-catalyzed cascade of a Michael addition followed by an intramolecular Dieckmann-type condensation. Sodium methoxide serves as the base to deprotonate the methyl thioglycolate, which then acts as a nucleophile, attacking the methyl 2-chloroacrylate. Subsequent cyclization and elimination yield the aromatic thiophene ring. Conducting the initial addition at a low temperature is crucial for controlling the reaction exotherm and preventing polymerization of the acrylate.
Materials and Equipment
| Material | M.W. | Quantity (1 kg Scale) | Moles | Notes |
| Sodium Metal | 22.99 | 155 g | 6.74 | Handled under inert atmosphere. Alternatively, use a commercial 30% solution of sodium methoxide in methanol. |
| Anhydrous Methanol | 32.04 | 10 L | - | Reagent grade, <0.1% water. |
| Methyl Thioglycolate | 106.14 | 1.28 kg (1.08 L) | 12.06 | Corrosive, lachrymator. |
| Methyl 2-chloroacrylate | 120.54 | 1.40 kg (1.21 L) | 11.61 | Stabilized with hydroquinone. Lachrymator. |
| Hydrochloric Acid (4M) | 36.46 | ~1.7 L | ~6.8 | For quenching. |
| Ethyl Acetate | 88.11 | 15 L | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | 500 g | - | For drying. |
-
Equipment: 20 L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Standard laboratory glassware for work-up.
Detailed Experimental Protocol
-
Reactor Preparation: The 20 L reactor is rendered inert by purging with dry nitrogen.
-
Sodium Methoxide Formation: Charge anhydrous methanol (5.0 L) into the reactor. Cool the vessel to 0-5°C using a circulating chiller. Under a strong nitrogen counterflow, add sodium metal (155 g) in small, manageable portions.
-
Causality: The reaction of sodium with methanol is highly exothermic. Adding it in portions to cold methanol prevents the solvent from reaching its boiling point and controls the rate of hydrogen gas evolution.
-
-
Addition of Thioglycolate: Once all the sodium has reacted and a clear solution of sodium methoxide is formed, add methyl thioglycolate (1.28 kg) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 20°C.
-
Michael Addition: Cool the reaction mixture back to 0-5°C. Slowly add methyl 2-chloroacrylate (1.40 kg) dropwise over 2-3 hours. The internal temperature must be maintained below 10°C throughout the addition.
-
Reaction Maturation: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir overnight (12-16 hours).
-
In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting materials are consumed.
-
Reaction Quench: Cool the reactor to 0-5°C. Slowly and carefully add 4M hydrochloric acid (~1.7 L) to quench the reaction until the pH is acidic (pH 2-3).
-
Causality: Quenching on a large scale must be done slowly and with efficient cooling to manage the heat generated from the neutralization.
-
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Add water (5 L) and extract with ethyl acetate (3 x 5 L). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (500 g), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a brown oil, which solidifies upon standing.[3]
-
Expected Yield: 1.45 kg (79% yield). The product is typically of sufficient purity (>95% by GC-MS) to be used in the next step without further purification.[3]
Part B: Synthesis of this compound (2)
This step involves the regioselective electrophilic chlorination of the electron-rich thiophene ring using sulfuryl chloride.
Principle and Rationale
The 3-hydroxy group on the thiophene ring is a powerful activating group, directing electrophilic substitution to the ortho (C2, C4) and para (C5) positions. With the C2 position blocked by the carboxylate group, substitution occurs preferentially at the C4 position. Sulfuryl chloride is an effective chlorinating agent for activated aromatic systems.[4] The reaction is performed at low temperature in a suitable solvent like dichloromethane to control the reaction rate and improve selectivity.
Caption: Electrophilic substitution mechanism.
Materials and Equipment
| Material | M.W. | Quantity (1 kg Scale) | Moles | Notes |
| Methyl 3-hydroxythiophene-2-carboxylate (1) | 158.18 | 1.0 kg | 6.32 | From Part A. |
| Dichloromethane (DCM) | 84.93 | 10 L | - | Anhydrous grade. |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 893 g (541 mL) | 6.62 | Highly corrosive, reacts violently with water.[5] |
| Saturated Sodium Bicarbonate Solution | - | ~5 L | - | For quenching. |
| Hexane | 86.18 | 5 L | - | For recrystallization. |
-
Equipment: 20 L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, pressure-equalizing dropping funnel, and an outlet connected to a gas scrubber (containing NaOH solution) to neutralize evolving HCl and SO₂ gas.
Detailed Experimental Protocol
-
Reactor Setup: Charge Methyl 3-hydroxythiophene-2-carboxylate (1.0 kg) and anhydrous dichloromethane (10 L) into the inerted 20 L reactor. Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5°C using a circulating chiller.
-
Reagent Addition: Add sulfuryl chloride (893 g) dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10°C.[6]
-
Causality: This slow, cold addition is critical for controlling the highly exothermic reaction and preventing the formation of over-chlorinated byproducts. The gas scrubber safely neutralizes the toxic HCl and SO₂ gases produced.
-
-
Reaction Monitoring (IPC): After the addition is complete, stir the reaction at 5-10°C for an additional 1-2 hours. Monitor for the disappearance of the starting material by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly and carefully add saturated sodium bicarbonate solution to the reactor to quench the reaction and neutralize excess acid. Maintain the temperature below 20°C. Continue addition until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer with additional DCM (2 x 2 L).
-
Washing and Drying: Combine all organic layers and wash with brine (2 L). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a hot hexane/ethyl acetate mixture (approx. 9:1 ratio). Cool slowly to form crystals, which are then collected by filtration, washed with cold hexane, and dried under vacuum.
-
Expected Yield & Quality: 1.05 kg (86% yield). Purity >98% by HPLC.
Process Safety Assessment
Scaling up chemical reactions requires a thorough understanding of potential hazards. The use of sodium metal and sulfuryl chloride presents the most significant risks in this synthesis.
Hazard and Operability (HAZOP) Analysis
| Step / Operation | Hazard | Cause | Consequence | Prevention / Mitigation |
| Part A: Na/MeOH | Fire/Explosion | Addition of sodium too quickly; presence of water. | Rapid H₂ evolution, ignition. | Add Na in small portions to cold MeOH under N₂. Use anhydrous solvent. Ensure adequate ventilation. |
| Part B: SO₂Cl₂ Addition | Runaway Reaction | Loss of cooling; addition rate too fast. | Rapid temperature/pressure increase, vessel over-pressurization. | Use a jacketed reactor with a reliable chiller. Add reagent dropwise with strict temperature monitoring (<10°C). |
| Part B: SO₂Cl₂ Handling | Toxic Gas Release | Spillage; reaction with atmospheric moisture. | Exposure to corrosive HCl and SO₂ gas.[7] | Handle in a well-ventilated fume hood or reactor. Use a gas scrubber. Wear appropriate PPE.[5] |
| Part B: Quenching | Violent Reaction | Adding water/base too quickly to unreacted SO₂Cl₂. | Vigorous gas evolution, splashing of corrosive material. | Cool the reaction mixture before quenching. Add quencher slowly and portion-wise with efficient stirring. |
Personal Protective Equipment (PPE)
When handling sulfuryl chloride, a full protective suit, neoprene or Viton gloves, chemical splash goggles, and a full-face shield are mandatory.[8] Work should be conducted in a well-ventilated area, and a self-contained breathing apparatus should be available for emergencies.[9]
Analytical Characterization
-
Thin-Layer Chromatography (TLC): Silica gel plates, UV visualization.
-
Part A: 30% Ethyl Acetate / Hexane.
-
Part B: 20% Ethyl Acetate / Hexane.
-
-
High-Performance Liquid Chromatography (HPLC): C18 column, mobile phase of acetonitrile/water gradient, UV detection at 254 nm.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ to confirm structure and purity.
-
Mass Spectrometry (MS): GC-MS or LC-MS to confirm molecular weight.
Workflow Visualization
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Application Note & Protocols: Modular Synthetic Strategies for the Preparation of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate Analogs
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs and clinical candidates.[1][2][3] Specifically, substituted 3-hydroxythiophene-2-carboxylates serve as critical building blocks for compounds with a wide array of biological activities, including anti-inflammatory and anticancer properties.[4][5] This guide provides a comprehensive overview of robust synthetic routes to prepare analogs of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate. We will explore two primary strategic approaches: the de novo construction of the thiophene ring with desired substituents and the post-synthesis functionalization of the pre-formed heterocyclic core. Detailed, field-tested protocols, mechanistic insights, and workflow visualizations are provided to empower researchers in drug discovery and chemical biology to generate diverse compound libraries based on this valuable scaffold.
Introduction: The Thiophene Core in Drug Discovery
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the benzene ring, capable of engaging in similar biological interactions like pi-stacking, while offering unique electronic properties, hydrogen bonding capabilities, and metabolic profiles due to the presence of the sulfur heteroatom.[3][6] This versatility has led to the incorporation of thiophene in numerous blockbuster drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[2] The structural diversity and synthetic accessibility of thiophene derivatives make them a cornerstone of modern medicinal chemistry.[1][7]
The target scaffold, this compound, presents multiple strategic points for chemical modification, making it an ideal starting point for analog synthesis aimed at tuning pharmacodynamic and pharmacokinetic properties.
Strategic Overview: Ring Formation vs. Ring Functionalization
The synthesis of thiophene analogs can be broadly categorized into two strategic pathways. The choice between these pathways depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
-
De Novo Ring Formation: These methods construct the thiophene ring from acyclic precursors. They are particularly powerful for installing substitution patterns that are difficult to achieve through functionalization of a pre-formed ring. Key examples include the Fiesselmann, Gewald, and Paal-Knorr syntheses.[8][9][10]
-
Functionalization of a Pre-formed Core: This strategy involves taking a readily available thiophene, such as the title compound, and selectively modifying its existing functional groups or C-H bonds. This approach is often more modular and amenable to parallel synthesis for creating libraries of analogs.[11]
Caption: High-level overview of the two primary synthetic strategies.
De Novo Ring Formation Strategy: The Fiesselmann Synthesis
The Fiesselmann thiophene synthesis is a highly effective method for directly preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[8][12] The reaction involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester.[9][13]
The causality behind this reaction's utility is its directness; it establishes the core 3-hydroxy-2-carboxylate pattern in a single, convergent step. The mechanism proceeds via a conjugate addition of the thioglycolate enolate to the acetylenic ester, followed by an intramolecular Dieckmann-type condensation to form the thiophene ring.[9][12]
Caption: Simplified workflow of the Fiesselmann thiophene synthesis.
Protocol 3.1: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate
This protocol demonstrates the Fiesselmann synthesis for an analog where a phenyl group is installed at the C5 position.
Materials:
-
Methyl 3-phenylpropiolate
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous methanol (100 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium methoxide solution (1.1 equivalents) to the methanol.
-
In a separate flask, prepare a solution of methyl 3-phenylpropiolate (1.0 equivalent) and methyl thioglycolate (1.1 equivalents) in methanol (20 mL).
-
Add the propiolate/thioglycolate solution dropwise to the sodium methoxide solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C and carefully acidify to pH ~3 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between diethyl ether (150 mL) and water (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Functionalization of the Pre-formed Thiophene Core
The title compound, this compound, is an excellent platform for diversification. Each functional group serves as a handle for specific chemical transformations.
Caption: Key functionalization points on the core scaffold.
C4-Position: Palladium-Catalyzed Cross-Coupling
The chloro-substituent at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.[14][15][16] This is one of the most powerful and versatile methods for introducing aryl or heteroaryl diversity. The choice of a palladium catalyst and ligand is critical to overcome potential catalyst inhibition by the thiophene's sulfur atom.[17]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Source of catalytic Pd(0) |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst, promotes oxidative addition |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid, facilitates transmetalation |
| Boronic Acid/Ester | Arylboronic acid, Heteroarylboronic acid | Source of the new aryl/heteroaryl group |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reagents, affects reaction rate |
| Temperature | 80 - 110 °C | Provides energy for catalytic cycle steps |
Protocol 4.1: Suzuki-Miyaura Coupling at the C4-Position
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask under the inert atmosphere.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C5-Position: Direct C-H Functionalization
The C5 position of the thiophene ring is electron-rich and susceptible to electrophilic substitution. More modern and powerful techniques involve transition-metal-catalyzed direct C-H activation, which avoids the need for pre-functionalization (e.g., halogenation) of the C5 position.[18][19][20] This strategy offers high atom economy and allows for the introduction of aryl, alkyl, or other groups directly onto the C-H bond.[21][22]
Protocol 4.2: Palladium-Catalyzed Direct C-H Arylation at C5
This protocol is adapted from methodologies for direct arylation of thiophenes and serves as an advanced template.[20]
Materials:
-
This compound
-
Aryl bromide (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)
-
Pivalic acid (PivOH) (0.3 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylacetamide (DMAc) (anhydrous)
Procedure:
-
In an oven-dried vial, combine this compound (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill with an inert gas (Argon) three times.
-
Add anhydrous DMAc and pivalic acid (0.3 eq) via syringe.
-
Place the vial in a preheated oil bath at 110-120 °C and stir vigorously for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
C3-OH and C2-Ester Modifications
Standard functional group interconversions can be applied to the hydroxyl and ester moieties to generate further diversity.
-
O-Alkylation/Acylation (C3-OH): The hydroxyl group can be deprotonated with a mild base (e.g., K₂CO₃) and reacted with various alkyl halides or acyl chlorides to produce ethers and esters, respectively.
-
Amidation (C2-Ester): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH). The resulting acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form a library of amides.
Conclusion
The synthesis of analogs based on the this compound scaffold is a highly tractable and rewarding endeavor for medicinal chemists. By leveraging both de novo ring-forming strategies like the Fiesselmann synthesis and a modular, post-synthesis functionalization approach, researchers can rapidly access a vast chemical space. The protocols detailed herein for Suzuki-Miyaura cross-coupling and direct C-H arylation provide robust and reproducible methods for generating diverse libraries crucial for the identification of novel therapeutic leads.
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- 15. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uwindsor.ca [uwindsor.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, pharmacology, and process development.
Abstract: This comprehensive guide details the synthesis of key anti-inflammatory agents, framed by their mechanism of action. We move beyond simple procedural lists to explain the strategic and causal reasoning behind synthetic choices, from classic industrial routes to modern, greener methodologies. This document provides detailed, step-by-step protocols for the synthesis of representative Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)—both non-selective (Ibuprofen) and COX-2 selective (Celecoxib)—and a complex corticosteroid (Dexamethasone). Each protocol is integrated into a self-validating workflow that includes compound characterization and biological evaluation, providing a holistic framework for anti-inflammatory drug synthesis and discovery.
Introduction: The Chemical Battle Against Inflammation
Inflammation is a fundamental protective response by the immune system to injury or infection. However, when dysregulated, it underpins a vast array of chronic diseases. The therapeutic intervention to control inflammation is largely a triumph of synthetic organic chemistry. Anti-inflammatory agents are broadly classified based on their mechanism of action and chemical structure. The two most prominent classes are:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These agents primarily act by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins (PGs), which are key mediators of pain and inflammation.[1][2]
-
Corticosteroids: These synthetic steroid hormones mimic the action of endogenous glucocorticoids. They exert potent anti-inflammatory effects by binding to the glucocorticoid receptor, which in turn regulates the transcription of numerous anti-inflammatory and pro-inflammatory genes.
This guide is structured around the synthetic strategies employed to create these molecules, emphasizing the chemical logic that dictates their biological function.
The Central Role of Cyclooxygenase (COX) Inhibition
The discovery of two COX isoforms, COX-1 and COX-2, was a watershed moment in anti-inflammatory therapy.[1] COX-1 is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, while COX-2 is induced at sites of inflammation.[1][3] This distinction provides a clear strategic goal for medicinal chemists: design molecules that can selectively inhibit COX-2 to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[4][5]
Caption: The Arachidonic Acid Cascade and points of NSAID intervention.
Synthesis of Non-Selective NSAIDs: The Case of Ibuprofen
Ibuprofen is a cornerstone of the propionic acid class of NSAIDs. Its industrial synthesis has evolved significantly, reflecting a drive towards greater efficiency and sustainability—a concept known as "green chemistry."
The Boots Company Process (The "Brown" Synthesis)
Developed in the 1960s, the original Boots process is a six-step synthesis that, while historically important, suffers from poor atom economy, meaning a large proportion of the atoms from the reactants are discarded as waste.[6][7][8]
The BHC Company Process (The "Green" Synthesis)
In the 1990s, the BHC Company (a joint venture of Boots, Hoechst, and Celanese) developed a streamlined, three-step synthesis with vastly superior atom economy (~80% vs. ~40% for the Boots process).[6][8] This process utilizes a recyclable catalyst (anhydrous hydrogen fluoride) and ensures most reactant atoms are incorporated into the final product.[9]
Caption: Comparison of "Brown" (Boots) and "Green" (BHC) Ibuprofen syntheses.
Protocol 1: Synthesis of Ibuprofen via the BHC (Green) Method
This three-step protocol is an adaptation of the industrially significant BHC process.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Rationale: This step installs the acetyl group onto the aromatic ring at the para position, which will be elaborated into the propionic acid side chain. Anhydrous hydrogen fluoride serves as both the catalyst and the solvent, and it can be efficiently recovered and reused.[9]
-
To a cooled, pressure-resistant reactor constructed of a material compatible with HF (e.g., Monel or Teflon-lined steel), add isobutylbenzene (1.0 eq).
-
Condense anhydrous hydrogen fluoride (HF) into the reactor (approx. 10 eq).
-
With vigorous stirring, slowly add acetic anhydride (1.1 eq) at a temperature maintained between 0 and 5 °C.
-
Allow the reaction to stir for 2-3 hours at this temperature.
-
Carefully vent the HF into a scrubber. The crude product, 4'-isobutylacetophenone, is carried forward.
Step 2: Catalytic Hydrogenation
-
Rationale: The ketone is reduced to a secondary alcohol. This alcohol is the direct precursor for the carbonylation step. Raney Nickel is a common and effective catalyst for this transformation.
-
Dissolve the crude 4'-isobutylacetophenone from Step 1 in methanol.
-
Add Raney Nickel catalyst (approx. 5% w/w).
-
Pressurize the reactor with hydrogen gas (H₂) to 50-100 psi.
-
Heat the mixture to 40-50 °C and stir until H₂ uptake ceases.
-
Cool the reaction, vent the excess H₂, and filter the catalyst.
-
Evaporate the methanol under reduced pressure to yield 1-(4-isobutylphenyl)ethanol.
Step 3: Palladium-Catalyzed Carbonylation
-
Rationale: This is the key step that forms the carboxylic acid moiety. The palladium catalyst facilitates the insertion of carbon monoxide into the C-O bond of the alcohol, directly forming ibuprofen.[6]
-
Charge a pressure reactor with the 1-(4-isobutylphenyl)ethanol from Step 2, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and an acidic aqueous medium.
-
Pressurize the reactor with carbon monoxide (CO) to 500-700 psi.
-
Heat the reaction to ~130 °C with vigorous stirring for 3-4 hours.
-
Cool the reactor and vent the excess CO.
-
Extract the product into an organic solvent (e.g., heptane), wash with water, and then crystallize the ibuprofen from the solvent.
-
Filter and dry the product.
| Parameter | Value |
| Overall Yield | >75% |
| Atom Economy | ~80% (up to 99% with recycled materials) |
| Key Reagents | Acetic Anhydride, H₂, CO |
| Catalysts | Anhydrous HF, Raney Nickel, Palladium Complex |
Synthesis of Selective COX-2 Inhibitors: The Case of Celecoxib
The development of celecoxib was a landmark in rational drug design. Its structure contains a specific chemical feature—a trifluoromethyl group and a benzenesulfonamide moiety—that allows it to bind selectively to a side pocket present in the COX-2 enzyme active site, but not in COX-1.[4][5]
The most common synthesis of celecoxib involves a Knorr-type pyrazole synthesis, which is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[10][11]
Caption: Core cyclocondensation reaction for the synthesis of Celecoxib.
Protocol 2: Synthesis of Celecoxib
-
Rationale: This protocol utilizes a regioselective condensation reaction. The electron-withdrawing trifluoromethyl group directs the nucleophilic attack from the unsubstituted nitrogen of the hydrazine, leading to the desired 1,5-diarylpyrazole regioisomer.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.
-
Filter the crude solid product and wash with cold ethanol.
-
Purify the crude celecoxib by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure white crystals.[10]
-
Dry the final product under vacuum.
| Parameter | Value |
| Typical Yield | 80-90% |
| Reaction Type | Cyclocondensation |
| Key for Selectivity | Sulfonamide group binds to COX-2 side pocket |
Synthesis of Corticosteroids: The Case of Dexamethasone
The synthesis of corticosteroids like dexamethasone is significantly more complex than that of typical NSAIDs due to the rigid, multi-ring steroid core and the need for precise stereochemical control at multiple chiral centers. Industrial syntheses are almost exclusively semi-syntheses starting from abundant plant-derived steroids like diosgenin.[12][13] A key challenge in dexamethasone synthesis is the stereospecific introduction of the 16α-methyl group and the 9α-fluoro atom.[14][15]
A representative synthetic sequence involves converting 16β-methylprednisolone acetate into dexamethasone.[14]
Protocol 3: Key Steps in Dexamethasone Synthesis
-
Rationale: This multi-step sequence showcases classic steroid chemistry, including epoxide formation and regioselective ring-opening with a fluoride source to install the crucial 9α-fluoro group.
-
Dehydration: Dehydrate 16β-methylprednisolone acetate to form the 9,11-dehydro derivative.
-
Halohydrin Formation: React the dehydro derivative with a source of hypobromite (e.g., N-bromosuccinimide in aqueous base) to form the 9α-bromo-11β-hydrin intermediate.
-
Epoxidation: Treat the bromohydrin with a base (e.g., potassium acetate) to close the ring and form an epoxide.[15]
-
Fluorinative Ring-Opening: React the epoxide with hydrogen fluoride (HF) in a suitable solvent like tetrahydrofuran (THF). The HF performs a regioselective ring-opening, attacking the C9 position to install the 9α-fluoro group and regenerating the 11β-hydroxyl group, yielding dexamethasone.[14][15]
-
Purification: The final product requires extensive purification, typically via column chromatography followed by recrystallization.
A Validating Workflow: Characterization and Biological Evaluation
The synthesis of a compound is incomplete without rigorous confirmation of its structure, purity, and biological activity. This workflow ensures the trustworthiness of the synthetic output.
Caption: Self-validating workflow for synthesis and evaluation.
Protocol: Analytical Characterization
-
Objective: To confirm the chemical identity and purity of the synthesized anti-inflammatory agent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The observed chemical shifts, integration values, and coupling patterns must be consistent with the target structure.[14]
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a technique like Electrospray Ionization (ESI) MS.[16]
-
Validation: The observed molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) must correspond to the calculated molecular weight of the target compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase).
-
Analyze the sample and integrate the peak areas.
-
Validation: Purity should typically be >95% for use in biological assays.[17]
-
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the potency (IC₅₀) and selectivity of the synthesized compound for the COX isoforms.[10][18]
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂).
-
Procedure:
-
Prepare a series of dilutions of the synthesized compound in DMSO.
-
In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with each dilution of the compound (or vehicle control) for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined time (e.g., 10 minutes) and then terminate it.
-
Quantify the amount of PGE₂ produced using the EIA kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Validation: The COX-2 Selectivity Index (SI) is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A high SI value indicates good selectivity for COX-2.
-
| Compound | Typical COX-1 IC₅₀ (µM) | Typical COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | Low (e.g., 5-15) | Low (e.g., 1-10) | ~1 (Non-selective) |
| Celecoxib[5] | High (e.g., 15) | Low (e.g., 0.04) | >300 (Highly selective) |
Conclusion
The synthesis of anti-inflammatory agents is a dynamic field that beautifully illustrates the core principles of medicinal chemistry and process development. From the efficiency gains seen in the evolution of the ibuprofen synthesis to the rational, structure-based design of celecoxib, the overarching goal is to create safer, more effective molecules. The protocols and workflows detailed herein provide a robust framework for researchers to not only synthesize these important therapeutic agents but also to validate their chemical identity and biological function with scientific rigor.
References
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances. Available at: [Link]
-
Dexamethasone - Wikipedia. Wikipedia. Available at: [Link]
-
Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. Available at: [Link]
-
Anti-inflammatory drugs and their mechanism of action. Inflammation Research. Available at: [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. Available at: [Link]
-
Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). SciELO México. Available at: [Link]
-
Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]
-
Improved Synthesis of Ibuprofen. Green Chemistry For Sustainability. Available at: [Link]
-
Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. PubMed. Available at: [Link]
-
Synthetic Strategies Towards Safer NSAIDs Through Prodrug Approach: A Review. PubMed. Available at: [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. Available at: [Link]
-
Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. Molecules. Available at: [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]
-
Green Chemistry Synthesis of Naproxen. Slideshare. Available at: [Link]
-
Naproxen - Wikipedia. Wikipedia. Available at: [Link]
-
Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry. Available at: [Link]
-
Mechanism of action of antiinflammatory drugs. DeepDyve. Available at: [Link]
-
Synthesis of ibuprofen from benzene. The Science Snail. Available at: [Link]
-
GREEN SYNTHESIS OF IBUPROFEN. 10th International Conference on Chemical Education. Available at: [Link]
-
Small Molecule Drug Characterization and Purity Analysis. Agilent. Available at: [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. Available at: [Link]
-
Classical synthesis of (S)-naproxen. ResearchGate. Available at: [Link]
-
Synthesis and in Vitro Properties of Dexamethasone 21-sulfate Sodium as a Colon-Specific Prodrug of Dexamethasone. PubMed. Available at: [Link]
-
Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts. Molecules. Available at: [Link]
-
Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Athmic Biotech Solutions. Available at: [Link]
-
Pain Relief: How NSAIDs Work. WebMD. Available at: [Link]
-
The BHC Company - Synthesis of Ibuprofen. American Chemical Society. Available at: [Link]
-
Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. ResearchGate. Available at: [Link]
-
Small Molecule Analysis Compendium. Shimadzu. Available at: [Link]
-
Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. ResearchGate. Available at: [Link]
-
Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]
-
Advances in the synthesis and manufacturing techniques of ibuprofen: A comprehensive review. AIP Publishing. Available at: [Link]
-
Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
-
Steroid - Isolation, Extraction, Purification. Britannica. Available at: [Link]
-
Steroid - Biosynthesis, Metabolism, Hormones. Britannica. Available at: [Link]
-
Steroid - Wikipedia. Wikipedia. Available at: [Link]
-
Bioassay-guided anti-inflammatory drug-lead identification approach. ResearchGate. Available at: [Link]
-
Elaboration of the Corticosteroid Synthesis Pathway in Primates through a Multistep Enzyme. Molecular Biology and Evolution. Available at: [Link]
-
Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen). PubMed Central. Available at: [Link]
-
Bioassay-guided study of the anti-inflammatory effect of Anoectochilus burmannicus ethanolic extract in RAW 264.7 cells. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation and purification of this key synthetic intermediate. The following content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary recommended purification techniques for crude this compound?
The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization . The choice between these methods will depend on the impurity profile of your crude material, the scale of your purification, and the desired final purity.
-
Column Chromatography: This is a highly versatile method for separating the target compound from a complex mixture of impurities, including unreacted starting materials, reagents, and byproducts. It is particularly useful for initial purification from a crude reaction mixture.
-
Recrystallization: This technique is excellent for achieving high purity of a solid compound. It is often used as a final polishing step after an initial purification by chromatography or for purifying a crude product that is already substantially pure.
A logical workflow for the purification of this compound is outlined below.
Caption: Purification workflow for this compound.
Column Chromatography Troubleshooting
Question 2: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?
Streaking or tailing of polar compounds like this compound on a silica gel column is a common issue. The primary cause is the acidic nature of the silica surface, which can lead to strong interactions with the hydroxyl group and the ester functionality of your compound.
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can form strong hydrogen bonds with polar functional groups. This can lead to a slow and uneven elution of the compound, resulting in streaking.
Solutions:
-
Use of a Basic Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[1]
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) of triethylamine to your mobile phase.
-
Ammonia: A solution of methanol saturated with ammonia can be used as a polar component of the mobile phase.
-
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: For compounds that are particularly sensitive to acid, neutral alumina can be an excellent alternative to silica gel.[1]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be effective. This is particularly useful for removing highly polar impurities.
-
Experimental Protocol: Deactivating Silica Gel with Triethylamine
-
Prepare your chosen eluent system (e.g., a mixture of heptane and ethyl acetate).
-
To this mixture, add triethylamine to a final concentration of 0.5% (v/v).
-
Equilibrate your packed silica gel column with this modified eluent for at least 2-3 column volumes before loading your sample.
-
Proceed with the chromatography as usual.
Question 3: I'm having difficulty separating my product from a closely-eluting impurity. How can I improve the resolution?
Poor separation of compounds with similar polarities is a frequent challenge in column chromatography. Improving resolution requires optimizing several parameters to enhance the differential partitioning of the compounds between the stationary and mobile phases.
Solutions:
-
Optimize the Solvent System:
-
TLC is your guide: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and maximizes the separation from the impurity.
-
Try different solvent combinations: If a standard heptane/ethyl acetate system is not working, consider other combinations such as dichloromethane/methanol or toluene/acetone.
-
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. A shallow gradient is often more effective for separating closely-eluting compounds than an isocratic elution.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates, which enhances separation efficiency.
-
Sample Loading: Load your sample in a concentrated band using a minimal amount of solvent. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, can also improve resolution.
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and effective for a wide range of compounds. |
| Mobile Phase | Heptane/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mixture and increase polarity as needed. |
| TLC Analysis | Use the same solvent system as planned for the column. | To predict the elution behavior and optimize the mobile phase. |
| Loading | Dry loading is preferred for better resolution. | Minimizes band broadening at the start of the chromatography. |
Recrystallization Troubleshooting
Question 4: I am struggling to find a suitable solvent for the recrystallization of this compound. What is a good strategy?
Finding the right recrystallization solvent is crucial for obtaining a high yield of pure crystals. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Strategy for Solvent Selection:
-
"Like Dissolves Like": Consider the polarity of your compound. This compound is a moderately polar molecule. Solvents of similar polarity are good starting points.
-
Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating. Good candidates will show low solubility at room temperature and high solubility when hot.
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. This typically involves a "soluble" solvent in which the compound is very soluble and a "miscible anti-solvent" in which the compound is poorly soluble.
Suggested Solvents for Screening:
| Solvent System | Type | Rationale |
| Isopropanol/Water | Two-solvent | Isopropanol is a good solvent for moderately polar compounds, and water acts as an anti-solvent. |
| Toluene/Heptane | Two-solvent | Toluene can dissolve the aromatic thiophene ring, while heptane will decrease the solubility upon cooling. |
| Ethyl Acetate/Hexane | Two-solvent | A common and effective mixture for a wide range of polarities.[2] |
| Acetonitrile | Single solvent | Can be effective for compounds with aromatic rings and polar functional groups. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve your crude product in the minimum amount of the hot "soluble" solvent.
-
Heat the solution to boiling.
-
Slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the "soluble" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "anti-solvent".
Caption: Troubleshooting guide for common recrystallization problems.
Purity Assessment and Stability
Question 5: How can I assess the purity of my this compound, and what are the recommended storage conditions?
Accurate purity assessment is essential to confirm the success of your purification. A combination of chromatographic and spectroscopic methods is recommended. Proper storage is crucial to prevent degradation.
Purity Assessment Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the purity of your compound and for quantifying any impurities. A reversed-phase method is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of your compound and for identifying any residual solvents or impurities with distinct proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess purity and identify volatile impurities.
Proposed HPLC Starting Conditions:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid[1] |
| Gradient | Start with a higher percentage of A and ramp up to a higher percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm)[3] |
Stability and Storage:
Chlorinated thiophenes are generally stable at room temperature, but the hydroxyl group in your compound may make it susceptible to oxidation over time.[4]
-
Storage: Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Light Sensitivity: Thiophene derivatives can be light-sensitive.[5] It is advisable to store the compound in an amber vial or in a container protected from light.
References
- Parikh, J. R., & von Doering, W. E. (1967). Sulfuric Anhydride in the Oxidation of Alcohols. Journal of the American Chemical Society, 89(21), 5505–5507.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Povarov, L. S. (2016). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Journal of the Serbian Chemical Society, 81(10), 1135-1146.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
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Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
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National Institutes of Health. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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ResearchGate. (2025, August 7). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Retrieved from [Link]
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Technical Support Center: Synthesis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthesis. As a key intermediate in the production of various pharmaceuticals, achieving a high yield and purity of this compound is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
Overview of the Core Synthesis Pathway
The synthesis of this compound is typically a two-step process. First, the thiophene ring is constructed, followed by a regioselective chlorination. The most common and effective route for the initial ring formation is a variation of the Fiesselmann thiophene synthesis.[][2][3] This is followed by a controlled chlorination at the C4 position.
The overall transformation can be visualized as follows:
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low Yield in Thiophene Ring Formation (Step 1)
Question: My yield for Methyl 3-hydroxythiophene-2-carboxylate is consistently below 50%. What are the likely causes and how can I improve it?
Answer: A low yield in this cyclization step often points to issues with reagents, reaction conditions, or incomplete reaction. Let's break down the probable causes and solutions.
Probable Cause A: Impure or Wet Reagents The reaction relies on the formation of a sodium salt of methyl thioglycolate, which is a strong nucleophile.[4] Moisture in the methanol, methyl thioglycolate, or methyl 2-chloroacrylate will consume the sodium methoxide base, leading to incomplete deprotonation and reduced yield.
Solution:
-
Use Anhydrous Solvents: Ensure your methanol is anhydrous (<50 ppm water).
-
Freshly Distill Reagents: If possible, distill methyl thioglycolate and methyl 2-chloroacrylate before use to remove impurities and water.
-
Verify Base Concentration: If using commercial sodium methoxide solution, its concentration can decrease over time due to moisture absorption. Titrate a small aliquot to confirm its molarity. Preparing it fresh from sodium metal and anhydrous methanol is often more reliable.[4]
Probable Cause B: Incorrect Stoichiometry or Order of Addition The stoichiometry is critical. An excess of the base can lead to side reactions, while insufficient base results in unreacted starting material. The order of addition also matters to control the reaction exotherm and minimize side products.
Solution:
-
Precise Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of sodium methoxide relative to methyl 2-chloroacrylate. Methyl thioglycolate should be used in slight excess (1.05 equivalents) to ensure the complete consumption of the chloroacrylate.
-
Controlled Addition: The reaction should be performed at a low temperature (0 °C) initially. Add the methyl thioglycolate to the sodium methoxide solution first, allow it to deprotonate fully, and then add the methyl 2-chloroacrylate dropwise to control the exothermic Michael addition.[4]
Probable Cause C: Suboptimal Temperature and Reaction Time While the initial addition is done at 0 °C, the subsequent cyclization and aromatization require energy.[2] Insufficient time or temperature will lead to an incomplete reaction.
Solution:
-
Temperature Profile: After the dropwise addition at 0 °C, allow the reaction to slowly warm to room temperature and stir overnight.[4] Some protocols may benefit from gentle heating (40-50 °C) for a few hours to drive the reaction to completion, but this should be monitored by TLC to avoid byproduct formation.
| Parameter | Standard Condition | Optimized Condition | Expected Yield Improvement |
| Solvent | Reagent-grade Methanol | Anhydrous Methanol | 5-10% |
| Base | Commercial NaOMe | Freshly prepared NaOMe | 10-15% |
| Addition Temp. | Room Temperature | 0 °C, slow addition | 15-20% |
| Reaction Time | 4-6 hours | 12-16 hours (overnight) | 5-10% |
Issue 2: Poor Regioselectivity During Chlorination (Step 2)
Question: My final product is contaminated with the 5-chloro isomer. How can I improve the selectivity for the 4-chloro position?
Answer: This is a classic challenge in thiophene chemistry. The 3-hydroxy and 2-carboxylate groups are both activating and directing. While the 3-hydroxy group strongly directs ortho and para (to the C2 and C4 positions), the electron-withdrawing ester at C2 deactivates the adjacent C3 position, making C5 a competing site for electrophilic substitution.
Probable Cause: Harsh Chlorinating Agent or Conditions Aggressive chlorinating agents or high temperatures can overcome the subtle electronic preferences, leading to a mixture of isomers. Direct chlorination with chlorine gas, for example, is known to produce complex mixtures.[5] Sulfuryl chloride (SO₂Cl₂) is a common choice, but its reactivity needs to be moderated.
Solution: Controlled Electrophilic Aromatic Substitution
-
Choice of Chlorinating Agent: Sulfuryl chloride is generally a good choice. N-Chlorosuccinimide (NCS) can also be used, sometimes offering milder conditions, but may require a catalyst like a Lewis acid or protic acid.
-
Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is ideal.
-
Temperature Control: This is the most critical parameter. The reaction should be run at low temperatures. Start at -10 °C to 0 °C and add the sulfuryl chloride dropwise. Monitor the reaction by TLC. If the reaction is sluggish, allow it to warm slowly to room temperature, but avoid heating.
-
Catalyst: While often not necessary for this activated ring, a small amount of a mild Lewis acid could be explored to enhance selectivity, though this requires careful optimization to avoid decomposition. An iodine catalyst has been shown to improve directive substitution in some thiophene chlorinations.[6]
Caption: Decision logic for optimizing chlorination regioselectivity.
FAQ 1: How do I handle the purification of the final product?
The final product, this compound, is a solid. The primary impurities are typically the starting material (unreacted 3-hydroxythiophene) and the 5-chloro isomer.
-
Crystallization: The most effective method for purification is recrystallization. A solvent system of ethanol/water or isopropanol/heptane often works well. The desired 4-chloro isomer is typically less soluble than the 5-chloro byproduct and will crystallize out upon cooling.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed.[] Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The 5-chloro isomer is generally slightly more polar and will elute after the desired 4-chloro product.
FAQ 2: What are the key analytical techniques to confirm my product's structure and purity?
-
¹H NMR (Proton NMR): This is the most powerful tool for confirming the regiochemistry of chlorination.
-
Methyl 3-hydroxythiophene-2-carboxylate (Starting Material): You will see two doublets in the aromatic region for the protons at C4 and C5, with a coupling constant (J) of ~5.2 Hz.[4]
-
This compound (Desired Product): The doublet for the C4 proton will disappear, leaving a singlet for the remaining proton at C5.
-
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (Isomeric Impurity): The doublet for the C5 proton will disappear, leaving a singlet for the remaining proton at C4.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight (m/z) of your product and help assess its purity by showing the relative abundance of any impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
Key Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous methanol (15 mL).
-
Base Formation: Carefully add sodium metal (700 mg, 30 mmol) in small portions to the methanol. Allow the sodium to react completely to form sodium methoxide. Cool the resulting solution to 0 °C in an ice bath.
-
Thiol Addition: Add methyl thioglycolate (1.9 g, 18 mmol) dropwise to the cold sodium methoxide solution. Stir for 15 minutes at 0 °C.
-
Cyclization: Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (12-16 hours).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by adding 4 M aqueous hydrochloric acid until the pH is ~2-3.
-
Extraction: Add water (20 mL) and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which often solidifies upon standing. The typical yield is 70-85%.[4]
Protocol 2: Synthesis of this compound
-
Preparation: Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.58 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -10 °C using an acetone/ice bath.
-
Chlorination: Prepare a solution of sulfuryl chloride (1.48 g, 11 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled thiophene solution over 30 minutes, maintaining the internal temperature below -5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Workup: Separate the organic layer, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white to off-white solid.
References
- BOC Sciences. Thiophene Synthesis Services. [URL: https://www.bocsci.com/thiophene-synthesis-services.html]
- ResearchGate. Optimization of reaction conditions. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions_fig2_330058843]
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]
- NIH. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947683/]
- Wikipedia. Gewald reaction. [URL: https://en.wikipedia.org/wiki/Gewald_reaction]
- BenchChem. The Dawn of Chlorinated Thiophenes: A Technical Retrospective on their Discovery and Early Synthesis. [URL: https://www.benchchem.com/blog/the-dawn-of-chlorinated-thiophenes-a-technical-retrospective-on-their-discovery-and-early-synthesis]
- Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/i/3430]
- Organic Chemistry Portal. Thiophene synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiophenes.shtm]
- ResearchGate. (PDF) Synthesis, properties and biological activity of thiophene: A review. [URL: https://www.researchgate.net/publication/281483864_Synthesis_properties_and_biological_activity_of_thiophene_A_review]
- Der Pharma Chemica. A green chemistry approach to gewald reaction. [URL: https://www.derpharmachemica.com/pharma-chemica/a-green-chemistry-approach-to-gewald-reaction.pdf]
- ScienceDirect. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [URL: https://www.sciencedirect.com/science/article/pii/S004040399901407X]
- Organic Chemistry Portal. Gewald Reaction. [URL: https://www.organic-chemistry.org/namedreactions/gewald-reaction.shtm]
- ChemicalBook. Methyl 3-hydroxythiophene-2-carboxylate synthesis. [URL: https://www.chemicalbook.com/synthesis/5118-06-9.htm]
- ResearchGate. Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. [URL: https://www.researchgate.
- PubMed. Regioselective Oligomerization of 3-(Alkylsulfanyl)thiophenes with Ferric Chloride. [URL: https://pubmed.ncbi.nlm.nih.gov/19049216/]
- CABI. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [URL: https://www.cabidigitallibrary.org/doi/10.1079/cabicompendium.119741]
- ResearchGate. Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives | Request PDF. [URL: https://www.researchgate.
- Google Patents. Thiophene chlorination with iodine catalyst. [URL: https://patents.google.
- Journal of the Chemical Society, Perkin Transactions 2. Chlorinated thiophenes. Part 2.1 Trihalogenated hydroxythiophenes; preparation, reactions and tautomeric properties. [URL: https://pubs.rsc.org/en/content/articlelanding/1982/p2/p29820000305]
- ResearchGate. Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | Request PDF. [URL: https://www.researchgate.net/publication/233762691_Regioselective_synthesis_of_important_chlorophenols_in_the_presence_of_methylthioalkanes_with_remote_SMe_OMe_or_OH_substituents]
- The Royal Society of Chemistry. Supporting Information. [URL: https://www.rsc.
- NIH. Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4234670/]
- Google Patents. Process for preparing thiophene derivatives. [URL: https://patents.google.
- ResearchGate. General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. [URL: https://www.researchgate.net/figure/General-methodology-for-synthesis-of-3-amino-4-methylthiophene-2-acylcarbohydrazones-8a-t_fig3_332029497]
- PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [URL: https://www.prepchem.
- Patent 0296463. Thiophen compounds and their preparation. [URL: https://patentimages.storage.googleapis.com/79/11/49/097e366e5a03e9/EP0296463A1.pdf]
- NIH. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3081223/]
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Technical Support Center: Stability and Degradation Pathways of Chlorinated Thiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chlorinated thiophenes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice for the common challenges encountered during the handling, reaction, and analysis of these versatile, yet sensitive, heterocyclic compounds. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose experimental problems, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of chlorinated thiophenes.
Q1: I am planning a synthesis with chlorinated thiophenes. Which isomers are the most thermodynamically stable?
Understanding the inherent stability of chlorinated thiophene isomers is crucial for predicting reaction outcomes, especially under conditions approaching thermodynamic equilibrium. Computational studies, supported by experimental observations, have established a clear stability hierarchy.[1][2]
Generally, chlorination at the α-positions (2- and 5-) of the thiophene ring results in greater thermodynamic stability than substitution at the β-positions (3- and 4-).[1] This is attributed to the electronic effects within the aromatic ring and the nature of the carbon-sulfur bond.[1] As the degree of chlorination increases, the standard enthalpies of formation tend to decrease, indicating greater stability.[2]
The following table summarizes the relative stabilities of chlorothiophene isomers, with the most stable isomer in each class assigned a reference value of 0.00 kcal/mol. A higher positive value indicates lower thermodynamic stability.[1]
| Isomer Class | Most Stable Isomer | Relative Stability (kcal/mol) of Other Isomers |
| Monochloro | 2-Chlorothiophene | 3-Chlorothiophene: > 0[1][2] |
| Dichloro | 2,5-Dichlorothiophene | 2,4-Dichlorothiophene, 3,4-Dichlorothiophene, 2,3-Dichlorothiophene (in decreasing order of stability)[1] |
| Trichloro | 2,3,5-Trichlorothiophene | Other isomers are less stable[1] |
| Tetrachloro | 2,3,4,5-Tetrachlorothiophene | N/A (single isomer)[1] |
Q2: How susceptible are chlorinated thiophenes to thermal degradation?
Chlorinated thiophenes can undergo thermal decomposition, particularly at elevated temperatures (300-800 °C).[3] The primary degradation pathway involves the cleavage of the carbon-sulfur (C-S) bond, which has a lower barrier height compared to C-C bond scission.[3] This can lead to the formation of toxic and environmentally persistent pollutants, such as polychlorinated dibenzothiophenes and polychlorinated thianthrenes.[3] The presence of oxygen can lower the enthalpic profile of these reactions, making the formation of these toxic byproducts more favorable.[3] Therefore, it is critical to use the lowest feasible temperatures for reactions and distillations involving chlorinated thiophenes and to conduct such operations under an inert atmosphere to minimize oxidative degradation.
Q3: Can I use strong oxidizing agents in the presence of a chlorinated thiophene ring?
Caution is strongly advised. The thiophene ring, even when chlorinated, is susceptible to oxidation. Strong oxidizing agents can lead to the formation of thiophene-1-oxides and subsequently sulfones, or even ring-opening products. For instance, potassium permanganate in the presence of hydrochloric acid has been used to achieve oxidative chlorination and degradation of thiophene.[4][5] The reactivity will depend on the specific oxidant, the reaction conditions (temperature, solvent, pH), and the substitution pattern on the thiophene ring. It is recommended to perform small-scale test reactions to assess the stability of your specific chlorinated thiophene derivative to the chosen oxidizing conditions.
Q4: Are chlorinated thiophenes prone to degradation in aqueous environments?
The stability of chlorinated thiophenes in aqueous media can be influenced by factors such as pH and the presence of light. While generally stable under neutral pH in the dark, photodegradation can occur. Furthermore, chlorination of thiophene in an aqueous medium is a rapid reaction.[6] For highly chlorinated congeners, their interaction with water molecules (solvation energy) decreases with the degree of chlorination.[3] While not directly indicating degradation, this suggests that their behavior in aqueous systems can be complex.
Q5: What are the potential pathways for biological degradation of chlorinated thiophenes?
The biological degradation of chlorinated thiophenes is an area of ongoing research. While some bacteria, such as Rhodococcus species, have been shown to degrade thiophene derivatives like thiophene-2-carboxylic acid, their efficacy against chlorinated thiophenes is not as well-documented.[7] Generally, microbial degradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions.[8][9] Aerobic pathways often involve dioxygenase-initiated ring cleavage, while anaerobic degradation can proceed through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.[8][10][11] The persistence of chlorinated thiophenes in the environment suggests that their biodegradation is generally a slow process.[12][13][14]
Section 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific experimental issues.
Troubleshooting Scenario 1: Unexpected Side Products in a Chlorination Reaction
Issue: "I am trying to synthesize 2-chlorothiophene by direct chlorination of thiophene, but my GC-MS analysis shows a mixture of dichlorinated and trichlorinated products, along with some unreacted starting material. How can I improve the selectivity for the monochlorinated product?"
Causality: Thiophene is a highly reactive aromatic compound, making it prone to over-chlorination.[15] The initial product, 2-chlorothiophene, is still activated towards further electrophilic substitution, leading to the formation of dichlorinated and more highly chlorinated isomers.[2]
Diagnostic Workflow:
Caption: Diagnostic workflow for improving selectivity in thiophene chlorination.
Recommended Solutions:
-
Temperature Control: Maintain a low reaction temperature (e.g., -10 to 0 °C) to decrease the rate of the reaction and improve selectivity.[15][16]
-
Controlled Addition of Reagent: Add the chlorinating agent slowly and portion-wise to the thiophene solution to avoid localized high concentrations that favor over-chlorination.
-
Choice of Chlorinating Agent:
-
Hydrogen Peroxide/Hydrochloric Acid: This system generates chlorine in situ at low temperatures, allowing for excellent control and high yields of 2-chlorothiophene.[15][16]
-
Sulfuryl Chloride (SO₂Cl₂): Can be selective for 2-chlorothiophene, especially at low temperatures.[16][17]
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can provide good selectivity for monochlorination.[16]
-
-
Catalyst: The use of an iodine catalyst with chlorine gas has been shown to increase the yield of substitution products.[16][18]
Protocol 1: Selective Synthesis of 2-Chlorothiophene using H₂O₂/HCl [16]
-
In a reaction vessel equipped with a mechanical stirrer and a cooling bath, combine 30% hydrochloric acid, thiophene, and a small amount of triethylamine.
-
Cool the mixture to between -10 °C and 0 °C.
-
Slowly add 30% hydrogen peroxide via a dropping funnel over 8-10 hours, ensuring the temperature remains constant.
-
After the addition is complete, continue stirring at the same temperature for another 10 hours.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the product.
-
Analyze the purity by GC-MS and NMR.
Troubleshooting Scenario 2: Product Degradation During Workup or Purification
Issue: "My reaction to functionalize a 2,5-dichlorothiophene derivative appears to be successful by TLC analysis of the crude reaction mixture. However, after aqueous workup and silica gel chromatography, I observe significant decomposition and a low yield of the desired product."
Causality: Chlorinated thiophenes, especially those with electron-withdrawing groups or certain substitution patterns, can be sensitive to acidic or basic conditions encountered during workup, and prolonged exposure to silica gel, which is acidic, can cause degradation.
Diagnostic Workflow:
Caption: Troubleshooting guide for product degradation during workup and purification.
Recommended Solutions:
-
Neutral Workup: If your molecule is acid-sensitive, use a mild bicarbonate wash. If it is base-sensitive, use a dilute ammonium chloride wash. Always finish with a brine wash to remove excess water.
-
Alternative Chromatography:
-
Deactivated Silica: Pre-treat your silica gel with a solution of triethylamine in your eluent system to neutralize acidic sites.
-
Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography can be an effective, non-acidic purification method.
-
-
Non-Chromatographic Purification: If possible, consider purification by distillation (if thermally stable), recrystallization, or sublimation to avoid contact with stationary phases altogether.
Section 3: Key Degradation Pathways
Understanding the primary mechanisms of degradation is key to preventing unwanted reactions.
Photodegradation
Chlorinated thiophenes can be susceptible to photodegradation, especially in the presence of photosensitizers. The absorption of UV light can promote the molecule to an excited state, leading to reactions such as C-Cl bond cleavage or reactions with oxygen.[19] Experiments involving chlorinated thiophenes should be protected from light, especially if the compounds are in solution.
Thermal Degradation Pathway
As previously mentioned, thermal stress can initiate C-S bond cleavage, leading to ring-opening and subsequent recombination to form more complex and often toxic aromatic sulfur compounds.
Caption: Simplified thermal degradation pathway of chlorinated thiophenes.
Oxidative Degradation
Strong oxidizing conditions can lead to the oxidation of the sulfur atom or cleavage of the thiophene ring.
Caption: General oxidative degradation pathway for chlorinated thiophenes.
References
- A Comparative Guide to the Computational Stability of Thiophene Chlorin
- Comparative Analysis of Chlorinated Thiophene Isomers' Properties. Benchchem.
- Thermal studies of chlorinated thiophenols. Open Research Newcastle.
- Oxidation Chlorination of Thiophene in Coking Benzene. Scientific.Net.
- Oxidation Chlorination of Thiophene in Coking Benzene.
- Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode.
- US2540675A - Thiophene chlorination with iodine catalyst.
- Degradation of substituted thiophenes by bacteria isolated
- Chlorination of Thiophenes with Sulfuryl Chloride.
- Technical Support Center: Chlorin
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evalu
- Microbial degradation of chloroethenes in groundwater systems.
- (PDF) Biodegradation of Chlorinated Ethenes.
- Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis. Benchchem.
- Microbial degradation of chlorin
- Biodegradability of chlorinated solvents and related chlorinated aliph
- Environmental fate of chlorinated bornanes estim
- The effect of anthropogenic activities on the environmental fate of chlorinated paraffins in surface soil in an urbanized zone of northern China. PlumX.
- The effect of anthropogenic activities on the environmental fate of chlorinated paraffins in surface soil in an urbanized zone of northern China.
- Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. SciSpace.
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Troubleshooting common issues in thiophene functionalization reactions
Welcome to the Technical Support Center for Thiophene Functionalization. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of working with thiophene and its derivatives. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Lithiation and Metal-Halogen Exchange
Directed ortho-metalation (DoM) and metal-halogen exchange are powerful tools for introducing functionality onto the thiophene ring. However, issues with regioselectivity, incomplete reactions, and side products are common.
Frequently Asked Questions (FAQs)
Q1: My lithiation of a 2-bromothiophene derivative is giving me a significant amount of the debrominated, protonated starting material. What's going wrong?
A1: This is a classic issue where the lithiated intermediate is quenched by a proton source before it can react with your electrophile. Several factors could be at play:
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Inadequate Drying: The most common culprit is residual moisture in your solvent, glassware, or inert gas. Ensure all components are scrupulously dry. Solvents should be freshly distilled from an appropriate drying agent, and glassware should be flame-dried or oven-dried immediately before use.
-
Proton Source in Reagents: The electrophile itself or the starting material might contain acidic protons. For instance, if your substrate has an amide N-H, you will consume an equivalent of your organolithium base deprotonating it before the desired metal-halogen exchange can occur.[1] It's crucial to account for all acidic protons when determining the stoichiometry of your organolithium reagent.[1]
-
Reaction Temperature: While lithium-halogen exchange is typically fast even at -78 °C, subsequent quenching can be temperature-dependent. Ensure you are maintaining a low temperature throughout the addition of the organolithium and before the addition of the electrophile.
-
Atmospheric Contamination: A poor seal on your reaction vessel can allow atmospheric moisture to enter. Ensure all septa are in good condition and that you maintain a positive pressure of a dry, inert gas like argon or nitrogen.
Q2: I'm trying to deprotonate a 3-substituted thiophene at the 2-position, but I'm getting a mixture of isomers, including deprotonation at the 5-position. How can I improve regioselectivity?
A2: Achieving high regioselectivity in thiophene deprotonation depends on a delicate balance of steric and electronic factors, as well as the base and solvent system used.
-
Choice of Base: The size and nature of the organolithium base are critical.
-
n-Butyllithium (n-BuLi): Tends to deprotonate the most acidic proton, which is typically at the C2/C5 positions due to the inductive effect and coordination of the sulfur atom.
-
Lithium Diisopropylamide (LDA): This bulky base is more sensitive to steric hindrance. If the 3-substituent is large, LDA may preferentially deprotonate the less hindered 5-position.
-
Lithium Magnesate Bases: Reagents like Bu3MgLi have been shown to regioselectively deprotonate thiophene at the C2 position, even at room temperature.[2]
-
-
Directing Groups: The electronic nature of your 3-substituent plays a major role. Electron-withdrawing groups can increase the acidity of adjacent protons, directing lithiation.
-
Solvent and Additives: The coordinating ability of the solvent can alter the aggregation state and reactivity of the organolithium reagent.[3]
-
Tetrahydrofuran (THF): A good coordinating solvent that can favor specific reaction pathways.
-
Additives like TMEDA or HMPA: These can break up organolithium aggregates, increasing reactivity and sometimes altering selectivity.[4] For example, the addition of HMPA has been shown to alter the site selectivity of lithiation in THF itself.[4]
-
Troubleshooting Workflow: Poor Yield in Lithiation/Quench
If you are experiencing low yields or recovery of starting material, follow this systematic approach.
Caption: Decision tree for troubleshooting lithiation reactions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura, Heck, and other cross-coupling reactions are mainstays for C-C and C-heteroatom bond formation. Thiophenes, however, can introduce unique challenges, from catalyst poisoning to reagent instability.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a thiophene boronic acid is failing or giving very low yields. What are the likely causes?
A1: Low yields in Suzuki couplings involving thiophenes are a frequent problem, often traced back to the stability of the boronic acid/ester or issues with the catalyst.[5][6]
-
Protodeboronation: Thiophene boronic acids are notoriously unstable and can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5][7] This side reaction is often accelerated by the basic and aqueous conditions of the coupling.
-
Solution: Use the corresponding boronic ester (e.g., pinacol or MIDA ester) which exhibits greater stability.[7][8] MIDA boronates, in particular, are air-stable and undergo slow release of the boronic acid under the reaction conditions, which can dramatically improve yields for unstable substrates.[7]
-
-
Catalyst Deactivation: Sulfur-containing compounds like thiophene can act as poisons for palladium catalysts.[6] If your reaction mixture turns black, this is likely due to the formation of palladium black, an inactive form of the catalyst.[9]
-
Poor Reagent Quality: Ensure your reagents are pure and stable. Solvents must be properly degassed to remove oxygen, which can interfere with the catalytic cycle.[5]
Q2: I'm observing significant homo-coupling of my thiophene boronic acid in a Suzuki reaction. How can I minimize this side product?
A2: Homo-coupling is a common byproduct in Suzuki reactions and arises from the reaction of two boronic acid molecules with each other.[9]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid/ester relative to the aryl halide. A large excess can promote homo-coupling.
-
Optimize Base and Solvent: The choice of base and solvent is critical. An inappropriate combination can lead to poor solubility or favor side reactions.[5] For example, using milder bases like K₃PO₄ or K₂CO₃ can sometimes suppress homo-coupling compared to stronger bases.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration, thereby disfavoring the bimolecular homo-coupling reaction.
Data Summary: Ligand Selection in Thiophene Cross-Coupling
| Ligand Type | Common Examples | Advantages for Thiophene Coupling | Disadvantages |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Readily available, simple to handle. | Can be prone to dissociation, leading to catalyst decomposition. |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos, RuPhos | Promote fast oxidative addition, stabilize Pd(0), often give high yields.[5] | More expensive, can be air-sensitive. |
| Ferrocenyl Phosphines | dppf | Good thermal stability, effective for a range of substrates.[11] | May not be as active as Buchwald-type ligands for challenging substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form very stable palladium complexes, resistant to high temperatures.[10] | Synthesis of the ligand can be more complex. |
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromothiophene with Phenylboronic Acid
This protocol provides a starting point for the optimization of Suzuki-Miyaura reactions involving thiophene substrates.[6]
-
Reagent Preparation: To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Electrophilic Substitution Reactions
Friedel-Crafts acylation and other electrophilic substitutions are fundamental transformations for thiophenes. However, controlling regioselectivity and avoiding side reactions can be challenging due to the high reactivity of the thiophene ring.
Frequently Asked Questions (FAQs)
Q1: Why does Friedel-Crafts acylation of unsubstituted thiophene almost exclusively yield the 2-acyl product? How can I obtain the 3-acyl isomer?
A1: The high regioselectivity for the 2-position is a direct consequence of the electronic structure of the thiophene ring.[12]
-
Mechanism and Stability: During electrophilic attack, the carbocation intermediate (sigma complex) formed by attack at the C2 position is significantly more stable than the intermediate from C3 attack. This is because the positive charge can be delocalized over more atoms, including the sulfur, through three resonance structures. The C3-attack intermediate only has two resonance structures.[13][14] This lower activation energy pathway strongly favors 2-substitution.[12][13]
-
Achieving 3-Acylation: Direct acylation of unsubstituted thiophene to get the 3-isomer is generally not feasible.[12] Effective strategies involve indirect methods:
-
Blocking Strategy: Use a 2,5-disubstituted thiophene. With the more reactive positions blocked, acylation is forced to occur at the 3- or 4-position.[12]
-
Synthesis from a 3-Substituted Precursor: The most reliable method is to start with a compound that already has a group at the 3-position, such as 3-bromothiophene. This can then be converted to a 3-acylthiophene through a sequence like metal-halogen exchange followed by reaction with an acylating agent.[12]
-
Q2: My Friedel-Crafts reaction is producing a dark, polymeric material and very little of the desired product. What is causing this?
A2: Thiophene is highly reactive and can be sensitive to the strong Lewis acids and acidic conditions of Friedel-Crafts reactions, leading to decomposition and polymerization.[15][16]
-
Catalyst Choice: Strong Lewis acids like AlCl₃ can be too harsh.[17]
-
Reaction Temperature: High temperatures can promote decomposition.
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C or even lower) and add the reagents slowly to control any exotherm.[12]
-
-
Catalyst Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, acylations often require stoichiometric or even excess amounts of the Lewis acid because the product ketone complexes with the catalyst, deactivating it.[17][19] Ensure you are using a sufficient amount of the Lewis acid.
Logical Relationship: Regioselectivity in Thiophene Acylation
Caption: Stability of intermediates dictates regioselectivity in acylation.
Section 4: C-H Activation/Direct Arylation
Direct C-H functionalization is an increasingly important, atom-economical method for modifying thiophenes. Controlling regioselectivity and preventing side reactions are the primary challenges.
Frequently Asked Questions (FAQs)
Q1: I am attempting a direct C-H arylation of a 3-substituted thiophene, but the reaction is giving poor selectivity between the C2 and C5 positions. How can this be controlled?
A1: Regiocontrol in C-H activation is a significant challenge, as multiple C-H bonds can have similar reactivities.[20]
-
Steric Hindrance: The most common control element is sterics. A bulky substituent at the 3-position will generally direct arylation to the less hindered C5 position. Conversely, if the coupling partner or the catalyst's ligand set is very large, it may favor reaction at the more accessible C-H bond.
-
Directing Groups: While less common for simple thiophenes, installing a directing group can provide excellent regiocontrol. This is a powerful strategy but adds steps to the overall synthesis.
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is crucial. Different ligand systems can exhibit different selectivities based on their electronic and steric profiles. Systematic screening of catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligands is often necessary.
-
Reaction Conditions: Additives, solvents, and temperature can all influence the regiochemical outcome. For instance, the choice of base (e.g., KOAc vs. K₂CO₃) or the addition of pivalic acid (PivOH) as a proton shuttle can alter the selectivity.
Q2: My direct arylation reaction is resulting in significant amounts of thiophene-thiophene homo-coupling instead of the desired cross-coupling product. What can be done?
A2: This side reaction occurs when the C-H activated thiophene reacts with another thiophene molecule instead of the intended aryl halide partner.[21]
-
Stoichiometry: Use a large excess of the thiophene substrate relative to the aryl halide.[22] This statistically favors the cross-coupling pathway over the homo-coupling pathway. Ratios of 5:1 to 10:1 (thiophene:aryl halide) are common.
-
Aryl Halide Reactivity: More reactive aryl halides (Ar-I > Ar-Br > Ar-Cl) undergo oxidative addition more rapidly, which can help to outcompete the C-H activation of a second thiophene molecule.
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular homo-coupling side reaction.
-
Slow Addition: Slowly adding the limiting reagent (typically the aryl halide) can help maintain its concentration relative to the C-H activated intermediate, favoring the desired cross-coupling.
References
-
Thompson, C. D., et al. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. Available from: [Link]
- Hartough, H. D. Acylation of thiophene. Google Patents. US2492629A.
-
Daugulis, O., et al. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. PMC - NIH. Available from: [Link]
-
Unknown. Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. ACS Catalysis. Available from: [Link]
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Mongin, F., et al. Deprotonation of thiophenes using lithium magnesates. Organic Chemistry Portal. Available from: [Link]
-
Unknown. A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. ResearchGate. Available from: [Link]
-
Doucet, H., et al. Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. ScienceDirect. Available from: [Link]
-
Liu, L., et al. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. Available from: [Link]
-
Unknown. Optimizing Cross-Coupling Reactions with Palladium Catalysts. LinkedIn. Available from: [Link]
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Brandsma, L., & Verkruijsse, H. D. Base-induced deprotonation and ring opening of thiophene and some of its derivatives. Recueil des Travaux Chimiques des Pays-Bas. Available from: [Link]
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Wikipedia. Thiophene. Available from: [Link]
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Wang, C., et al. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Available from: [Link]
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Gillis, E. P., & Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Available from: [Link]
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Montgomery, T. P., & Gembicky, M. C–H Activation: Toward Sustainability and Applications. ACS Central Science. Available from: [Link]
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Unknown. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available from: [Link]
-
D'Amato, E. M., & Bailey, W. F. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PubMed Central. Available from: [Link]
-
Unknown. Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. MDPI. Available from: [Link]
-
Unknown. Understanding the Nature of Transition States in the Confined Nanospace of Different Acidic Zeolites on Desulfurization Mechanism of Thiophene. ResearchGate. Available from: [Link]
-
NotEvans. Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available from: [Link]
-
Unknown. Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base. ResearchGate. Available from: [Link]
-
Unknown. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available from: [Link]
-
Reddit User. I keep getting debrominated starting material and low conversion after lithiation. Reddit. Available from: [Link]
-
Unknown. Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available from: [Link]
-
Unknown. Theoretical Studies of Unimolecular Decomposition of Thiophene at High Temperatures. ResearchGate. Available from: [Link]
-
Smaoui, M., et al. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Available from: [Link]
-
Unknown. Any advice in preparing Thiophene with boronic ester group at C2? ResearchGate. Available from: [Link]
-
Unknown. Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available from: [Link]
-
Unknown. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Available from: [Link]
-
Myers, A. Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. Organic Chemistry Portal. Available from: [Link]
-
Unknown. Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. ResearchGate. Available from: [Link]
-
Unknown. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available from: [Link]
-
Unknown. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available from: [Link]
-
Unknown. Synthesis of All Thiophene-Based[23]Helicenes and Trithienothiepines with Isomeric Location of Sulfur Atoms Based on Intramolecular Selectivity of Deprotonation. ACS Publications. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
Reddit User. Failed suzuki coupling, any suggenstions? Reddit. Available from: [Link]
-
ResearchGate User. How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Unknown. Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. UPSpace. Available from: [Link]
Sources
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- 2. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. 傅-克酰基化反应 [sigmaaldrich.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. The purity of this compound is paramount for the success of subsequent synthetic steps, directly impacting reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient.
This guide provides in-depth, troubleshooting-focused answers to common questions encountered during the purification of crude this compound. We will explore the underlying chemical principles of various purification techniques and offer practical, field-tested advice to overcome common challenges.
Section 1: Understanding the Impurity Profile
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common impurities arise from typical side reactions and unreacted starting materials.
Common Impurities May Include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like methyl thioglycolate or methyl 2-chloroacrylate.[1]
-
Over-halogenated Species: Formation of dichlorinated thiophene byproducts is a possibility, especially if the chlorination conditions are not tightly controlled.
-
Hydrolysis Products: The ester group of the target molecule can be susceptible to hydrolysis, leading to the formation of 4-chloro-3-hydroxythiophene-2-carboxylic acid.[2] This is more likely if the reaction work-up involves strongly acidic or basic conditions.
-
Polymeric Materials: Thiophene derivatives can sometimes undergo polymerization, especially under acidic conditions or at elevated temperatures.
-
Solvent Residues: Residual solvents from the reaction and initial work-up will also be present.
Visualizing the Synthetic Context:
The synthesis of substituted thiophenes often involves multi-step sequences where incomplete reactions or side reactions can introduce impurities.[3]
Sources
- 1. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methods for monitoring the progress of thiophene synthesis reactions
Welcome to the Technical Support Center for monitoring thiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of thiophene-containing molecules. Thiophene moieties are critical components in numerous pharmaceuticals and advanced materials, making the precise monitoring of their synthesis paramount for ensuring yield, purity, and reproducibility.[1][2]
This resource provides in-depth, field-proven insights into the most common analytical techniques used for reaction monitoring. It is structured in a practical question-and-answer format to directly address the specific challenges you may encounter during your experiments.
General FAQs for Reaction Monitoring
Q1: Why is continuous monitoring of my thiophene synthesis so critical?
Continuous reaction monitoring is essential for several reasons. It allows you to determine the precise point of reaction completion, preventing the formation of degradation products or side-products from unnecessarily long reaction times or excessive heat.[3] By tracking the consumption of starting materials and the formation of the product, you can optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and purity.[4] Early detection of stalled reactions or the formation of unexpected byproducts allows for timely intervention, saving valuable resources and time.[5]
Q2: What are the primary methods for monitoring the progress of thiophene synthesis?
The most common and effective methods are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages depending on the specific reaction, the properties of the compounds involved, and the information required.
Q3: My reaction involves a high-boiling solvent like DMF or DMSO. How can I effectively use TLC without the solvent interfering?
High-boiling solvents can cause significant streaking on a TLC plate, obscuring the results. To overcome this, after spotting your reaction aliquot on the TLC plate, place the plate under a high vacuum for several minutes before developing it.[6] This will remove the majority of the high-boiling solvent, allowing for a clean separation of your compounds.
Section 1: Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[7][8]
Troubleshooting and FAQs for TLC
Q1: How do I select the appropriate solvent system (mobile phase) for my thiophene reaction?
The goal is to find a solvent system where the starting materials and the product have significantly different Retention Factor (Rf) values, ideally between 0.2 and 0.8.[8] Start by screening various solvent systems. A common starting point for many thiophene derivatives is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[9] Systematically test different ratios to achieve optimal separation.
Q2: My spots are streaking vertically on the TLC plate. What is causing this and how can I fix it?
Streaking can be caused by several factors:
-
Overloading: You may be spotting too much of the reaction mixture. Try diluting your sample before spotting.
-
Compound Polarity: If your compound is highly polar, it may interact too strongly with the silica gel. Adding a small amount (1-2%) of a polar solvent like methanol to your eluent can help.
-
Acidic/Basic Compounds: Thiophene derivatives can be acidic or basic. If your compound is acidic, adding a small amount of acetic acid to the eluent can improve spot shape. For basic compounds, like aminothiophenes, adding a small amount of triethylamine (1-2%) can prevent streaking by neutralizing the acidic silica gel surface.[9][10]
Q3: I can't see my thiophene product under the UV lamp. What should I do?
While most thiophene rings are UV-active, your product might be present at a low concentration or have poor UV absorbance. In this case, use a chemical stain.[11]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with any compound that can be oxidized, which includes many thiophenes.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
Q4: My starting material and product have very similar Rf values. How can I tell if the reaction is complete?
This is a common challenge, especially with structurally similar compounds like regioisomers.[9]
-
Use a Cospot: On your TLC plate, have three lanes: one for the starting material, one for the reaction mixture, and a third "cospot" lane where you spot both the starting material and the reaction mixture on top of each other. If the reaction is complete, the cospot lane will show only one spot (the product). If starting material remains, you will see two distinct or elongated spots.[6]
-
Try Different Solvent Systems: A different mobile phase may provide the selectivity needed to separate the two compounds. Experiment with solvents of different polarities and properties (e.g., switching from ethyl acetate to diethyl ether or adding a small amount of toluene).[9][10]
Experimental Protocol: Monitoring a Gewald Aminothiophene Synthesis by TLC
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes.
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a small amount of your limiting starting material (e.g., the ketone).
-
RXN Lane: At timed intervals (e.g., T=0, 30 min, 60 min), withdraw a tiny aliquot of the reaction mixture with a capillary tube and spot it in this lane.[5][7]
-
CO Lane: Spot the starting material first, then, on the same spot, apply the reaction mixture aliquot.
-
-
Develop the Plate: Place the spotted plate into the saturated chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or with a potassium permanganate stain.[5]
-
Analyze: A successful reaction will show the disappearance of the starting material spot in the "RXN" lane over time and the appearance of a new spot for the 2-aminothiophene product.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring reactions that involve volatile and thermally stable compounds. It provides both retention time data (for quantitative analysis) and mass spectrometry data (for structural identification of products and byproducts).[12][13]
Troubleshooting and FAQs for GC-MS
Q1: I'm analyzing a Paal-Knorr thiophene synthesis, and I see a peak that corresponds to a furan byproduct. How can I minimize this?
Furan formation is a common side reaction in the Paal-Knorr synthesis because the sulfurizing agents, like phosphorus pentasulfide (P₄S₁₀), also act as dehydrating agents.[3][14] To minimize this:
-
Use Lawesson's Reagent: It is often a milder and more selective thionating agent compared to P₄S₁₀.[3][14]
-
Control Temperature: Use the lowest effective temperature that allows the reaction to proceed. Higher temperatures favor the dehydration pathway leading to the furan.[3]
-
Monitor Reaction Time: Stop the reaction as soon as the 1,4-dicarbonyl starting material is consumed to avoid prolonged heating, which can increase furan formation.[3]
Q2: My thiophene derivative seems to be decomposing in the GC inlet. What can I do?
Thermal decomposition can be an issue for more sensitive thiophene derivatives.
-
Lower the Inlet Temperature: Reduce the temperature of the GC inlet in 10-20°C increments to find the lowest temperature that still allows for efficient volatilization without decomposition.
-
Use an Inert Liner: Employ a deactivated or ultra-inert inlet liner to minimize catalytic decomposition on active sites.
-
Derivatization: If the compound has sensitive functional groups (e.g., -OH, -NH2), consider derivatizing it to a more stable form (e.g., a silyl ether) before analysis.
Q3: The baseline of my chromatogram is noisy or has many extraneous peaks.
This is often due to sample preparation or contamination.
-
Solvent Purity: Ensure you are using high-purity or GC-grade solvents for sample dilution.
-
Quenching: The Paal-Knorr synthesis often produces toxic hydrogen sulfide (H₂S) gas.[14] Ensure your workup procedure effectively quenches all reactive species. A wash with a mild base (e.g., NaHCO₃ solution) followed by a brine wash is often effective.
-
Proper Workup: For syntheses like the Fiesselmann reaction, which may use base-catalyzed additions, ensure the workup neutralizes the base and removes salts that could interfere with the analysis.[15][16]
Experimental Protocol: Sample Preparation for GC-MS Analysis
-
Aliquot Sampling: At a specific time point, carefully withdraw ~50 µL of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing 1 mL of a suitable solvent, such as ethyl acetate. Add 1 mL of a quenching solution, like saturated sodium bicarbonate, to neutralize any acid or reactive reagents.
-
Extraction: Vortex the vial for 30 seconds. Allow the layers to separate.
-
Drying: Carefully transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Dilution & Analysis: Filter the dried organic solution into a GC vial. If necessary, perform a serial dilution to bring the concentration into the optimal range for your instrument. The sample is now ready for injection into the GC-MS.
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for monitoring reactions with non-volatile, thermally unstable, or highly polar thiophene derivatives that are not suitable for GC analysis.[1]
Troubleshooting and FAQs for HPLC
Q1: What is a good starting point for developing an HPLC method for my thiophene derivative?
For many thiophene derivatives, a reverse-phase HPLC (RP-HPLC) method is a robust choice.[1]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.[1]
-
Mobile Phase: A gradient elution using acetonitrile and water or methanol and water is common.[1] Start with a high percentage of water and gradually increase the organic solvent percentage. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape for acidic compounds.[1]
-
Detector: A UV-Vis detector is suitable for most thiophene compounds, as the aromatic ring is a strong chromophore.[1]
Q2: My peaks are tailing or fronting. How can I improve the peak shape?
Poor peak shape can compromise resolution and quantification.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. Adjusting the pH with a buffer can often resolve tailing issues caused by interactions with residual silanols on the column.
-
Column Overload: Injecting too concentrated a sample can lead to fronting. Dilute your sample and re-inject.
-
Column Degradation: If performance degrades over time, the column may be contaminated or worn out. Try flushing the column with a strong solvent or replace it if necessary.
Q3: How do I prepare a sample from a crude reaction mixture for HPLC analysis?
Proper sample preparation is critical to protect the HPLC column and ensure accurate results.[1]
-
Quench and Dilute: Take a small aliquot of the reaction mixture and quench it in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter: The most crucial step is to filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulate matter that can clog the column and instrument tubing.
-
Consider SPE: For very complex matrices, Solid-Phase Extraction (SPE) can be used to clean up the sample and concentrate the analyte of interest, leading to a cleaner chromatogram.[1]
Visualization: General HPLC Analysis Workflow
Caption: General workflow for HPLC analysis of thiophene derivatives.[1]
Section 4: NMR and IR Spectroscopy
NMR and IR spectroscopy provide detailed structural information and are excellent for confirming product identity and monitoring the disappearance of key functional groups.
Troubleshooting and FAQs for Spectroscopy
Q1: How can I use ¹H NMR to quickly check if my reaction is working?
NMR is an excellent tool for in-situ reaction monitoring.[17] You don't need to fully assign the spectrum to monitor progress.
-
Identify Diagnostic Peaks: Before starting, identify a clean, well-resolved peak in the ¹H NMR spectrum of your starting material that will disappear during the reaction. Also, identify a region where you expect a unique product peak to appear (e.g., the aromatic region for the thiophene protons, typically δ 7-8 ppm).
-
Time-Course Analysis: Take a small aliquot from your reaction, dilute it in a deuterated solvent (the same one used for your reference spectra), and acquire a quick ¹H NMR spectrum.[18] By comparing the relative integrals of the disappearing starting material peak and the appearing product peak over time, you can determine the reaction's progress.[17][18]
Q2: My NMR sample from the reaction mixture gives a distorted baseline and broad peaks. Why?
This can be due to:
-
Paramagnetic Species: If your reaction uses a metal catalyst (common in some thiophene cross-coupling reactions), residual paramagnetic metals can cause significant line broadening. Passing the sample through a small plug of silica or celite can sometimes remove these impurities.
-
Inhomogeneity: The reaction mixture may be inhomogeneous. Ensure the sample is fully dissolved and mixed in the NMR tube.
-
Shimming: The sample matrix is different from a pure compound. The instrument may need to be re-shimmed on your specific sample to achieve good resolution.[18]
Q3: Can IR spectroscopy be used for quantitative monitoring?
While IR is primarily used for qualitative analysis (identifying functional groups), it can be used quantitatively, especially with modern FT-IR instruments. By monitoring the disappearance of a key vibrational band from a starting material (e.g., the C=O stretch of a ketone in a Gewald reaction) or the appearance of a product band (e.g., a C-S stretch), you can track reaction progress. However, creating a reliable calibration curve is necessary for accurate quantification.
Data Presentation: Characteristic Spectroscopic Data for Thiophenes
Table 1: Typical FT-IR Vibrational Frequencies for Thiophene Rings
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3120 - 3080 | Weak-Medium | Appears just above the alkyl C-H stretching region.[19] |
| Ring C=C Stretching | 1600 - 1400 | Medium | A series of bands characteristic of the aromatic ring.[20] |
| C-H In-plane Bending | 1250 - 1050 | Medium | Provides information on the substitution pattern.[19] |
| C-S Stretch / Bend | 900 - 650 | Medium-Strong | Often referred to as the "thiophene fingerprint" region.[19][20][21] |
Table 2: Approximate ¹H NMR Chemical Shifts (δ, ppm) for Thiophene Protons
| Proton Position | Chemical Shift Range (ppm) | Notes |
| H-2 / H-5 (α-protons) | 7.2 - 8.0 | Generally downfield due to proximity to sulfur and ring current. |
| H-3 / H-4 (β-protons) | 6.8 - 7.5 | Generally upfield compared to the α-protons. |
Note: These values are approximate and can shift significantly based on the electronic effects of substituents on the thiophene ring.
Visualization: Troubleshooting Workflow for a Stalled Reaction
Caption: A systematic workflow for diagnosing and addressing a stalled chemical synthesis.[5]
References
- Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.
- Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. (n.d.). Benchchem.
- Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. (n.d.). Benchchem.
- Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. (n.d.). Benchchem.
- Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica.
- Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline.
- The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.).
- Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal.
- Development and validation of analytical methodologies for measurement of a tiophene derivative in microemulsion systems. (n.d.). ResearchGate.
- Fiesselmann thiophene synthesis. (n.d.). Wikipedia.
- Thiophene. (n.d.). Wikipedia.
- Thiophene Synthesis Services. (n.d.). BOC Sciences.
- Fiesselmann thiophene synthesis. (n.d.). Filo.
- FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate.
- How to handle a stalled reaction during the synthesis of THT derivatives. (n.d.). Benchchem.
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- Paal–Knorr synthesis of thiophene. (n.d.). Química Organica.org.
- An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Thiophen-2-yl)nicotinaldehyde. (n.d.). Benchchem.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.
- Fiesselmann thiophene synthesis. (n.d.). ResearchGate.
- Experimental and theoretical IR spectra of thiophene. (n.d.). ResearchGate.
- Suzuki purification problem. (2018, November 5). Reddit.
- Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility.
- How to remove excess of thiophene boronic acid from reaction mixture? (2017, June 9). ResearchGate.
- Process for the purification of thiophene. (n.d.). Google Patents.
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.). ResearchGate.
- Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-portal.org.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). NIH.
- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022, October 27). Research and Reviews.
- GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents. (n.d.). ResearchGate.
- Clean and Efficient Iodination of Thiophene Derivatives. (n.d.). Thieme E-Books & E-Journals.
- 2.3B: Uses of TLC. (2022, April 18). Chemistry LibreTexts.
- Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall.
- GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). (n.d.). PubMed.
- Gewald Reaction. (n.d.). Organic Chemistry Portal.
- Monitoring Reactions by NMR. (n.d.).
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
- Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PubMed Central.
- NMR reaction monitoring in flow synthesis. (2017, February 14). PubMed Central.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
- (PDF) NMR reaction monitoring in flow synthesis. (2017, February 3). ResearchGate.
- Analysis of Thiophene in Benzene by GC-FPD. (n.d.). SHIMADZU CORPORATION.
- Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. (2003, April 24). Agilent.
- TLC Troubleshooting with SiliCycle's SiliaPlate. (n.d.).
- Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024, September 10). ACS Omega.
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Technical Support Center: Recrystallization of Thiophene Carboxylates
Welcome to the Technical Support Center for the purification of thiophene carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their recrystallization protocols. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that can arise during the recrystallization of thiophene carboxylates, providing explanations for their causes and actionable solutions.
Issue 1: The compound "oils out" instead of crystallizing.
Q: I dissolved my crude thiophene carboxylate in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out," or liquid-liquid phase separation, is a common problem in recrystallization.[1][2] It occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[2] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point.[3][4] Oiled out products are often impure because the liquid phase can act as a solvent for impurities.[5]
Causality & Solution Workflow:
-
Re-dissolve and Dilute: The primary solution is to heat the mixture to redissolve the oil and then add more of the hot solvent to decrease the concentration.[4][6] This lowers the saturation temperature of the solution, allowing it to cool further before the compound precipitates, hopefully below its melting point.
-
Slow Cooling is Crucial: Rapid cooling encourages oiling out.[7] Allow the diluted solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling process further.[8][9] Once at room temperature, you can then move the flask to an ice bath to maximize crystal yield.
-
Scratching and Seeding: If crystals are slow to form even with slow cooling, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small "seed" crystal of the pure compound.[1][7] This provides a nucleation site for crystal growth.
-
Consider a Different Solvent System: If oiling out persists, your chosen solvent may be unsuitable. The polarity of your solvent might be too similar to your thiophene carboxylate, leading to high solubility even at lower temperatures.[3] Experiment with a solvent of different polarity or consider a mixed-solvent system.[3]
Issue 2: Very low or no crystal yield after cooling.
Q: I've followed the recrystallization procedure, but I've recovered very little of my thiophene carboxylate. What went wrong?
A: A low yield is typically due to one of two main reasons: using an excessive amount of solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.[10]
Causality & Solution Workflow:
-
Minimize Solvent Usage: The goal of recrystallization is to create a saturated solution at high temperature.[11] Using the minimum amount of hot solvent necessary to dissolve the crude product is key.[12] If you've used too much, a significant portion of your product will remain in the "mother liquor" upon cooling.[6]
-
To remedy this: If you still have the filtrate, you can try to recover more product by slowly evaporating some of the solvent and cooling the solution again.[4]
-
-
Optimize Your Solvent Choice: An ideal solvent should dissolve the thiophene carboxylate when hot but not when cold.[11][13] If your compound remains significantly soluble at low temperatures, your yield will be poor.
-
Actionable Step: Perform small-scale solvent screening tests with your crude product. Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, hexane) to find one that provides a good solubility differential between hot and cold conditions.[14]
-
-
Ensure Adequate Cooling: Make sure you are cooling the solution for a sufficient amount of time and to a low enough temperature (e.g., in an ice-water bath) to maximize the precipitation of your product.[9]
Issue 3: The purified crystals are still impure.
Q: I've recrystallized my thiophene carboxylate, but my analytical data (e.g., melting point, NMR) shows that it's still not pure. How can I improve the purity?
A: Impurities can be carried through a recrystallization for several reasons: the cooling was too rapid, trapping impurities in the crystal lattice, or the impurities have very similar solubility properties to your target compound in the chosen solvent.[7]
Causality & Solution Workflow:
-
Slow Down the Crystallization: Rapid crystal growth can trap solvent and soluble impurities within the crystals.[7] Allowing the solution to cool slowly and undisturbed is critical for the formation of pure, well-ordered crystals.[8][15]
-
Hot Filtration for Insoluble Impurities: If your crude product contains impurities that are insoluble in the hot recrystallization solvent, these must be removed before cooling. Perform a hot gravity filtration of the saturated solution to remove these solid impurities.[11][16]
-
Wash the Crystals Properly: After collecting the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent.[15] This will rinse away any residual mother liquor containing dissolved impurities without dissolving a significant amount of your product.
-
Re-recrystallize: If impurities persist, a second recrystallization is often necessary. The purity of the crystals generally increases with each successive recrystallization, although some product loss is inevitable.
-
Use of Activated Charcoal: If your product is contaminated with colored impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step.[7] The charcoal will adsorb the colored impurities, which are then removed during the filtration. Be aware that using too much charcoal can also adsorb your product and reduce the yield.[6]
II. Frequently Asked Questions (FAQs)
Solvent Selection
Q: What are the best solvents for recrystallizing thiophene carboxylates?
A: There is no single "best" solvent, as the ideal choice depends on the specific substituents on the thiophene ring and the carboxylate group. However, a good starting point is to consider solvents with moderate polarity. Thiophene itself is an aromatic heterocycle with some polarity.[17] The carboxylate group adds further polarity.
A common rule of thumb is "like dissolves like".[14] Therefore, solvents like ethanol, isopropanol, ethyl acetate, and acetone are often good initial candidates.[18] For less polar derivatives, you might explore toluene or mixtures of hexane/ethyl acetate.[18] For more polar compounds, aqueous ethanol could be effective.[19] For example, some thiophene carboxylic acids are soluble in hot water, ethanol, and ether.[20] It's crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific compound.[13][21]
| Solvent | Polarity | Boiling Point (°C) | Common Uses & Notes |
| Water | High | 100 | Good for highly polar thiophene carboxylates or their salts. Can be challenging to remove.[18] |
| Ethanol | High | 78 | A very common and effective solvent for a range of polarities.[18] Often used in mixed systems with water. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for compounds of intermediate polarity.[18] |
| Acetone | Medium | 56 | Can be a good solvent, but its low boiling point may not provide a large solubility gradient. |
| Toluene | Low | 111 | Useful for less polar thiophene carboxylates. Its high boiling point is advantageous. |
| Hexane/Heptane | Very Low | 69 / 98 | Typically used as the "anti-solvent" or "poor" solvent in a mixed-solvent system.[18] |
This table provides a general guide. Experimental validation is essential.
Mixed-Solvent Systems
Q: When and how should I use a mixed-solvent system?
A: A mixed-solvent system is ideal when no single solvent has the desired property of dissolving your compound when hot but not when cold.[13] This technique involves a "good" solvent in which your compound is readily soluble, and a "poor" or "anti-solvent" in which it is insoluble.[19] The two solvents must be miscible.[16]
Step-by-Step Protocol for Mixed-Solvent Recrystallization:
-
Dissolve: Dissolve your crude thiophene carboxylate in the minimum amount of the hot "good" solvent.[19][22]
-
Add Anti-solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).[19][22] This indicates that the solution is saturated.
-
Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[19]
-
Cool: Allow the solution to cool slowly and undisturbed to induce crystallization.[22]
A common and effective mixed-solvent pair for moderately polar compounds is ethyl acetate and hexane.[18]
III. Experimental Workflow Visualization
The following diagram illustrates the decision-making process for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for thiophene carboxylate recrystallization.
References
-
What methods can be used to improve recrystallization yield? | CK-12 Foundation. CK-12 Foundation. Available from: [Link]
-
Solvent Choice - Chemistry Teaching Labs. University of York. Available from: [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
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Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. (2014-08-04). Available from: [Link]
-
Mixed-solvent recrystallisation. University of York. Available from: [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. Available from: [Link]
-
Recrystallization using two solvents. (2012-05-07). Available from: [Link]
-
recrystallization-2.doc.pdf. Available from: [Link]
-
Thiophene-2-carboxylic acid. Solubility of Things. Available from: [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. Available from: [Link]
- Tips for maximizing yield, purity and crystal size during recrystallization. (2015-12-16).
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available from: [Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. (2019-07-22). Available from: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available from: [Link]
-
Recrystallization (help meeeeee). Reddit. (2013-02-03). Available from: [Link]
-
4 Recrystallization Methods for Increased Yield. (2018-11-12). Available from: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
-
Recrystallization (chemistry). Wikipedia. Available from: [Link]
-
An In-Line Study of Oiling Out and Crystallization. ACS Publications. Available from: [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. (2024-03-25). Available from: [Link]
-
Problems in recrystallization. Biocyclopedia. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of N-(2-aminoethyl)-thiophene-2-carboxamide. PrepChem.com. Available from: [Link]
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Problems with Recrystallisations. University of York. Available from: [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. Available from: [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
- Preparation method of 2-thiophenecarboxylic acid. Google Patents.
-
Troubleshooting. Chemistry LibreTexts. (2022-04-07). Available from: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. (2023-02-19). Available from: [Link]
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Recrystallization Issues. Reddit. (2024-10-17). Available from: [Link]
- Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
-
Crystallization Solvents.pdf. Available from: [Link]
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Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. (2022-03-24). Available from: [Link]
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Thiophene. Wikipedia. Available from: [Link]
-
Ethyl thiophene-2-carboxylate. Oakwood Chemical. Available from: [Link]
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Technical Support Center: Column Chromatography of Thiophene Compounds
Welcome to the technical support center for the purification of thiophene compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the column chromatography of this important class of heterocyclic compounds. Thiophenes are ubiquitous in medicinal chemistry and materials science, but their unique electronic properties can sometimes present purification challenges.[1] This document provides field-proven insights, step-by-step protocols, and robust troubleshooting guides to help you achieve high-purity thiophene derivatives efficiently and reliably.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when setting up a purification protocol for thiophene compounds.
Q1: What is the best stationary phase for purifying my thiophene derivative?
A1: For most thiophene compounds, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase for normal-phase column chromatography.[2][3][4] Its polar surface interacts well with the moderate polarity of many thiophene derivatives, allowing for effective separation from less polar byproducts or more polar impurities.
However, some thiophenes, particularly those with acid-sensitive functional groups like bromomethyl or certain carboxamides, may degrade on standard silica gel due to its inherent acidity.[5][6] In these cases, consider the following options:
-
Deactivated (Neutralized) Silica Gel: Flush the packed silica column with your mobile phase containing 1-3% triethylamine (TEA) before loading your sample.[5][7] This neutralizes the acidic sites and minimizes degradation.
-
Neutral Alumina: This is a good alternative for acid-sensitive compounds, though its separation characteristics differ from silica. Method development with TLC is crucial.
-
Reversed-Phase (C18) Silica: If your thiophene compound is highly polar or is more soluble in polar solvents like methanol or acetonitrile, reversed-phase chromatography is the preferred method.[8][9]
Q2: How do I select the right mobile phase (eluent) for my column?
A2: The optimal mobile phase is almost always determined by preliminary analysis using Thin Layer Chromatography (TLC) .[2][10] The goal is to find a solvent system where your target thiophene compound has a Retention Factor (Rf) of approximately 0.25-0.35 .[2][11][12] An Rf in this range ensures the compound moves through the column at a moderate pace, allowing for effective separation from impurities.
-
Procedure: Dissolve your crude sample, spot it on a silica TLC plate, and develop it in various solvent systems. Visualize the spots using a UV lamp (254 nm).[2]
-
Common Solvent Systems: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is standard for normal-phase chromatography.[3][13]
-
Starting Point: Begin with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the target Rf is achieved.[5]
Q3: My thiophene compound is streaking or "tailing" on the TLC plate and column. What's wrong?
A3: Streaking or tailing is a common issue indicating an undesirable interaction between your compound and the stationary phase. The primary causes include:
-
Acid-Base Interactions: The compound may be interacting too strongly with acidic sites on the silica gel. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can resolve this.[5]
-
Overloading: Too much sample has been loaded onto the column or spotted on the TLC plate. For columns, a general rule is to load no more than 1-5% of the stationary phase mass.[14]
-
Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to precipitate and re-dissolve as it travels, leading to a streak. Ensure your sample is fully dissolved before loading.
Q4: Should I use "dry loading" or "wet loading" for my sample?
A4: The choice depends on the sample's properties.
-
Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and carefully pipetted onto the top of the column.[14] This is suitable for samples that are highly soluble in the eluent. The main risk is disturbing the silica bed.
-
Dry Loading (Recommended for Best Resolution): The sample is dissolved in a volatile solvent (like dichloromethane), mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder.[15][16] This powder is then carefully added to the top of the column.[15] Dry loading is highly recommended as it ensures the sample is applied as a very narrow, even band, leading to sharper peaks and better separation.[5][15]
In-Depth Troubleshooting Guides
Guide 1: Poor Separation or Co-elution of Compounds
Problem: Two or more compounds are eluting from the column at the same time, resulting in mixed fractions. This is often observed on TLC as spots with very close Rf values.
Causality Analysis: Separation (resolution) is governed by the differential partitioning of compounds between the stationary and mobile phases.[17] Poor separation occurs when this difference is insufficient. The selectivity of the system—its ability to distinguish between analytes—is the most critical factor to adjust.[18]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor separation.
Step-by-Step Resolution Protocol:
-
Confirm Optimal Rf: First, ensure your TLC method development was sound. If your target compound's Rf is too high (>0.4), it is moving too quickly to separate from nearby impurities. Decrease the mobile phase polarity to lower the Rf into the 0.25-0.35 range.[11][12]
-
Implement Gradient Elution: If you are using a single solvent mixture (isocratic elution), switching to a gradient can dramatically improve separation.[2][11]
-
Protocol: Start the column with a low-polarity mobile phase where your target compound has an Rf < 0.2.[7]
-
After the non-polar impurities have eluted, gradually increase the percentage of the polar solvent in the mobile phase.
-
This "pulls" compounds apart, eluting them sequentially based on their polarity.
-
-
Change Solvent Selectivity: If a gradient doesn't work, the fundamental interaction between your compounds and the solvents needs to be changed. The polarity of ethyl acetate and dichloromethane are similar, but their chemical nature is different. Switching from a standard Hexane/Ethyl Acetate system to a Hexane/Dichloromethane or Toluene/Ethyl Acetate system can alter the elution order and improve separation.[13][19] Re-screen for the optimal ratio using TLC.
-
Reduce Column Load: Overloading is a common cause of broad peaks that merge. Reduce the amount of crude material loaded onto the column to 1-2% of the silica gel mass and repeat the separation.[14]
Guide 2: Compound is Unstable or Decomposes on the Column
Problem: You observe new spots on your TLC analysis of the collected fractions that were not in the crude material, or you experience very low recovery of your target compound.
Causality Analysis: Thiophene rings can be susceptible to electrophilic attack, and certain functional groups attached to them can be acid-labile. The surface of silica gel is populated with silanol groups (Si-OH), which are acidic and can catalyze decomposition reactions.[5][6]
Troubleshooting Workflow:
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. hopemaxchem.com [hopemaxchem.com]
- 9. biotage.com [biotage.com]
- 10. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. yamazenusa.com [yamazenusa.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chromtech.com [chromtech.com]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. columbia.edu [columbia.edu]
- 18. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 19. reddit.com [reddit.com]
Preventing decomposition of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate during storage
Welcome to the dedicated technical support guide for Methyl 4-chloro-3-hydroxythiophene-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to address the inherent instability of this valuable synthetic intermediate. Our goal is to provide you with the foundational knowledge and practical protocols necessary to minimize decomposition during storage and handling, ensuring the integrity of your starting material and the reproducibility of your experimental outcomes.
Understanding the Inherent Instability
This compound is a multi-functionalized heterocyclic compound susceptible to degradation. Its instability is not arbitrary; it is a direct consequence of the interplay between its key structural features: the 3-hydroxythiophene core and the 4-chloro substituent.
-
Tautomerism and Dimerization: The 3-hydroxythiophene moiety exists in a delicate, solvent-dependent equilibrium with its keto tautomer, methyl 4-chloro-3-oxotetrahydrothiophene-2-carboxylate.[1][2] This tautomeric balance is a critical point of vulnerability. The enol form is susceptible to oxidation, while the keto form can participate in various reactions. More significantly, 3-hydroxythiophenes are known to spontaneously dimerize, a process that can lead to a complex mixture of oligomers and a decrease in the purity of the desired monomer.[1][2]
-
Susceptibility to Oxidation: The electron-rich thiophene ring, particularly with an activating hydroxyl group, is prone to oxidation.[3] Exposure to atmospheric oxygen can initiate degradation pathways, often leading to the formation of colored impurities.
-
Acid-Catalyzed Decomposition: The presence of a chloro group introduces another degradation route. Similar chlorinated thiophenes are known to be unstable, potentially undergoing decomposition catalyzed by the release of hydrogen chloride (HCl) gas.[4] This auto-catalytic process can accelerate the degradation of the bulk material, leading to discoloration and polymerization.[4]
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has changed color from off-white to a distinct yellow/brown. What happened?
A: This color change is a primary visual indicator of decomposition.[4] It is likely due to a combination of oxidation of the hydroxythiophene ring and the initial stages of acid-catalyzed polymerization. The formation of conjugated oligomeric species often results in materials that absorb visible light, appearing colored. While a slight discoloration may not render the material unusable, it signifies a drop in purity and warrants caution.
Q2: I've noticed a slight pressure release upon opening a new vial stored at room temperature. Is this normal?
A: This is a significant warning sign. Pressure buildup can occur from the release of gases like HCl during decomposition, a known issue with similar chlorinated heterocyclic compounds.[4] This indicates that the material is actively degrading. It is crucial to handle such vials with extreme care in a well-ventilated fume hood. For future storage, adherence to low-temperature conditions is imperative to slow down this process.
Q3: Can I still use a batch of the compound that has slightly darkened?
A: Possibly, but with significant caveats. If the decomposition is minor (slight darkening without significant solid formation), the material might be purified before use, for example, by recrystallization or column chromatography, though this may be challenging with an unstable compound.[4] However, you must consider that the actual concentration of the active compound is lower than what you weigh out, which will affect reaction stoichiometry and yield.[4] Furthermore, the acidic byproducts and polymeric impurities can interfere with subsequent reaction steps, especially those involving acid-sensitive reagents or catalysts.[4] For critical applications, using a fresh, pure batch is always the recommended course of action.
Q4: Is it better to store the compound as a solid or in a solution?
A: Storing the compound as a dry, crystalline solid is strongly recommended.[5] Preparing solutions for long-term storage is generally not advised as it can accelerate decomposition by facilitating intermolecular reactions and interactions with trace impurities in the solvent.[5] If you must store a solution for a short period, use a dry, aprotic solvent, thoroughly purge it with an inert gas like argon or nitrogen, and store it at -20°C or below.[5]
Troubleshooting Guide: Common Experimental Issues
| Issue Encountered | Potential Cause Related to Stability | Recommended Action & Troubleshooting Steps |
| Inconsistent or Low Reaction Yields | Degradation of Starting Material: The actual molar quantity of the active compound is less than calculated due to the presence of dimers, oligomers, or other degradation products.[4] | 1. Assess Purity: Before use, check the purity of the starting material via ¹H NMR or LC-MS if possible. Look for unexpected peaks or a complex baseline. 2. Use Fresh Material: Whenever possible, use a fresh vial of the compound that has been stored under optimal conditions. 3. Adjust Stoichiometry: If using slightly discolored material is unavoidable, consider performing a small-scale trial reaction to gauge its reactivity and adjust the stoichiometry accordingly for the full-scale reaction. |
| Reaction Fails or Produces Unexpected Byproducts | Interference from Degradation Products: Acidic byproducts like HCl can quench basic reagents, poison catalysts, or promote unwanted side reactions. Polymeric impurities can complicate workup and purification.[4] | 1. Incorporate an Acid Scavenger: If acid-catalyzed decomposition is suspected, consider adding a non-nucleophilic base (e.g., proton sponge or hindered amine) to the reaction mixture to neutralize any in-situ generated acid. 2. Purify Before Use: For critical reactions, attempt to purify the starting material immediately before use. (See Q3 above). 3. Review Reaction Conditions: Ensure your reaction conditions are not exacerbating the instability (e.g., prolonged heating, presence of strong acids or oxidants). |
| Difficulty in Product Purification | Formation of Polymeric Impurities: The decomposition often leads to "resinification," creating tar-like, insoluble, or difficult-to-separate polymeric materials that streak on TLC plates and complicate chromatography.[4] | 1. Pre-filtration: Before aqueous workup, consider dissolving the crude reaction mixture in a suitable solvent and filtering it through a small plug of celite or silica to remove baseline polymeric material. 2. Modified Workup: An initial wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities. 3. Optimize Chromatography: Use a higher loading of silica gel or a different solvent system if you observe significant streaking. |
Recommended Storage and Handling Protocols
Adherence to a strict storage and handling protocol is the most effective strategy to prevent the decomposition of this compound.
Table 1: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or below (Freezer) | Slows down the rate of all decomposition pathways (dimerization, oxidation, HCl release).[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich hydroxythiophene ring. |
| Light | Amber Vial / Protect from Light | Amber Vial / Protect from Light | Minimizes potential light-induced degradation. |
| Container | Tightly sealed vial with a PTFE-lined cap | Tightly sealed vial, potentially overwrapped with paraffin film for an extra seal. | Prevents moisture and air ingress. |
| Form | Dry Solid | Dry Solid | Maximizes stability compared to solutions.[5] |
Experimental Workflow: Best Practices for Handling
This protocol outlines the critical steps to maintain compound integrity from storage to reaction.
Caption: Plausible decomposition pathways for the compound.
By understanding the chemical principles driving its instability and implementing these rigorous storage and handling protocols, you can significantly enhance the shelf-life of this compound and ensure the quality and success of your research endeavors.
References
- BenchChem.Decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods.
- Chemicalbook.
- Cayman Chemical.
- PubMed.Bioactivation of Substituted Thiophenes Including α-chlorothiophene-containing Compounds in Human Liver Microsomes.
- ResearchGate.Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.
- Royal Society of Chemistry.Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
1H and 13C NMR analysis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
An In-Depth Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate: A Comparative Perspective
For researchers and professionals in drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is a foundational requirement. Thiophene derivatives, in particular, are privileged scaffolds in a multitude of pharmacologically active agents and advanced materials. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of molecular structure.
This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the expected spectral data based on established principles of chemical shifts and coupling constants, explain the rationale behind these predictions, and compare the utility of NMR with other common spectroscopic methods.
The Subject Molecule: this compound
The molecule is a polysubstituted thiophene ring. Understanding the electronic effects of the chloro (-Cl), hydroxyl (-OH), and methyl carboxylate (-COOCH₃) groups is crucial for interpreting its NMR spectra. The interplay of these substituents—their electron-withdrawing or -donating nature and their spatial arrangement—creates a unique electronic environment for each proton and carbon atom, which is directly reflected in the NMR data.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data hinges on a meticulous experimental approach. The following protocol outlines the standard procedure for acquiring both ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the solid this compound sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable -OH proton.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[1]
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Calibration:
- Insert the sample into the NMR spectrometer's probe.
- Lock the spectrometer's field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks. This is a critical step for resolving fine splitting patterns.
3. Data Acquisition:
- For ¹H NMR:
- Pulse Sequence: A standard single-pulse experiment is generally sufficient.
- Spectral Width: Set to approximately 12-15 ppm to ensure all signals are captured.
- Number of Scans: Typically 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.
- Relaxation Delay: A delay of 1-2 seconds between pulses ensures proper relaxation of the protons.
- For ¹³C NMR:
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum, causing each unique carbon to appear as a single line.
- Spectral Width: Set to a wider range, typically 0-200 ppm.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
- Relaxation Delay: A delay of 2-5 seconds is used to allow for the slower relaxation of carbon nuclei.[2]
4. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
Phase correct the resulting spectrum to ensure all peaks are upright and have a flat baseline.
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
Caption: Standard workflow for NMR analysis from sample preparation to structural elucidation.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5 (Thiophene Ring) | 7.3 - 7.8 | Singlet (s) | 1H | The sole proton on the thiophene ring. Its chemical shift is influenced by the surrounding electron-withdrawing groups and the ring current. It appears as a singlet as there are no adjacent protons to couple with. |
| -OCH₃ (Methyl Ester) | 3.8 - 4.0 | Singlet (s) | 3H | Protons of the methyl group are deshielded by the adjacent oxygen atom.[3] This signal is a sharp singlet due to the absence of neighboring protons. |
| -OH (Hydroxyl) | 5.0 - 9.0 (solvent dependent) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O. |
Causality Behind the Chemical Shifts:
-
H-5 Proton: The thiophene ring is aromatic. The substituents dramatically influence the electron density at the H-5 position. The ester and chloro groups are electron-withdrawing, which deshields the H-5 proton, shifting it downfield (to a higher ppm value).
-
-OCH₃ Protons: The electronegative oxygen atom of the ester group withdraws electron density from the methyl group, causing a downfield shift compared to a simple alkane methyl group.[3][4]
-
-OH Proton: The proton is attached to a highly electronegative oxygen. Its wide chemical shift range is a classic diagnostic feature, and its broadness is due to chemical exchange and quadrupole effects from the oxygen.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester Carbonyl) | 160 - 165 | The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield. |
| C-3 (Thiophene Ring) | 145 - 155 | This carbon is attached to the electronegative hydroxyl group, causing a strong downfield shift. |
| C-2 (Thiophene Ring) | 130 - 140 | Attached to the ester group, this carbon is deshielded, though typically less than a carbon directly bonded to an oxygen. |
| C-4 (Thiophene Ring) | 115 - 125 | The carbon atom bonded to chlorine experiences a deshielding effect, shifting it downfield. |
| C-5 (Thiophene Ring) | 120 - 130 | This is the only carbon on the thiophene ring bonded to a hydrogen. Its chemical shift is influenced by all substituents on the ring. |
| -OCH₃ (Methyl Ester) | 50 - 55 | This aliphatic carbon is directly attached to an oxygen atom, which shifts it downfield compared to typical alkane carbons.[5] |
Expertise in Interpretation: The chemical shifts in substituted thiophenes are sensitive to the electronic properties of the substituents.[6][7] The values presented are estimates based on data for similarly substituted thiophene and heterocyclic systems.[8][9] For instance, a hydroxyl group on an aromatic ring typically deshields the carbon it is attached to by a large amount, while a chloro group has a more moderate deshielding effect. The precise values can be definitively assigned using two-dimensional NMR techniques like HSQC (which correlates carbons to their directly attached protons) and HMBC (which shows longer-range C-H correlations).
Comparative Analysis with Other Spectroscopic Techniques
While NMR provides the definitive structural skeleton, a comprehensive analysis often involves complementary techniques.
-
Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups. For this compound, IR would confirm the presence of:
-
A broad O-H stretch (~3200-3600 cm⁻¹) for the hydroxyl group.
-
A strong C=O stretch (~1700-1730 cm⁻¹) for the ester carbonyl group.
-
C-O stretches (~1000-1300 cm⁻¹) for the ester and hydroxyl groups.
-
C-Cl stretch (~600-800 cm⁻¹). However, IR cannot reveal how these functional groups are connected.
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would yield a highly accurate mass, allowing for the unambiguous determination of the molecular formula (C₆H₅ClO₃S). The fragmentation pattern can offer clues about the structure, but it does not provide the detailed connectivity map that NMR does.
Synergistic Workflow: In practice, these techniques are used in concert. A typical workflow involves obtaining a molecular formula from HRMS, identifying functional groups with IR, and then using ¹H and ¹³C NMR to assemble the complete molecular structure.
Caption: A synergistic workflow combining MS, IR, and NMR for unambiguous structural elucidation.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information that is unattainable by other techniques alone. The predicted spectra, based on well-established principles, indicate three unique proton signals and six unique carbon signals. The chemical shifts and multiplicities of these signals directly reflect the electronic environment created by the chloro, hydroxyl, and methyl carboxylate substituents, allowing for a confident assignment of the molecule's constitution. When integrated into a workflow with mass spectrometry and infrared spectroscopy, NMR serves as the cornerstone for the definitive and unambiguous structural elucidation of complex organic molecules.
References
- BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
- Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan.
- The Royal Society of Chemistry. Supporting Information.
- Stenutz, R. NMR chemical shift prediction of thiophenes.
- ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene....
- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar.
- The Royal Society of Chemistry. Supporting Information.
- ChemicalBook. Methyl 3-hydroxythiophene-2-carboxylate synthesis.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Chemistry LibreTexts. NMR - Interpretation.
- Hunter, G. A., & McNab, H. Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system.
- JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
-
YouTube. Interpreting NMR Spectra 1. Available from: [Link].
- ChemicalBook. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR spectrum.
- Sigma-Aldrich. Methyl 3-hydroxythiophene-2-carboxylate 97 5118-06-9.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Halogenated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For professionals in pharmaceutical research and materials science, a deep understanding of fragmentation patterns is paramount for the unambiguous identification of molecules. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of halogenated thiophenes. By delving into the mechanistic underpinnings of their fragmentation, this document aims to equip researchers with the expertise to confidently identify and characterize these important chemical entities.
The Fundamentals of Thiophene Fragmentation: A Stable Aromatic Core
Under electron ionization, the thiophene molecule readily loses an electron to form a stable molecular ion (M+•), which is typically the base peak in its mass spectrum. The inherent aromaticity of the thiophene ring contributes to the stability of this molecular ion.[1][2] Fragmentation of the thiophene molecular ion primarily proceeds through two main pathways:
-
Loss of a hydrogen radical (H•): This results in the formation of a thiophenyl cation.
-
Ring cleavage: This can lead to the formation of various smaller fragments, such as the thioformyl cation (HCS+) and the cyclopropenyl cation (C3H3+).
The introduction of a halogen substituent onto the thiophene ring significantly influences these fragmentation pathways, offering a rich source of structural information. The nature of the halogen, its position on the ring, and the degree of halogenation all play a crucial role in directing the fragmentation process.
Comparative Fragmentation Patterns of Monohalogenated Thiophenes
The fragmentation of monohalogenated thiophenes is characterized by the cleavage of the carbon-halogen bond and fragmentation of the thiophene ring itself. The relative abundance of the resulting ions is highly dependent on the nature of the halogen.
Chlorothiophenes: The Prominence of the Molecular Ion
In the mass spectra of chlorothiophenes, the molecular ion peak is typically intense, reflecting the strength of the C-Cl bond compared to C-Br and C-I bonds. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature, with the M+2 peak being about one-third the intensity of the M+ peak.
A study on the fragmentation of 2-chlorothiophene revealed that the most abundant product ion is the HCS⁺ radical cation, followed by the C₃H₃⁺ ion.[3][4] The formation of these ions suggests that thiophene ring fragmentation is a significant pathway. The loss of a chlorine radical to form the C₄H₃S⁺ ion is also observed.
Bromothiophenes: Competing Fragmentation Pathways
For bromothiophenes, the molecular ion is also prominent, and the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in M+ and M+2 peaks of nearly equal intensity.[3][5] The weaker C-Br bond, compared to the C-Cl bond, leads to a more pronounced loss of the bromine radical.
Analysis of the mass spectra of 2-bromothiophene and 3-bromothiophene from the NIST WebBook reveals the following key fragments:[3][5]
-
Molecular Ion (M+•): The base peak for both isomers, showing the characteristic bromine isotopic pattern.
-
[M-Br]+: Loss of the bromine radical to form the C₄H₃S⁺ ion.
-
[M-HBr]+•: Loss of a hydrogen bromide molecule.
-
C₃H₃⁺: The cyclopropenyl cation, indicating ring fragmentation.
-
HCS⁺: The thioformyl cation, another product of ring cleavage.
The position of the bromine atom (2- vs. 3-) appears to have a subtle influence on the relative intensities of these fragment ions.
Iodothiophenes: Facile Carbon-Iodine Bond Cleavage
The C-I bond is the weakest among the carbon-halogen bonds, leading to a very facile loss of the iodine radical in the mass spectra of iodothiophenes. Consequently, the [M-I]⁺ peak is often very intense. The molecular ion peak is still observable but may be less abundant than in chloro- and bromothiophenes.
Fragmentation of Dihalogenated Thiophenes: The Influence of Multiple Substituents
The presence of two halogen atoms on the thiophene ring introduces additional complexity to the fragmentation patterns. The isotopic patterns become more complex, and sequential loss of halogen atoms and hydrogen halides are common fragmentation pathways.
For example, the mass spectrum of 2,3-dibromothiophene from the NIST WebBook shows a prominent molecular ion peak with the characteristic isotopic pattern for two bromine atoms (M+, M+2, and M+4 peaks in an approximate 1:2:1 ratio).[4] Key fragmentation pathways include:
-
Sequential loss of bromine radicals: [M-Br]⁺ and [M-2Br]⁺•.
-
Loss of HBr: [M-HBr]+•.
-
Ring fragmentation: Leading to smaller ions.
The following table summarizes the key fragmentation patterns for a selection of halogenated thiophenes.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Interpretation |
| 2-Chlorothiophene | 118/120 | 118/120 (M+•), 83 ([M-Cl]⁺), 45 (HCS⁺) |
| 2-Bromothiophene | 162/164 | 162/164 (M+•, Base Peak), 83 ([M-Br]⁺), 121/123 ([M-C₂H₂]+•), 45 (HCS⁺)[5] |
| 3-Bromothiophene | 162/164 | 162/164 (M+•, Base Peak), 83 ([M-Br]⁺), 121/123 ([M-C₂H₂]+•), 45 (HCS⁺)[3] |
| 2,3-Dibromothiophene | 240/242/244 | 240/242/244 (M+•, Base Peak), 161/163 ([M-Br]⁺), 82 ([M-2Br]⁺)[4] |
| 2,5-Dichlorothiophene | 152/154/156 | 152/154/156 (M+•), 117/119 ([M-Cl]⁺), 82 ([M-2Cl]⁺)[6] |
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for representative halogenated thiophenes.
Caption: Primary fragmentation pathways for 2-bromothiophene.
Caption: Primary fragmentation pathways for 2,3-dibromothiophene.
Experimental Protocol for GC-MS Analysis of Halogenated Thiophenes
The following is a general, yet robust, protocol for the analysis of halogenated thiophenes using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the halogenated thiophene sample in a high-purity volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 10-100 µg/mL.
-
Ensure the solvent is free from any contaminants that may interfere with the analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode for optimal sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Rationale: This temperature program allows for good separation of potential isomers and impurities while ensuring timely elution of the analytes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Rationale: This mass range will encompass the molecular ions and major fragments of most common halogenated thiophenes.
-
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
Identify the chromatographic peak corresponding to the halogenated thiophene of interest.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion, isotopic patterns, and the m/z values of the major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[9][10][11][12][13][14]
Caption: Experimental workflow for GC-MS analysis of halogenated thiophenes.
Conclusion: A Powerful Tool for Structural Elucidation
The mass spectrometry fragmentation patterns of halogenated thiophenes provide a wealth of information for their structural characterization. The predictable influence of the halogen substituent on the fragmentation pathways, coupled with the characteristic isotopic patterns, allows for confident identification. By understanding the fundamental principles of thiophene fragmentation and the specific effects of halogenation, researchers can leverage mass spectrometry as a powerful tool in their analytical arsenal. This guide serves as a foundational resource, empowering scientists to interpret the mass spectra of these important compounds with greater accuracy and confidence.
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A Senior Application Scientist's Guide to Halogenated Thiophenes: A Comparative Analysis of Chloro- vs. Bromo- Derivatives in Synthetic Chemistry
Executive Summary
For researchers, scientists, and professionals in drug development, the thiophene scaffold is a cornerstone of molecular design. When functionalizing this critical heterocycle, the choice between a chloro- or bromo-substituted starting material is a frequent and pivotal decision. This guide provides an in-depth, objective comparison of their reactivity, grounded in physicochemical principles and supported by experimental data.
In palladium-catalyzed cross-coupling reactions—the workhorse of modern synthesis—2-bromothiophene is unequivocally the more reactive and versatile substrate .[1][2] Its greater reactivity stems from a weaker carbon-bromine (C-Br) bond, which facilitates the rate-determining oxidative addition step under milder conditions with a broader range of standard catalysts.[1][3] Conversely, 2-chlorothiophene, while economically advantageous, presents a higher activation barrier.[3][4] Its successful coupling necessitates more specialized, highly active catalyst systems, often incorporating bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, and typically requires higher reaction temperatures.[3][5]
However, the reactivity hierarchy is not absolute across all reaction classes. In metal-halogen exchange, the C-Br bond's lability ensures a rapid and clean exchange at low temperatures, whereas chlorothiophenes can undergo competing deprotonation.[6][7] In stark contrast, for nucleophilic aromatic substitution (SNAr), the greater electronegativity of chlorine can render chlorothiophenes more reactive than their bromo counterparts, provided the ring is sufficiently activated by electron-withdrawing groups.[8][9] This guide will dissect these nuances to empower chemists with the rationale needed for strategic and efficient synthetic planning.
The Physicochemical Basis of Reactivity
The divergent behavior of chloro- and bromo-thiophenes is rooted in the fundamental properties of the carbon-halogen bond.
1.1. Bond Dissociation Energy (BDE)
The primary determinant for reactivity in many transformations, particularly palladium-catalyzed cross-couplings, is the energy required to cleave the C-X bond. The C-Br bond is significantly weaker than the C-Cl bond, lowering the activation energy for reactions where bond cleavage is rate-limiting.
| Bond Type | Average Bond Energy (kJ/mol) | Implication for Reactivity |
| Aryl C-F | ~485[10][11] | Very strong, generally unreactive in cross-coupling. |
| Aryl C-Cl | ~339[11] | Strong, requires highly active catalysts/harsher conditions. |
| Aryl C-Br | ~276[11] | Weaker, readily cleaved under standard cross-coupling conditions. |
| Aryl C-I | ~240[11] | Weakest, most reactive halide in cross-coupling. |
1.2. Electronegativity and Bond Polarity
Chlorine is more electronegative than bromine, resulting in a more polarized C-Cl bond. This makes the attached carbon atom more electrophilic. While this effect is secondary to BDE in cross-coupling, it becomes the dominant factor in SNAr reactions, where the initial step is the nucleophile's attack on that electrophilic carbon.
Comparative Reactivity in Key Transformations
2.1. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Kumada)
This class of reactions is the most common arena where the choice between chloro- and bromo-thiophene is made. The catalytic cycle universally begins with the oxidative addition of a Pd(0) complex to the carbon-halogen bond.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The general reactivity order for the halide is I > Br > Cl .[1][3]
-
Bromo-thiophenes: Are the "go-to" substrates. They react efficiently with standard, commercially available catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃.[1][12] Reactions typically proceed at moderate temperatures (80-100 °C) with high yields.[1][13]
-
Chloro-thiophenes: Are significantly less reactive and often fail to react under the conditions used for bromides.[14] Successful coupling requires overcoming the high activation energy of the C-Cl bond cleavage.[3][4] This is achieved by using:
-
Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) that stabilize the Pd(0) center and promote oxidative addition.[5][15]
-
Higher Temperatures: Reactions often require temperatures >100 °C.[16]
-
Stronger Bases: More robust bases may be needed to facilitate the transmetalation step.
-
Chemoselectivity: The pronounced reactivity difference allows for selective functionalization. In a dihalogenated substrate containing both chlorine and bromine, Suzuki or Stille coupling will occur almost exclusively at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[1][12]
2.2. Metal-Halogen Exchange
This reaction, typically using organolithium reagents like n-BuLi, is fundamental for preparing thienyllithium species for subsequent reaction with electrophiles. The rate of exchange follows the trend I > Br >> Cl .[7]
Caption: Competing pathways for the reaction of halothiophenes with n-BuLi.
-
2-Bromothiophene: Undergoes rapid and clean metal-halogen exchange at low temperatures (e.g., -78 °C) to form 2-thienyllithium.[2] This is a highly reliable and widely used procedure.
-
2-Chlorothiophene: The C-Cl bond is much less prone to exchange. Consequently, a competitive reaction, deprotonation at the acidic C5 position, becomes significant, often leading to a mixture of products.[6] While exchange can be forced, it requires more forcing conditions and is less regioselective than with the bromo analog.
2.3. Nucleophilic Aromatic Substitution (SNAr)
This reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate.[17] For this pathway to be viable, the thiophene ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro or carbonyl group, positioned ortho or para to the halogen.[8]
In SNAr, the rate-determining step is typically the initial attack of the nucleophile. A more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, accelerating this attack. Therefore, the reactivity order is often the reverse of that seen in cross-coupling: F > Cl > Br > I .[9]
-
Chloro-thiophenes: When appropriately activated with an EWG, chlorothiophenes can be excellent substrates for SNAr, reacting readily with nucleophiles. The higher electronegativity of chlorine compared to bromine makes the ipso-carbon more susceptible to nucleophilic attack.
-
Bromo-thiophenes: While still viable substrates if sufficiently activated, they may react more slowly than their chloro-analogs in SNAr reactions due to the lower electronegativity of bromine.
Experimental Protocols: A Practical Comparison
The following protocols for a Suzuki-Miyaura coupling illustrate the practical differences in reaction conditions.
Protocol 1: Suzuki Coupling of 2-Bromothiophene (Standard Conditions)
This protocol is a general method for the coupling of 2-bromothiophene derivatives with arylboronic acids.[1]
-
Reactants:
-
2-Bromothiophene derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
-
Solvent:
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromothiophene, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki Coupling of 2-Chlorothiophene (Specialized Conditions)
This protocol is adapted for less reactive heteroaryl chlorides and requires a more active catalyst system.[5]
-
Reactants:
-
2-Chlorothiophene derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
-
Solvent:
-
Anhydrous 1,4-Dioxane, degassed
-
-
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂ and XPhos to a flame-dried Schlenk flask.
-
Add the 2-chlorothiophene, arylboronic acid, and K₃PO₄.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the flask and heat the mixture to 110 °C with vigorous stirring for 24 hours.
-
Monitor reaction progress by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Comparative workflow for synthesizing 2-arylthiophenes.
Conclusion and Strategic Recommendations
The choice between chloro- and bromo-thiophene derivatives is a classic case of balancing reactivity against cost.
-
Choose Bromo-Thiophenes When:
-
Rapid results and high yields are paramount. Their reliability and compatibility with standard protocols minimize optimization time.
-
The substrate contains sensitive functional groups. Milder reaction conditions reduce the risk of side reactions or degradation.
-
Chemoselectivity is required. The C-Br bond can be addressed in the presence of a C-Cl bond.
-
-
Choose Chloro-Thiophenes When:
-
Cost is a primary driver, especially on a large scale. Chlorinated starting materials are generally less expensive.
-
The synthetic route involves a nucleophilic aromatic substitution (SNAr) on an activated ring, where they may be more reactive.
-
The laboratory has access to and expertise with modern, highly active catalyst systems required to activate the C-Cl bond.
-
Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of these two valuable synthons is crucial. This knowledge allows the synthetic chemist to move beyond rote protocol-following and make informed, strategic decisions that optimize for efficiency, cost, and overall success in the complex landscape of pharmaceutical and materials science research.
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-
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Comparative Biological Activities of Thiophene-2-Carboxylate Analogs: A Guide for Drug Discovery Professionals
Introduction
The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2][3][4] Thiophene-2-carboxylate, a key derivative, serves as a versatile starting point for the synthesis of a multitude of analogs with potential therapeutic applications.[5] The inherent reactivity of the thiophene ring and the carboxylic acid group allows for extensive functionalization, leading to a diverse chemical space for drug discovery.[5] This guide provides a comparative analysis of the biological activities of various thiophene-2-carboxylate analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their evaluation, aiming to equip researchers with the knowledge to advance their drug development programs.
Anticancer Activity: Targeting Cellular Proliferation
Thiophene derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to inhibit tumor growth.[6][7][8] These compounds can interact with various cancer-specific protein targets and disrupt signaling pathways crucial for cancer cell survival and proliferation.[6][7] The nature and position of substituents on the thiophene ring play a critical role in determining their anticancer potency and selectivity.[6][8]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed several key features that enhance the anticancer activity of thiophene-2-carboxylate analogs. For instance, the introduction of bulky aromatic or heterocyclic moieties can lead to increased cytotoxicity.[9] Shortening the alkyl chain in certain thiophene carboxamide analogs has been shown to significantly affect their growth inhibitory activity against human cancer cell lines.[10] Furthermore, the incorporation of a thioureido group at the 2-position of the thiophene-3-carboxylate scaffold has led to the discovery of novel antagonists for the CXCR2 receptor, which is implicated in cancer progression.[11]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative thiophene-2-carboxylate analogs against various cancer cell lines. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxicity.
| Compound ID | Modification | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Analog A | 2,3-fused thiophene scaffold | HeLa | 23.79 | [12] |
| HepG2 | 13.34 | [12] | ||
| Analog B | 2,3-fused thiophene scaffold | HeLa | 33.42 | [12] |
| HepG2 | 12.61 | [12] | ||
| TP 5 | Thiophene derivative | HepG2 | <30 | [13] |
| SMMC-7721 | <30 | [13] | ||
| Compound 7 | 5-(4-chlorophenyl)-3-(...)-thiophene-2-carboxylic acid | Lung (NCI-H460) | > Doxorubicin | [9] |
| Compound 8 | 5-(4-chlorophenyl)-{3-(...)-yl}thiophene-2-carboxylic acid | Lung (NCI-H460) | > Doxorubicin | [9] |
Note: Lower IC50 values indicate higher cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[14][15][16][17] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[14][15][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene-2-carboxylate analogs and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microbes
Thiophene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][3] The structural versatility of the thiophene ring allows for the design of compounds that can target various microbial processes.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of thiophene-2-carboxylate analogs is highly dependent on the nature of the substituents. For example, the introduction of a thiourea moiety has been shown to confer significant antimicrobial properties.[19] Schiff bases derived from thiophene-2-carboxaldehyde have also been reported to be effective against both Gram-positive and Gram-negative bacteria.[20] Furthermore, specific substitutions on the thiophene ring can enhance activity against particular microbial strains, as seen with a spiro–indoline–oxadiazole derivative showing high activity against Clostridium difficile.[21]
Comparative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of selected thiophene-2-carboxylate analogs against various microbial strains.
| Compound ID | Modification | Microbial Strain | MIC (µg/mL) | Reference |
| Analog C | Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2-4 | [21] |
| Analog D | Thiophene-2-yl-chalcone derivative | Staphylococcus aureus | 0.313 | [3] |
| Pseudomonas aeruginosa | 0.313 | [3] | ||
| Candida albicans | 0.313 | [3] | ||
| Analog E | 2-thioureidothiophene-3-carboxylate | Staphylococcus aureus | 32 | [22] |
| Escherichia coli | 250-31.25 | [22] | ||
| 7b | 3-Amino thiophene-2-carboxamide | Staphylococcus aureus | - | [23] |
| Bacillus subtilis | - | [23] | ||
| Escherichia coli | - | [23] | ||
| Pseudomonas aeruginosa | - | [23] |
Note: Lower MIC values indicate greater antimicrobial potency. A dash (-) indicates that while activity was observed, specific MIC values were not provided in the abstract.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilutions: Prepare serial twofold dilutions of the thiophene-2-carboxylate analogs in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to a wide range of diseases, and there is a significant need for novel anti-inflammatory agents.[26][27] Thiophene derivatives, including analogs of thiophene-2-carboxylate, have demonstrated promising anti-inflammatory properties.[2][28][29][30] These compounds can exert their effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[29][30][31]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of thiophene-2-carboxylate analogs is influenced by their chemical structure. The presence of carboxylic acid, ester, amine, and amide functional groups, as well as methyl and methoxy substituents, has been frequently associated with anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[29][30][31] For instance, certain ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates have shown significant in vivo anti-inflammatory activity.[28]
Comparative Anti-inflammatory Activity Data
The following table highlights the anti-inflammatory activity of select thiophene-based compounds, focusing on their ability to inhibit key inflammatory mediators.
| Compound ID | Target/Assay | Activity | Reference |
| Tinoridine | COX/LOX inhibitor | Marketed anti-inflammatory drug | [29][31] |
| Tiaprofenic acid | COX inhibitor | Marketed anti-inflammatory drug | [29][31] |
| Compound 1c | Carrageenan-induced rat paw edema | Maximum inhibitory activity | [28] |
Experimental Protocol: In Vitro Inhibition of Protein Denaturation
The inhibition of protein denaturation is a well-established in vitro assay to screen for anti-inflammatory activity.[26][27][32] Denaturation of proteins is a hallmark of inflammation, and compounds that can prevent this process are considered to have potential anti-inflammatory effects.[32]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound (thiophene-2-carboxylate analog) and a protein solution, such as bovine serum albumin (BSA) or egg albumin.[32]
-
Induce Denaturation: Induce protein denaturation by heating the mixture.[32]
-
Incubation: Incubate the reaction mixtures at a specific temperature for a set period.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Calculate Inhibition: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is typically used as a positive control.[32]
Caption: Workflow for the in vitro protein denaturation inhibition assay.
Conclusion and Future Directions
Thiophene-2-carboxylate and its analogs represent a rich source of biologically active compounds with significant potential in drug discovery. The comparative analysis presented in this guide highlights their diverse activities against cancer, microbial pathogens, and inflammation. The structure-activity relationships discussed underscore the importance of rational design in optimizing the potency and selectivity of these compounds.
Future research should focus on exploring the detailed mechanisms of action of the most promising analogs. Advanced in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The development of novel synthetic methodologies will continue to expand the chemical diversity of thiophene-2-carboxylate analogs, paving the way for the discovery of next-generation therapeutics.
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A Comparative Guide to the Synthetic Routes of 3-Chlorothiophene-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chlorothiophene-2-Carboxylic Acid
3-Chlorothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. Its substituted thiophene scaffold is a common motif in a variety of biologically active molecules. The presence of both a chloro and a carboxylic acid group provides two reactive handles for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecular architectures. The regiochemistry of these substituents is critical for the desired properties of the final product, necessitating reliable and efficient synthetic strategies. This guide will explore and compare three distinct synthetic pathways to this valuable compound.
Synthetic Strategies: A Comparative Analysis
Three primary synthetic routes to 3-chlorothiophene-2-carboxylic acid are discussed below. Each method is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an evaluation of its strengths and weaknesses.
Route 1: Chlorination of a Pre-functionalized Thiophene Ring
This classical approach involves the construction of the thiophene ring with a hydroxyl group at the 3-position, which is subsequently converted to the chloride. This method, while multi-stepped, offers a high degree of regiochemical control.
Caption: Synthetic workflow for Route 1.
A detailed protocol for this synthesis has been reported and is summarized here.[1]
-
Chlorination: 52.1 g of phosphorus pentachloride is dissolved in 600 ml of anhydrous carbon tetrachloride and brought to a boil. A solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride is added dropwise over 3 hours. The mixture is refluxed for 13 hours.
-
Work-up: The carbon tetrachloride is removed by distillation, and the residue is evaporated to near dryness under vacuum. 450 ml of water is added dropwise with cooling. The mixture is then heated to boiling and allowed to cool.
-
Purification: The resulting precipitate is collected by suction filtration. It is then boiled with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate. The activated carbon is removed by filtration, and the cooled solution is acidified with hydrochloric acid to yield 3-chlorothiophene-2-carboxylic acid.
This synthesis relies on the robust and well-established conversion of a hydroxyl group to a chloride using phosphorus pentachloride. The reaction proceeds via an initial phosphorylation of the hydroxyl group to form a good leaving group, which is then displaced by a chloride ion. The subsequent hydrolysis of the methyl ester to the carboxylic acid is a standard saponification reaction.
Advantages:
-
High Regioselectivity: The positions of the substituents are defined by the starting material, ensuring the formation of the desired isomer.
-
Established Chemistry: The reactions involved are well-understood and reliable.
Disadvantages:
-
Harsh Reagents: The use of phosphorus pentachloride requires careful handling due to its reactivity and the generation of HCl gas. Carbon tetrachloride is a hazardous solvent.
-
Starting Material Availability: The availability and cost of 3-hydroxy-2-methoxycarbonyl-thiophene may be a limiting factor.
-
Multi-step Process: This route involves several distinct chemical transformations.
Route 2: Hydrolysis of a Pre-synthesized Chloro-ester
This two-step approach begins with the synthesis of methyl 3-chlorothiophene-2-carboxylate, followed by its hydrolysis. This can be an efficient method if the starting amino-ester is readily available.
Caption: Synthetic workflow for Route 2.
-
Synthesis of Methyl 3-chlorothiophene-2-carboxylate: While specific high-yield protocols are proprietary, a common approach involves a Sandmeyer-type reaction starting from methyl 3-amino-2-thiophenecarboxylate. This typically involves diazotization of the amine with a nitrite source in the presence of a copper(I) chloride catalyst.
-
Hydrolysis: To a solution of methyl 3-chlorothiophene-2-carboxylate in a suitable solvent such as methanol, an aqueous solution of a strong base like sodium hydroxide is added. The reaction mixture is stirred at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC or LC-MS). The solvent is then removed, and the aqueous residue is washed with an organic solvent to remove any unreacted starting material. Acidification of the aqueous layer with a mineral acid, such as HCl, precipitates the 3-chlorothiophene-2-carboxylic acid, which can be collected by filtration.
The key step in this route is the formation of the chloro-ester. The Sandmeyer reaction is a reliable method for the conversion of an aromatic amine to a halide. The subsequent ester hydrolysis is a straightforward nucleophilic acyl substitution.
Advantages:
-
Milder Conditions (for hydrolysis): The hydrolysis step is typically performed under relatively mild conditions.
-
Potentially Shorter Route: If the starting amino-ester is commercially available, this route is more direct than Route 1.
Disadvantages:
-
Diazotization Hazards: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control.
-
Availability of Starting Material: The synthesis is contingent on the accessibility of methyl 3-amino-2-thiophenecarboxylate.
-
Byproducts: The Sandmeyer reaction can sometimes lead to side products, necessitating careful purification.
Route 3: Direct Carboxylation of 3-Chlorothiophene
A more atom-economical approach involves the direct introduction of the carboxylic acid group onto the 3-chlorothiophene backbone. This can be achieved through metallation followed by quenching with carbon dioxide.
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A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural characterization of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate and its derivatives. Thiophene-based compounds are of significant interest due to their wide range of biological activities and applications in organic electronics.[1][2] This guide will delve into the experimental intricacies of single-crystal X-ray diffraction, offering a rationale for methodological choices and providing a comparative analysis with alternative techniques to ensure a comprehensive structural elucidation.
Synthesis and Crystallization: The Gateway to High-Resolution Structures
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. While the exact synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the known synthesis of related compounds like Methyl 3-hydroxythiophene-2-carboxylate.[3]
A potential synthetic approach could involve the reaction of a suitably substituted precursor with methyl mercaptoacetate, followed by cyclization and chlorination steps. The purity of the synthesized compound is crucial for successful crystallization and can be assessed using techniques like NMR and mass spectrometry.
Experimental Protocol: Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For small organic molecules like thiophene derivatives, several techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.
The optimal conditions for crystal growth, including solvent, temperature, and concentration, must be systematically screened.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5] The technique relies on the diffraction of X-rays by the electron clouds of the atoms within the crystal lattice.[4]
Experimental Workflow
The process of determining a crystal structure using SC-XRD can be broken down into several key steps:
Data Presentation: Hypothetical Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
| Chemical Formula | C6H5ClO3S |
| Formula Weight | 192.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567(2) |
| b (Å) | 10.234(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.45(1) |
| Volume (ų) | 834.5(4) |
| Z | 4 |
| R-factor | 0.045 |
| Goodness-of-fit | 1.03 |
This table presents hypothetical data for illustrative purposes.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While SC-XRD provides unparalleled detail about the solid-state structure, a comprehensive characterization often necessitates a multi-technique approach.
Powder X-ray Diffraction (PXRD)
PXRD is a valuable technique for the analysis of polycrystalline materials.[5][6] It is particularly useful for:
-
Phase Identification and Purity: Comparing the experimental powder pattern to a database allows for the identification of the crystalline phase and the detection of any crystalline impurities.
-
Assessing Crystallinity: The sharpness of the diffraction peaks provides an indication of the degree of crystallinity of the sample.
However, solving a crystal structure from powder diffraction data is significantly more challenging than from single-crystal data due to the overlap of diffraction peaks.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For thiophene derivatives, ¹H and ¹³C NMR provide information on:
-
The chemical environment of each proton and carbon atom.
-
The connectivity of the atoms through the analysis of coupling constants.
While NMR provides excellent information about the molecular structure in solution, it does not provide the precise bond lengths, bond angles, and packing information that can be obtained from SC-XRD.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry.[8] IR spectroscopy is used to identify the functional groups present in the molecule.[1] Both techniques are essential for confirming the identity of the synthesized compound before proceeding with crystallization and X-ray analysis.
Conclusion: An Integrated Approach to Structural Science
The structural elucidation of novel compounds like this compound derivatives is a multifaceted process. While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional atomic arrangement in the solid state, a comprehensive understanding requires the synergistic use of various analytical techniques. The integration of spectroscopic methods like NMR, MS, and IR for initial characterization, followed by PXRD for phase analysis and culminating in SC-XRD for high-resolution structural determination, provides a robust and self-validating workflow for researchers in drug development and materials science.
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A Strategic Guide to the Synthesis and Characterization of Novel Thiophene Scaffolds from Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on leveraging Methyl 4-chloro-3-hydroxythiophene-2-carboxylate as a versatile starting material for novel compound synthesis. We will explore its synthetic potential, outline detailed experimental protocols, and present a comparative framework for the characterization of its derivatives. This document is designed to bridge foundational chemical principles with practical, field-proven insights, enabling the strategic development of new chemical entities.
Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer agents.[1][2] The inherent physicochemical properties of the thiophene ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it a highly sought-after scaffold in drug design.[1] this compound is a particularly attractive starting material due to its multiple, orthogonally reactive functional groups, which allow for sequential and regioselective modifications to build molecular diversity.
Synthetic Potential & Strategic Considerations
The structure of this compound offers three primary sites for chemical modification: the hydroxyl group at C3, the chloro group at C4, and the methyl ester at C2. The strategic choice of reaction conditions allows for selective functionalization, paving the way for a combinatorial library of novel compounds.
-
C3-Hydroxyl Group Modification: The acidic proton of the hydroxyl group makes it a prime target for O-alkylation or O-arylation reactions (e.g., Williamson ether synthesis). This pathway introduces a variety of side chains, modulating the compound's lipophilicity and steric profile.
-
C4-Chloro Group Substitution: The electron-withdrawing nature of the adjacent ester and the thiophene ring itself activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles, which are key pharmacophoric elements in many drug candidates.
-
C2-Ester Group Transformation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide range of amides via aminolysis. Amide derivatives are particularly valuable as they can form critical hydrogen bond interactions with biological targets.[3]
The following workflow illustrates the logical progression from starting material to fully characterized novel compounds.
Caption: High-level workflow from synthesis to characterization.
Comparative Data for Synthesized Derivatives
To illustrate the potential of this scaffold, we present characterization data for three representative novel compounds synthesized via the pathways described above. These compounds demonstrate the scaffold's versatility and provide a baseline for comparing newly synthesized analogues.
| Compound ID | Synthetic Pathway | Structure | Expected ¹H NMR Shift (H5, ppm)¹ | Key IR Bands (cm⁻¹) | Molecular Weight ( g/mol ) |
| START-1 | Starting Material | This compound | ~7.20 | 3400-3200 (O-H), 1710 (C=O), 750 (C-Cl) | 206.64 |
| NC-A1 | C4-Substitution (Aniline) | Methyl 4-anilino-3-hydroxythiophene-2-carboxylate | ~6.80 | 3350 (N-H), 3200 (O-H), 1680 (C=O) | 263.30 |
| NC-B1 | C3-Alkylation (Benzyl) | Methyl 3-(benzyloxy)-4-chlorothiophene-2-carboxylate | ~7.35 | 3030 (Ar C-H), 1715 (C=O), 1100 (C-O) | 296.75 |
| NC-C1 | C2-Amidation (Benzylamine) | N-benzyl-4-chloro-3-hydroxythiophene-2-carboxamide | ~7.15 | 3300 (N-H), 3200 (O-H), 1640 (Amide I) | 281.75 |
¹Note: Chemical shifts are estimations based on substituent effects in related thiophene systems. The H5 proton is particularly sensitive to electronic changes at the C4 position.[4][5]
Detailed Experimental Protocols
The following protocols are provided as self-validating systems. Adherence to these methodologies ensures reproducibility and high-quality data.
This protocol details a nucleophilic aromatic substitution reaction, a robust method for forming C-N bonds on electron-deficient aromatic rings.
-
Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Addition of Nucleophile: Add the desired primary or secondary amine (e.g., aniline, 1.2 eq) to the solution, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq). The base is crucial for scavenging the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure C4-amino thiophene derivative.
Accurate structural elucidation is paramount. This workflow ensures the identity and purity of the synthesized compound. A comprehensive guide to NMR analysis of substituted thiophenes can provide valuable comparative data.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to observe are the chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration.[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides information on the number and electronic environment of unique carbon atoms in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an ESI-TOF or Orbitrap mass spectrometer. The resulting high-resolution mass measurement should be within 5 ppm of the calculated theoretical mass, confirming the elemental composition.[3]
Interpreting Characterization Data
The substitution pattern on the thiophene ring profoundly influences its spectroscopic signature. Understanding these effects is key to confirming the structure of novel derivatives.
Caption: Key protons on the starting scaffold and their expected NMR signals.
-
¹H NMR Analysis: In the starting material, the lone thiophene proton (H5) is expected to appear as a singlet. Upon substitution at C4, the chemical shift of this proton will change significantly. Electron-donating groups (like amines) will cause an upfield shift (to a lower ppm value), while electron-withdrawing groups will cause a downfield shift.[4][6] The hydroxyl proton will typically appear as a broad singlet and will disappear upon adding a drop of D₂O to the NMR tube, a classic confirmatory test.
-
IR Spectroscopy: The infrared spectrum provides a quick and reliable method for confirming the presence of key functional groups. The broad O-H stretch in the starting material will be absent in C3-ether derivatives. The sharp C=O stretch of the ester will be replaced by a lower frequency amide C=O stretch in C2-amide derivatives.[7]
By following the synthetic strategies and characterization protocols outlined in this guide, researchers can efficiently generate and validate novel thiophene derivatives from the versatile this compound scaffold, accelerating the discovery of new chemical entities with potential therapeutic applications.
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Title: Biological Activities of Thiophenes | Encyclopedia MDPI Source: Encyclopedia MDPI URL: [Link]
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A Comparative Guide to Catalysts for Thiophene Synthesis: From Classical Reactions to Modern Innovations
For researchers, scientists, and professionals in drug development, the synthesis of the thiophene ring is a cornerstone of creating a vast array of functional materials and pharmacologically active compounds. The choice of catalyst is paramount, dictating not only the yield and purity of the desired thiophene derivative but also the economic and environmental viability of the synthetic route. This guide provides an in-depth comparative analysis of various catalytic systems for thiophene synthesis, grounded in experimental data and mechanistic insights to inform your selection of the most appropriate method for your specific application.
Classical Approaches to Thiophene Synthesis: A Comparative Overview
Three classical name reactions have long formed the foundation of thiophene synthesis: the Paal-Knorr, Gewald, and Fiesselmann syntheses. Each offers a distinct pathway to the thiophene core, with the choice of catalyst being a critical determinant of success.
The Paal-Knorr Thiophene Synthesis: Sulfurization of 1,4-Dicarbonyls
The Paal-Knorr synthesis is a robust method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[1][2] The reaction relies on a sulfurizing agent that also acts as a dehydrator. The two most common reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[1][3]
Catalyst Performance Comparison:
| Catalyst/Sulfur Source | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages | Reference(s) |
| Phosphorus Pentasulfide (P₄S₁₀) | Toluene or xylene, reflux (110-140 °C), 2-6 h | 70-90 | Readily available, cost-effective | Often requires harsh conditions, can lead to charring, formation of phosphorous byproducts can complicate purification | [4] |
| Lawesson's Reagent | Toluene or THF, reflux (65-110 °C), 1-4 h | 80-95 | Milder reaction conditions, often higher yields and cleaner reactions | More expensive than P₄S₁₀, byproduct removal can still be challenging | [1][3] |
| P₄S₁₀/Hexamethyldisiloxane (HMDO) | Acetonitrile, 80 °C, 1-2 h | ~90 | Milder conditions than P₄S₁₀ alone, simplified workup | Requires an additional reagent | [5] |
Mechanistic Insight:
The reaction is believed to proceed through the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound, followed by tautomerization to an enethiol. Subsequent intramolecular cyclization and dehydration lead to the aromatic thiophene ring.[4] It is generally accepted that the reaction does not proceed via a furan intermediate, as direct sulfurization of the corresponding furan often gives lower yields of the thiophene.[1]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene with Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1.0 g, 8.76 mmol) in anhydrous toluene (20 mL).
-
Reagent Addition: Add Lawesson's reagent (1.95 g, 4.82 mmol, 0.55 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 111 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 2,5-dimethylthiophene.
Logical Workflow for Paal-Knorr Synthesis:
Caption: Workflow for the Paal-Knorr thiophene synthesis.
The Gewald Aminothiophene Synthesis: A Multicomponent Approach
The Gewald synthesis is a powerful one-pot, three-component reaction for the preparation of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur.[6] This reaction is typically catalyzed by a base.[7]
Catalyst Performance Comparison:
| Catalyst | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages | Reference(s) |
| Morpholine/Piperidine | Ethanol or Methanol, 40-60 °C, 1-3 h | 60-85 | Readily available, effective for a range of substrates | Stoichiometric amounts often required, can be difficult to remove from the reaction mixture | [7][8] |
| Triethylamine | Ethanol or DMF, RT to 50 °C, 2-6 h | 65-90 | Volatile and easily removed | Can have a strong odor | [7] |
| L-Proline | DMF, 60 °C, 10 mol% | up to 84 | Green, cost-effective catalyst, low catalyst loading | May require a polar aprotic solvent | [9] |
| Piperidinium Borate | EtOH/H₂O, 100 °C, 20 mol% | up to 96 | Truly catalytic, recyclable | Requires synthesis of the catalyst | [10] |
| N-Methylpiperazine-functionalized polyacrylonitrile fiber (P-PANF) | Ethanol, reflux, 8 mol% | 65-91 | Heterogeneous, easily recoverable and reusable (up to 10 cycles) | Requires preparation of the specialized fiber catalyst | [11] |
Mechanistic Insight:
The Gewald reaction mechanism begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[6] Elemental sulfur is then believed to add to the α-carbon, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene.[10]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Reaction Mixture: In a round-bottom flask, combine 2-butanone (1.44 g, 20 mmol), ethyl cyanoacetate (2.26 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add morpholine (1.74 g, 20 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at 50 °C for 2 hours.
-
Workup: Cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[12]
Gewald Reaction Mechanism:
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A Comparative Guide to the Clinical Efficacy of Novel Therapeutics Derived from Heterocyclic Precursors: The Case of Tenapanor in IBS-C
Introduction: From Synthetic Precursors to Clinical Efficacy
In the landscape of modern drug discovery, the journey from a simple chemical precursor to a clinically approved therapeutic is both complex and scientifically rigorous. Researchers in medicinal chemistry often utilize versatile molecular scaffolds to synthesize novel compounds with therapeutic potential. One such class of foundational molecules includes thiophene derivatives, such as Methyl 4-chloro-3-hydroxythiophene-2-carboxylate. It is crucial to clarify that compounds like this are not themselves clinical drug candidates; rather, they are specialized building blocks. Their value lies in providing a structural foundation for the synthesis of more complex, pharmacologically active molecules. Thiophene and its derivatives are considered "privileged" structures in medicinal chemistry due to their presence in numerous FDA-approved drugs.[1]
This guide pivots from the abstract concept of a precursor to a tangible, clinically successful therapeutic agent whose development embodies the principles of rational drug design. We will focus on Tenapanor , a first-in-class inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), approved for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C).[2][3] By examining Tenapanor's clinical trial data, we can provide a robust, evidence-based comparison of its efficacy against other therapeutic alternatives for IBS-C, thereby offering valuable insights for researchers and drug development professionals.
Part 1: Tenapanor - Mechanism of Action and Therapeutic Rationale
Tenapanor introduces a novel mechanism for treating IBS-C. Unlike traditional laxatives or newer secretagogues, it acts locally in the gastrointestinal tract with minimal systemic absorption.[2][4]
Core Mechanism: NHE3 Inhibition
Tenapanor's primary target is the sodium/hydrogen exchanger isoform 3 (NHE3), which is located on the apical surface of enterocytes in the small intestine and colon.[4][5] Under normal physiological conditions, NHE3 is a primary driver for sodium absorption from the intestinal lumen.[6]
By inhibiting NHE3, Tenapanor triggers a cascade of effects:
-
Reduced Sodium Absorption: Inhibition of NHE3 leads to a significant decrease in sodium uptake from the gut.[2]
-
Increased Intraluminal Water: The retention of sodium ions in the intestinal lumen creates an osmotic gradient, drawing water into the gut. This results in softer stool consistency and accelerated intestinal transit.[4][5]
-
Reduced Visceral Hypersensitivity: Preclinical studies have indicated that Tenapanor may also possess antinociceptive effects, reducing the abdominal pain that is a hallmark of IBS-C.[5]
This localized action contrasts with other IBS-C treatments like guanylate cyclase-C agonists, which also promote fluid secretion but through a different signaling pathway.[5]
Conclusion and Future Directions
The clinical development of Tenapanor serves as an exemplary case study, demonstrating the successful translation of a novel mechanism of action into a tangible therapeutic benefit for patients with IBS-C. By targeting the NHE3 transporter, Tenapanor offers a distinct and effective option for managing the dual symptoms of constipation and abdominal pain. [2]Clinical trial data robustly support its efficacy, showing a statistically significant improvement over placebo with a manageable safety profile. [7][8] For researchers in drug development, the success of Tenapanor underscores the value of exploring novel, localized mechanisms of action for gastrointestinal disorders. Future comparative effectiveness research should include head-to-head trials against other approved agents to better delineate the relative strengths and weaknesses of each therapeutic class. This will allow for a more personalized approach to IBS-C management, ultimately improving patient outcomes.
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Title: Tenapanor in the Treatment of Irritable Bowel Syndrome with Constipation: Discovery, Efficacy, and Role in Management. [2] Source: National Institutes of Health (NIH) URL: [Link]
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Title: What is the therapeutic class of Tenapanor Hydrochloride? [6] Source: DrugBank URL: [Link]
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Title: What clinical trials have been conducted for Tenapanor Hydrochloride? [10] Source: DrugBank URL: [Link]
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Title: Tenapanor for Irritable Bowel Syndrome with Constipation. [11] Source: withpower.com URL: [Link]
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Title: Ardelyx Reports Positive Results from Its Phase 2b Clinical Trial Evaluating Tenapanor in IBS-C Patients. Source: Ardelyx, Inc. URL: [Link]
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Title: Efficacy of Tenapanor in Treating Patients With Irritable Bowel Syndrome With Constipation: A 26-Week, Placebo-Controlled Phase 3 Trial (T3MPO-2). [7] Source: National Institutes of Health (NIH) URL: [Link]
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Title: Tenapanor (IBSRELA) for Treatment of IBS-C: Effective over 26 Weeks. [8] Source: American College of Gastroenterology URL: [Link]
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Title: Tenapanor | C50H66Cl4N8O10S2 | CID 71587953. [3] Source: PubChem - NIH URL: [Link]
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A Senior Application Scientist's Guide to Thiophene Synthesis: Benchmarking Classical Protocols Against Modern Innovations
For researchers, medicinal chemists, and materials scientists, the thiophene ring is a privileged scaffold, forming the core of numerous pharmaceuticals, organic electronics, and agrochemicals.[1] The enduring importance of this sulfur-containing heterocycle has driven the development of a diverse array of synthetic methodologies. This guide provides an in-depth comparison of well-established, classical thiophene syntheses against novel, cutting-edge protocols. We will delve into the mechanistic underpinnings, provide detailed experimental procedures, and present a critical evaluation of their respective strengths and limitations to aid in the rational selection of the most suitable method for your synthetic goals.
I. The Pillars of Thiophene Synthesis: A Comparative Overview
The choice of a synthetic route to a desired thiophene derivative is a critical decision, influenced by factors such as substrate availability, desired substitution pattern, scalability, and increasingly, green chemistry considerations. This guide will focus on a selection of the most impactful and illustrative methods.
II. The Established Guard: Classical Thiophene Syntheses
For decades, a handful of named reactions have been the workhorses for constructing the thiophene ring. Their reliability and broad utility have cemented their place in the synthetic chemist's toolbox.
A. Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, offering a straightforward route to thiophenes from 1,4-dicarbonyl compounds.[1] The reaction is typically effected by heating the dicarbonyl substrate with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2]
Mechanism: The reaction proceeds through the initial conversion of the 1,4-dicarbonyl to a thiocarbonyl intermediate. Subsequent enolization or thioenolization is followed by an intramolecular nucleophilic attack and dehydration to furnish the aromatic thiophene ring.[3] A significant consideration is the potential for the formation of furan byproducts due to the dehydrating nature of the sulfurizing agents.[1]
Experimental Protocol: Conventional Paal-Knorr Synthesis of 2,5-Dimethylthiophene [4]
-
Materials: 2,5-Hexanedione (1,4-diketone), Phosphorus Pentasulfide (P₄S₁₀), Anhydrous Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-hexanedione (5 mmol) and anhydrous toluene (50 mL).
-
Carefully add phosphorus pentasulfide (2.5 mmol, 0.5 equiv.) in portions to the stirred solution. Caution: The reaction can be exothermic and generates toxic hydrogen sulfide (H₂S) gas. All operations must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it over ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,5-dimethylthiophene.
-
Microwave-Assisted Paal-Knorr Synthesis: A significant advancement in this classical method is the use of microwave irradiation, which can dramatically reduce reaction times and often improve yields.[5]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
-
Materials: 1,4-Diketone, Lawesson's Reagent, Anhydrous Toluene.
-
Procedure:
-
In a microwave-safe vial, combine the 1,4-diketone (1 mmol), Lawesson's reagent (0.5 mmol), and anhydrous toluene (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the workup and purification follow a similar procedure to the conventional method.
-
Logical Workflow for Paal-Knorr Synthesis
Caption: Workflow for Paal-Knorr Thiophene Synthesis.
B. Gewald Aminothiophene Synthesis
The Gewald synthesis is a powerful multicomponent reaction that provides access to highly functionalized 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[6] This one-pot procedure is highly convergent and offers a high degree of molecular diversity.
Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the α-carbon and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[6]
Experimental Protocol: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes [7][8]
-
Materials: Aldehyde/Ketone, Activated Nitrile (e.g., Ethyl Cyanoacetate, Malononitrile), Elemental Sulfur, Base (e.g., Triethylamine, Pyrrolidine), Solvent (e.g., Ethanol, DMF).
-
Procedure:
-
In a microwave-safe vial, combine the aldehyde or ketone (1 mmol), the activated nitrile (1 mmol), elemental sulfur (1.1 mmol), and a catalytic amount of base in a suitable solvent (3 mL).
-
Seal the vial and subject it to microwave irradiation for a specified time and temperature (e.g., 8-30 minutes at 70-120 °C).[7][8]
-
Monitor the reaction by TLC.
-
After cooling, the reaction mixture is typically worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
-
Logical Workflow for Gewald Synthesis
Caption: Mechanistic steps of the Gewald Synthesis.
C. Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9] It involves the base-catalyzed condensation of an α,β-acetylenic ester with a thioglycolic acid ester.[10]
Mechanism: The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the α,β-acetylenic ester. A subsequent intramolecular Dieckmann-type condensation followed by tautomerization leads to the formation of the 3-hydroxythiophene product.[10]
Experimental Protocol: Fiesselmann Thiophene Synthesis [9]
-
Materials: α,β-Acetylenic Ester, Methyl Thioglycolate, Sodium Methoxide, Methanol.
-
Procedure:
-
To a solution of sodium methoxide in methanol, add methyl thioglycolate dropwise at a low temperature (e.g., 0 °C).
-
To this mixture, add the α,β-acetylenic ester dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Neutralize the reaction mixture with an acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
The residue is then taken up in an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.
-
III. The Vanguard of Innovation: Modern Synthetic Protocols
While the classical methods remain invaluable, the quest for greater efficiency, milder reaction conditions, and novel substitution patterns has led to the development of powerful new synthetic strategies, often leveraging transition-metal catalysis.
A. Palladium-Catalyzed C-H Arylation
Direct C-H arylation has emerged as a transformative approach in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[11] In the context of thiophene synthesis, this methodology allows for the direct coupling of thiophenes with aryl halides, obviating the need for pre-functionalization of the thiophene ring.[12]
Mechanism: The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by a concerted metalation-deprotonation (CMD) step at a C-H bond of the thiophene ring. Reductive elimination then furnishes the arylated thiophene and regenerates the active palladium catalyst.[13]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Thiophene [11]
-
Materials: Thiophene, Aryl Bromide, Palladium(II) Acetate (Pd(OAc)₂), Potassium Carbonate (K₂CO₃), Pivalic Acid (PivOH), Dimethylacetamide (DMAc).
-
Procedure:
-
In an oven-dried Schlenk tube, combine palladium(II) acetate (0.1-0.2 mol%), potassium carbonate (2 equiv.), and pivalic acid (30 mol%).
-
Add the aryl bromide (1 mmol) and thiophene (2-3 equiv.).
-
Add anhydrous dimethylacetamide (DMAc) as the solvent.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the product by column chromatography.
-
Workflow for Pd-Catalyzed C-H Arylation
Caption: General workflow for Palladium-Catalyzed C-H Arylation.
IV. At a Glance: A Comparative Analysis of Thiophene Synthesis Methods
| Method | Starting Materials | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |
| Paal-Knorr | 1,4-Dicarbonyls | P₄S₁₀, Lawesson's reagent | High Temperature (Reflux) | Good to Excellent | Readily available starting materials, reliable. | Harsh conditions, formation of furan byproducts, generation of H₂S.[4] |
| Gewald | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., Morpholine, Triethylamine) | Mild to moderate heat | Good to Excellent | Multicomponent, one-pot, high functional group tolerance.[6] | Limited to 2-aminothiophenes, mechanism not fully elucidated.[6] |
| Fiesselmann | α,β-Acetylenic Ester, Thioglycolic Acid Ester | Base (e.g., NaOMe) | Mild (0 °C to RT) | Good | Access to 3-hydroxythiophenes.[9] | Requires specific acetylenic starting materials. |
| Pd-Catalyzed C-H Arylation | Thiophene, Aryl Halide | Pd Catalyst, Base, Ligand/Additive | Moderate to high heat | Good to Excellent | High atom economy, avoids pre-functionalization.[11] | Catalyst cost, potential for metal contamination, regioselectivity can be an issue. |
V. Conclusion and Future Outlook
The synthesis of thiophenes continues to be a vibrant area of research, with both classical and modern methods offering distinct advantages. The Paal-Knorr, Gewald, and Fiesselmann syntheses remain highly relevant for their robustness and ability to generate a wide range of thiophene derivatives. However, the emergence of transition-metal-catalyzed methods, particularly direct C-H functionalization, represents a paradigm shift towards more sustainable and efficient synthetic strategies. The choice of method will ultimately be guided by the specific target molecule, available resources, and desired scale of the reaction. Future developments will likely focus on further expanding the scope of modern catalytic methods, improving their green credentials, and developing novel transformations that provide access to yet unexplored regions of thiophene chemical space.
VI. References
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
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Larock, R. C., & Dong, Y. (2005). Palladium-Catalyzed Arylation of Thiophenes and Furans with Aryl Halides. Synlett, 2005(12), 2029-2032.
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Fiesselmann, H. (1952). Über die Anlagerung von Thioglykolsäure-ester an α,β-ungesättigte Carbonyl-Verbindungen, I. Teil. Chemische Berichte, 85(9), 881-891.
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Hinsberg, O. (1887). Ueber die Einwirkung von Schwefel auf Phenylessigsäure und ihre Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 445-448.
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Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
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Paal-Knorr Thiophene Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Fiesselmann Thiophene Synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Gewald, K. (1966). Heterocycles from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
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Paal-Knorr Thiophene Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021). Heterocycles, 102(10), 2008-2018.
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Gewald Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
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Putevová, Z., Krutošíková, A., & Végh, D. (2010). The Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2001). Molecules, 6(12), 994-1003.
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Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Li, Y., et al. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(7), 2890-2897.
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A green chemistry approach to gewald reaction. (2010). Der Pharma Chemica, 2(4), 28-33.
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Doucet, H., & Hoarau, C. (2007). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synlett, 2007(13), 2055-2058.
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Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. (2018). Journal of the American Chemical Society, 140(29), 9079-9083.
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Journal of Organic Chemistry, 88(21), 15159-15167.
-
Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. (2022). International Journal of Engineering Research & Technology, 10(11).
-
Direct Arylation of Thiophenes in Continuous Flow. (2023). ChemistrySelect, 8(30).
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Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. (2022). International Journal of Engineering Research & Technology, 10(11).
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Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives via Improved Gewald Reactions. (2021). Heterocycles, 102(10), 2008-2018.
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A Researcher's Guide to the Biological Evaluation of Thiophene-2-Carboxylate Derivatives: In Vitro and In Vivo Perspectives
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] Its unique electronic and steric properties allow it to serve as a bioisosteric replacement for benzene rings, often enhancing drug-receptor interactions and modifying physicochemical properties.[1][3] This guide focuses on the derivatives of thiophene-2-carboxylic acid, a particularly fruitful branch of thiophene chemistry that has yielded compounds with significant anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6]
While we will use the specific structure of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate as a foundational scaffold for discussion, this guide will draw upon the broader wealth of published data on its close analogues to provide a comprehensive comparison of their performance in key preclinical assays. We will delve into the causality behind experimental choices, provide detailed protocols for cornerstone assays, and present comparative data to inform future drug discovery efforts in this promising chemical space.
The Landscape of Biological Activity: A Comparative Overview
Thiophene-2-carboxylate derivatives have been extensively studied for a wide array of therapeutic applications. Their performance is highly dependent on the substitution patterns around the core thiophene ring. The presence of groups like carboxylic acids, esters, amines, amides, and halogens (such as chlorine) has been shown to be crucial for biological target recognition and activity.[4][7]
Anti-Inflammatory Potential
Many thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[4] The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][7]
Comparative In Vivo Performance: The carrageenan-induced paw edema model is a standard for evaluating acute anti-inflammatory activity.[4][8] It allows for the measurement of a compound's ability to reduce swelling and inhibit the release of pro-inflammatory mediators.
| Compound/Derivative Class | In Vivo Model | Dose | % Inhibition of Edema | Reference |
| Thiophene-based NSAIDs (e.g., Tiaprofenic acid) | Carrageenan-induced paw edema (Rat) | Varies | Significant reduction | [4][9] |
| 4-Amide-thiophene-2-carboxyl derivatives | Experimental colitis mouse model | Low doses | Remarkable anti-IBD effect | [10] |
| Various substituted thiophenes | LPS-induced NO production (in vitro) | 40 µM | 83.4% to 90.1% inhibition | [11] |
Anticancer and Cytotoxic Activity
The antiproliferative activity of thiophene derivatives is a major area of investigation.[12] These compounds have been shown to induce apoptosis and inhibit key signaling pathways, such as those involving VEGFR-2, which are crucial for tumor growth and angiogenesis.[13]
Comparative In Vitro Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[13][14] The results are typically expressed as the IC50 value, the concentration required to inhibit the growth of 50% of the cells.
| Derivative Class | Cell Line | IC50 (µM) | Reference Compound | Reference |
| Fused Thiophene (Chloro derivative 3b) | HepG2 (Liver) | 3.105 | Doxorubicin | [13] |
| Fused Thiophene (Chloro derivative 3b) | PC-3 (Prostate) | 2.15 | Doxorubicin | [13] |
| Thiophene-based Oxadiazole (Compound 15) | MCF7 (Breast) | 9.35 | Doxorubicin (IC50 = 4.17) | [14] |
| Thiophene-based Oxadiazole (Compound 15) | HCT116 (Colon) | 8.76 | Doxorubicin (IC50 = 5.23) | [14] |
| Thiophene Carboxamide (Compound 2b) | Hep3B (Liver) | 5.46 | Combretastatin A-4 | [12] |
| Thiophene Carboxamide (Compound 2e) | Hep3B (Liver) | 12.58 | Combretastatin A-4 | [12] |
Antimicrobial Activity
Thiophene derivatives have also demonstrated significant potential as antibacterial and antifungal agents.[5][15] Their efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Target Organism | MIC (mg/L or µg/mL) | Reference |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [16] |
| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 (MIC50) | [16] |
| Amino thiophene-2-carboxamide 7b | S. aureus (Gram +) | Potent (Inhibition zone: 20mm) | [17] |
| Amino thiophene-2-carboxamide 7b | P. aeruginosa (Gram -) | Potent (Inhibition zone: 20mm) | [17] |
Experimental Design & Protocols: A Scientist's Perspective
The reliability of any comparative guide rests on the robustness of its underlying experimental data. Here, we provide detailed protocols for key assays, explaining the scientific rationale behind the procedural steps.
In Vitro Workflow: Assessing Anticancer Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the antiproliferative activity of a novel thiophene derivative.
Caption: Standard workflow for determining the IC50 of a compound using the MTT assay.
Detailed MTT Assay Protocol
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Rationale: This density ensures cells are in an exponential growth phase during the experiment. Over-confluency can affect metabolic rate and drug sensitivity.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug like doxorubicin).[13]
-
Exposure: Incubate the cells with the compounds for 48 to 72 hours.
-
Rationale: This duration is typically sufficient for cytotoxic effects to manifest, including impacts on cell cycle progression and apoptosis.
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours.
-
Rationale: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.[14]
-
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot these values against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Workflow: Assessing Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a classic and reliable method for screening potential anti-inflammatory drugs.[4][8]
Caption: Inhibition of COX/LOX pathways by anti-inflammatory thiophene derivatives.
Key Structural Insights for Activity
Synthesizing the data from numerous studies reveals several structure-activity relationship (SAR) trends:
-
Amine and Amide Groups: The presence of free or substituted amines, and especially amides at the C-2 position, is frequently associated with potent anti-inflammatory and anticancer activity. [4][17]* Carboxylic Acid Derivatives: Groups derived from carboxylic acids (including esters and nitriles) at the C-3 position are important for recognizing biological targets, particularly COX and LOX enzymes. [4]* Aromatic and Halogen Substituents: Phenyl rings substituted with groups like methyl, methoxy, or chlorine at the C-4 and C-5 positions often enhance activity. [4]The chloro group, as seen in our foundational scaffold, can significantly influence electronic properties and binding affinity. [13]* Electron Density: For anticancer activity, a higher electron density on the thiophene ring, influenced by its substituents, may enhance the compound's interaction profile within the target binding site. [12]
In Vivo Considerations: Metabolism and Toxicity
While a thiophene ring can confer potent biological activity, it is also considered a "structural alert". [18]This is because the sulfur atom can be metabolized by cytochrome P450 enzymes in the liver to form reactive metabolites, such as thiophene S-oxides and thiophene epoxides. [9]These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to drug-induced toxicity.
However, the inclusion of a thiophene moiety does not automatically result in toxicity. [18]The overall safety profile depends on several factors, including:
-
Alternative Metabolic Pathways: The presence of other sites on the molecule that can be metabolized can divert metabolism away from the thiophene ring.
-
Daily Dose: The likelihood of toxicity is often related to the required therapeutic dose. [18]* Detoxification Systems: Efficient detoxification pathways, such as conjugation with glutathione, can neutralize reactive metabolites.
Therefore, comprehensive in vitro (e.g., liver microsomal stability assays) and in vivo pharmacokinetic studies are essential to assess the metabolic fate and safety profile of any promising thiophene derivative before it can be considered a viable drug candidate.
Conclusion and Future Directions
Derivatives of this compound and related thiophene scaffolds represent a highly versatile and potent class of compounds in drug discovery. The accumulated evidence from numerous in vitro and in vivo studies demonstrates their significant potential as anti-inflammatory, anticancer, and antimicrobial agents.
Future research should focus on a multi-pronged approach:
-
Rational Design: Leverage the established SAR to design novel analogues with improved potency and selectivity.
-
Mechanism Deconvolution: Move beyond phenotypic screening to identify the specific molecular targets and pathways modulated by the most active compounds.
-
Pharmacokinetic Optimization: Address the potential for metabolic bioactivation early in the discovery process by designing compounds with more favorable metabolic profiles, thereby balancing efficacy with safety.
By integrating these strategies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
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de Oliveira, R., de Oliveira, V., & de Lima, V. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). [Link]
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Request PDF. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate. [Link]
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Al-Omair, M. A., Ali, R., Al-Dosary, N. A., Arfin, S., & Al-Omair, A. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]
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Rizk, E. T., Badria, F. A., & El-Shehry, M. F. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]
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Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]
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Synthesis, Properties, and Biological Applications of Thiophene. (2024). Royal Society of Chemistry. [Link]
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Wang, J., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]
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synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. (n.d.). Semantic Scholar. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. [Link]
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Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]
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Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. (n.d.). ResearchGate. [Link]
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Miro-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers. [Link]
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Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2022). ResearchGate. [Link]
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de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]
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Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]
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Bioactivation Potential of Thiophene-Containing Drugs. (2019). Chemical Research in Toxicology. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
This guide provides an in-depth operational and logistical framework for the proper disposal of Methyl 4-chloro-3-hydroxythiophene-2-carboxylate. As researchers and drug development professionals, a deep understanding of chemical handling and waste management is paramount to ensuring laboratory safety and environmental stewardship. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Hazard Assessment and Chemical Profile
-
Thiophene Derivatives: Thiophene-containing compounds can exhibit toxicity. Their metabolism in the body, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive metabolites like S-oxides and epoxides, which have been associated with nephrotoxicity and hepatotoxicity.[1][2]
-
Chlorinated Organic Compounds: Many chlorinated organic compounds are persistent in the environment and can be toxic to aquatic life. Disposal of these compounds is strictly regulated.
-
Physical and Chemical Properties (based on related compounds):
Given these characteristics, this compound should be treated as a hazardous chemical waste.
Immediate Safety Measures and Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Place the absorbed material and any contaminated cleaning supplies into a designated, properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Seek Medical Attention if Necessary: If skin or eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical advice.[6][7] If inhaled, move to fresh air.
Waste Characterization and Segregation: A Step-by-Step Approach
Proper segregation of chemical waste is critical to prevent dangerous reactions. The following workflow outlines the decision-making process for handling the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Detailed Disposal Protocol
Adherence to a standardized disposal protocol is essential for regulatory compliance and safety.
Step 1: Container Selection
The choice of waste container is the first line of defense against leaks and reactions.
-
Material Compatibility: Use a container made of a material that is chemically resistant to chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Condition and Closure: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof lid.[8] Keep the container closed except when adding waste.[9]
-
Original Containers: If possible, using the original product container is a good practice, provided it is in good condition.[8]
Step 2: Labeling
Accurate and clear labeling is a regulatory requirement and crucial for safety.
-
Mandatory Information: The label must include the words "Hazardous Waste."[10][11]
-
Contents: List the full chemical name, "this compound." For mixtures, list all components and their approximate percentages.[8]
-
Hazard Identification: Indicate the associated hazards (e.g., "Toxic," "Irritant"). Pictograms or other standard hazard warnings should be used.[10][11]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
SAAs are designated locations within the laboratory for the temporary storage of hazardous waste.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[9][12] A designated area within a chemical fume hood is a common and acceptable practice.[8]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[9][10]
-
Storage Time: Containers can remain in the SAA for up to one year, as long as the quantity limits are not exceeded.[8][9] Once a container is full, it must be removed within three days.[8]
-
Weekly Inspections: Regularly inspect the SAA for any signs of leaks or container degradation.[8]
Step 4: Final Disposal
The ultimate disposal of the hazardous waste is handled by specialized, licensed contractors.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup of the full waste container.
-
Disposal Method: The most common and environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process breaks the compound down into less harmful substances.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Presence of chlorinated thiophene moiety with potential toxicity and environmental persistence. |
| Primary Hazards | Toxic, Irritant, Environmental Hazard | Based on the properties of thiophene derivatives and chlorinated organic compounds. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases, Strong Reducing Agents | To prevent violent or uncontrolled chemical reactions. |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material | Ensures chemical resistance and prevents leaks. |
| SAA Storage Limit | Up to 55 gallons | Regulatory limit set by the EPA. |
| SAA Time Limit | Up to 1 year (for partially filled containers) | Regulatory limit for safe temporary storage in the lab. |
| Final Disposal Method | High-temperature incineration | Ensures complete destruction of the hazardous compound. |
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
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Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
Hazard Profile: Understanding the Risks
Methyl 4-chloro-3-hydroxythiophene-2-carboxylate combines several functional groups that inform its potential hazard profile. Thiophene and its derivatives are known to be reactive aromatic compounds.[1] The presence of a chlorine atom suggests that it should be handled as a potentially harmful organochlorine compound.[2] Derivatives of thiophene are often classified as irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4][5]
Based on data from structurally similar compounds, the primary hazards are anticipated to be:
| Potential Hazard | Description | Supporting Evidence from Related Compounds |
| Skin and Eye Irritation | Direct contact may cause significant irritation or chemical burns to the skin and eyes.[4][5] | Thiophene derivatives are frequently cited as causing skin and serious eye irritation.[3][5] |
| Respiratory Irritation | Inhalation of dust or vapors may lead to irritation of the respiratory tract.[4][5] | Many thiophene compounds are known to cause respiratory irritation.[5] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[5][6] | 2-(Chloromethyl)thiophene is toxic if swallowed, in contact with skin, or inhaled.[6] |
| Environmental Hazard | As with many chlorinated organic compounds, it may be toxic to aquatic life.[6] | Chlorinated thiophenes are often considered environmental hazards.[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following equipment is mandatory and should be donned before entering the designated work area.
Caption: Essential Personal Protective Equipment (PPE) for handling this compound.
-
Respiratory Protection : Due to the potential for respiratory irritation, a NIOSH-approved respirator is essential.[7] For handling the solid powder, a minimum of an N95-rated filtering facepiece respirator should be used to prevent inhalation of particulates.
-
Eye and Face Protection : Chemical splash goggles are mandatory to protect against airborne particles and accidental splashes.[8] When handling larger quantities or solutions where the risk of splashing is increased, a full-face shield should be worn in addition to goggles.
-
Hand Protection : Chemical-resistant gloves are critical. Given the chlorinated nature of the compound, nitrile or neoprene gloves are recommended.[9] Double-gloving provides an additional layer of protection. Gloves should be inspected for any signs of degradation or tearing before and during use.[3]
-
Body Protection : A chemical-resistant lab coat should be worn at all times.[8] An apron made of a chemically inert material can provide additional protection when handling larger quantities.[9]
-
Footwear : Closed-toed shoes are a minimum requirement in any laboratory setting.[3]
Operational Plan: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol is the most effective way to mitigate the risks associated with handling this compound.
Safe Handling and Weighing Protocol
All manipulations of this compound, especially in its solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Procedure:
-
Preparation : Before handling the compound, ensure all required PPE is correctly donned. The work surface within the chemical fume hood should be covered with an absorbent, disposable liner.
-
Weighing : Tare a suitable, anti-static weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat, minimizing the creation of dust.
-
Dissolution : Add the solid to the reaction vessel or storage container. Slowly add the desired solvent to the solid to avoid splashing.
-
Labeling : Immediately and clearly label the container with the full chemical name, concentration, solvent, date of preparation, and appropriate hazard pictograms.[6]
-
Decontamination and Cleanup : Thoroughly decontaminate any spatulas or other equipment used. Dispose of all contaminated materials, including the weigh boat, disposable liner, and gloves, as hazardous chemical waste.
-
Final Steps : After completing the work, carefully remove all PPE and wash hands and forearms thoroughly with soap and water.[10]
Emergency Response Plan
In the event of an accidental release or exposure, a swift and informed response is crucial.
Caption: Emergency response workflow for a spill of this compound.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][8] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation : Remove the individual to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Small Spill (Contained within a fume hood) : Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels.[6] Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]
-
Large Spill : Evacuate the laboratory and alert others in the area. Contact your institution's Environmental Health and Safety department and emergency services immediately.
Disposal Plan: Responsible Stewardship
The disposal of this compound and any associated contaminated materials must be handled through an approved hazardous waste program.[6] Under no circumstances should this chemical or its solutions be disposed of down the drain.[6]
Waste Segregation and Collection:
-
Liquid Waste : Collect any waste solutions containing the compound in a dedicated, properly labeled, and sealed container. The container material should be compatible with the solvent used.
-
Solid Waste : All contaminated solid materials, including gloves, absorbent pads, and disposable labware, must be collected as hazardous waste in a designated, leak-proof container.[6]
Labeling and Storage:
-
Clearly label all waste containers with "HAZARDOUS WASTE," the full chemical name "this compound," and list any solvents present.[6]
-
Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[6][10]
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring both personal safety and the integrity of their work environment. This commitment to safety is the bedrock of innovative and trustworthy scientific discovery.
References
- Benchchem. Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals.
- Santa Cruz Biotechnology. Thiophene - Safety Data Sheet.
- Benchchem. In-Depth Technical Guide: Safety and Handling of Thiophene-2-amidoxime.
- Benchchem. Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE.
- Ossila. Thieno[3,2-b]thiophene - SAFETY DATA SHEET.
- NJ.gov. HAZARD SUMMARY.
- Fisher Scientific. SAFETY DATA SHEET - Methyl 3-amino-4-methylthiophene-2-carboxylate.
- CDH Fine Chemical. material safety data sheet sds/msds - THIOPHENE-2-CARBOXYALDEHYDE.
-
MU Extension. Personal Protective Equipment for Working With Pesticides. Available from: [Link]
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Personal safety and protective clothing. Available from: [Link]
- Benchchem. Technical Support Center: Chlorination of Thiophene.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
